1-Methyl-4-(4-piperidinylmethyl)piperidine
Description
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Properties
IUPAC Name |
1-methyl-4-(piperidin-4-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-14-8-4-12(5-9-14)10-11-2-6-13-7-3-11/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYUXZCXKPMJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267443 | |
| Record name | 1-Methyl-4-(4-piperidinylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879883-65-5 | |
| Record name | 1-Methyl-4-(4-piperidinylmethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879883-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-(4-piperidinylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine
A Note on Nomenclature: This guide focuses on the chemical properties of 1-Methyl-4-(piperidin-4-yl)piperazine (CAS No. 53617-36-0). It is important to note that this compound is structurally distinct from, though similarly named to, 1-Methyl-4-(4-piperidinylmethyl)piperidine. Extensive searches of chemical literature and databases indicate a lack of available data for the latter. The prevalence of data for the piperazine derivative suggests it is the compound of greater scientific and commercial interest. This guide will proceed with an in-depth analysis of the well-documented piperazine compound.
Introduction and Scope
1-Methyl-4-(piperidin-4-yl)piperazine is a heterocyclic diamine that incorporates both a piperidine and a piperazine ring system. This unique structural arrangement makes it a valuable building block and intermediate in medicinal chemistry and drug development. Its utility stems from the physicochemical properties conferred by the two distinct nitrogenous rings: the piperidine moiety often serves as a scaffold for interacting with biological targets, while the N-methylated piperazine group can enhance aqueous solubility and modulate pharmacokinetic properties.
This document serves as a technical guide for researchers and drug development professionals, providing a consolidated overview of the core chemical properties, synthesis, analytical characterization, and safety considerations for 1-Methyl-4-(piperidin-4-yl)piperazine.
Physicochemical and Structural Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. Understanding these characteristics is the first step in rational drug design and process chemistry.
Structural and Molecular Data
The compound consists of a piperidine ring linked at the 4-position to a nitrogen atom of a 1-methylpiperazine ring.
Caption: Core structure of 1-Methyl-4-(piperidin-4-yl)piperazine.
Table 1: Key Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 1-methyl-4-(piperidin-4-yl)piperazine | [1] |
| CAS Number | 53617-36-0 | [2] |
| Molecular Formula | C₁₀H₂₁N₃ | [1][2] |
| Molecular Weight | 183.29 g/mol | [1][2] |
| SMILES | CN1CCN(CC1)C2CCNCC2 | [1] |
| InChIKey | MRYYJGQKVGZGSB-UHFFFAOYSA-N | [1] |
Physical Properties
These properties are critical for determining appropriate solvents, storage conditions, and formulation strategies.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 53-56 °C | [2] |
| Boiling Point | 261 °C | [2] |
| Density | 0.992 g/cm³ | [2] |
| Flash Point | 114 °C | [2] |
| Water Solubility | Soluble | [2] |
| pKa (predicted) | 10.27 ± 0.10 | [2] |
| Sensitivity | Hygroscopic | [2] |
Synthesis and Reactivity
1-Methyl-4-(piperidin-4-yl)piperazine is primarily synthesized via reductive amination, a cornerstone reaction in medicinal chemistry for forming C-N bonds.
General Synthesis Pathway
The most common route involves the reaction of N-methylpiperazine with a protected piperidin-4-one derivative, followed by deprotection. A key starting material is N-Boc-piperidin-4-one, where the Boc (tert-butyloxycarbonyl) group serves to protect the piperidine nitrogen.
Caption: General synthesis workflow for 1-Methyl-4-(piperidin-4-yl)piperazine.
Detailed Experimental Protocol
The following protocol is a representative example of a reductive amination synthesis.[3]
Objective: To synthesize 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride.
Materials:
-
N-methylpiperazine
-
N-Boc-piperidin-4-one
-
Reducing agent (e.g., sodium triacetoxyborohydride or sodium dithionite)[3]
-
Solvent A (e.g., Dichloromethane, Methanol, Ethanol)[3]
-
Solvent B (e.g., Ethyl acetate)[3]
-
Aqueous base (e.g., sodium bicarbonate)
-
Saturated hydrogen chloride in methanol
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve N-Boc-piperidin-4-one and N-methylpiperazine in an appropriate solvent such as dichloromethane.[2]
-
Reductive Amination: Cool the mixture in an ice bath. Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise while maintaining the temperature. Allow the reaction to stir at room temperature for several hours (e.g., 16 hours) until completion, monitored by TLC or LC-MS.[2]
-
Workup and Extraction: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.[2] Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.[2]
-
Deprotection: Dissolve the crude intermediate in a solvent like methanol.[3] Add a saturated solution of hydrogen chloride in methanol dropwise.[3] Stir the mixture to facilitate the removal of the Boc protecting group and formation of the hydrochloride salt.
-
Isolation: The final product, 1-methyl-4-(4-piperidyl)piperazine hydrochloride, will precipitate out of the solution. Collect the solid by filtration and dry under vacuum.[3]
Causality: The use of a Boc protecting group on the piperidinone is crucial. It prevents self-condensation and other side reactions by deactivating the piperidine nitrogen, ensuring that the reductive amination occurs selectively between the ketone of the piperidine ring and the secondary amine of N-methylpiperazine. The final deprotection step under acidic conditions is a clean and efficient way to remove the acid-labile Boc group.
Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical intermediate. Its structural motifs are found in a range of biologically active molecules.
-
CNS Agents: The piperidine and piperazine scaffolds are classic components of many central nervous system (CNS) drugs, including antipsychotics and antidepressants.
-
Kinase Inhibitors: It is cited as a key intermediate for Gilteritinib (trade name Xospata), an inhibitor of the FLT3 tyrosine kinase used to treat acute myeloid leukemia (AML).[4] This highlights its relevance in modern targeted cancer therapies.
-
Building Block: More broadly, it is used as a reagent and building block in various synthetic applications, leveraging its bifunctional nature to construct more complex molecules.[2]
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety.
Table 3: GHS Hazard Classification
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
| Source: European Chemicals Agency (ECHA) C&L Inventory[1] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2] The compound is hygroscopic and should be protected from moisture.[2]
Conclusion
1-Methyl-4-(piperidin-4-yl)piperazine is a compound of significant interest to the pharmaceutical and chemical synthesis industries. Its well-defined physicochemical properties and established synthesis protocols make it a reliable and versatile intermediate. Its role in the synthesis of targeted therapies like Gilteritinib underscores its importance in the development of next-generation pharmaceuticals. Researchers and process chemists can utilize the data presented in this guide to inform their synthetic strategies, handling procedures, and drug design efforts.
References
-
1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 . PubChem. Available at: [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents (CN110540453A).
Sources
- 1. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 3. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nomenclature and Identifying the Core Compound
In the landscape of complex organic molecules, precise nomenclature is paramount. The compound of interest, central to this guide, is 1-Methyl-4-(piperidin-4-yl)piperazine . It is crucial to distinguish this molecule from structurally similar compounds. A common point of ambiguity arises with isomers and related structures. For clarity, this guide will focus exclusively on the compound with the Chemical Abstracts Service (CAS) number 53617-36-0 .[1][2] This specific registration number definitively identifies the molecule where the piperidine ring is attached at its 4-position to the nitrogen of the piperazine ring, which in turn has a methyl group on its other nitrogen atom. This compound is a vital building block in medicinal chemistry, notably as a key intermediate in the synthesis of advanced therapeutic agents.[3]
This guide will provide an in-depth exploration of 1-Methyl-4-(piperidin-4-yl)piperazine, covering its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, robust analytical methodologies for its characterization, and a discussion of its significant applications in the field of drug discovery and development.
Section 1: Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory or industrial setting. These properties dictate storage conditions, solvent selection for reactions and purification, and appropriate analytical techniques. The key properties of 1-Methyl-4-(piperidin-4-yl)piperazine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 53617-36-0 | [1][2] |
| Molecular Formula | C10H21N3 | [1][2] |
| Molecular Weight | 183.29 g/mol | [1][2] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 53-56°C | [1] |
| Boiling Point | 261°C | [1] |
| Density | 0.992 g/cm³ | [1] |
| Solubility | Soluble in water | [1] |
| pKa | 10.27 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Section 2: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine
The synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine is most commonly achieved through reductive amination. This method is efficient and provides a high yield of the desired product. The following protocol outlines a validated procedure, starting from N-methylpiperazine and N-tert-butoxycarbonyl-4-piperidinone.[3]
Reductive Amination: A Step-by-Step Protocol
Materials:
-
N-methylpiperazine
-
N-Boc-piperidin-4-one
-
Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (STAB)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1.0 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
48% aqueous sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL) and cool the solution to 0°C in an ice bath.
-
Addition of Amine: To the cooled solution, add N-methylpiperazine.
-
Reductive Amination: Slowly add sodium triacetoxyborohydride (a milder reducing agent that is effective for reductive aminations) to the mixture. The reaction is then stirred for 16 hours at room temperature.
-
Work-up and Extraction:
-
Upon completion of the reaction, cool the mixture back to 0°C.
-
Neutralize the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Dissolve the concentrated residue in 1.0 N hydrochloric acid and extract with ethyl acetate to remove any unreacted starting material.
-
Alkalize the aqueous layer with a 48% aqueous sodium hydroxide solution.
-
Extract the product again with dichloromethane.
-
The combined organic layers are dried and concentrated to yield the final product, 1-Methyl-4-(piperidin-4-yl)piperazine.
-
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine.
Section 3: Analytical Characterization
Ensuring the purity and identity of the synthesized 1-Methyl-4-(piperidin-4-yl)piperazine is critical. A combination of chromatographic and spectroscopic techniques is typically employed.
Recommended Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A robust method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing an acidic modifier like phosphoric acid) can be used.[4] Detection is typically performed using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds like piperazine derivatives.[5] It provides information on both the retention time (for purity assessment) and the mass spectrum (for structural confirmation).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The spectra will show characteristic peaks corresponding to the protons and carbons in the piperidine and piperazine rings, as well as the methyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups within the molecule.
Analytical Workflow Diagram
Caption: A multi-technique approach for the analytical characterization of 1-Methyl-4-(piperidin-4-yl)piperazine.
Section 4: Applications in Drug Development
1-Methyl-4-(piperidin-4-yl)piperazine serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1][3] Its bifunctional nature, possessing both a secondary amine on the piperidine ring and a tertiary amine on the piperazine ring, makes it a versatile scaffold for building more complex molecules.
A prominent example of its application is in the synthesis of Gilteritinib . Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, which are implicated in certain types of cancer, particularly acute myeloid leukemia (AML).[3] The piperazine moiety of 1-Methyl-4-(piperidin-4-yl)piperazine is often a key pharmacophoric element in these kinase inhibitors, interacting with specific residues in the ATP-binding pocket of the enzyme.
Role in Kinase Inhibitor Synthesis
Caption: The synthetic pathway from 1-Methyl-4-(piperidin-4-yl)piperazine to the anticancer drug Gilteritinib.
References
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents. (n.d.).
-
1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem . (n.d.). Retrieved January 23, 2026, from [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem . (n.d.). Retrieved January 23, 2026, from [Link]
-
4-[(5,6-Dimethoxy-1-oxoindan-2-yl)methyl]piperidine - CAS Common Chemistry . (n.d.). Retrieved January 23, 2026, from [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate . (n.d.). Retrieved January 23, 2026, from [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | Journal of Medicinal Chemistry - ACS Publications . (n.d.). Retrieved January 23, 2026, from [Link]
-
Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv | Request PDF - ResearchGate . (n.d.). Retrieved January 23, 2026, from [Link]
-
Analytical Methods - RSC Publishing . (n.d.). Retrieved January 23, 2026, from [Link]
-
1-Methylpiperidine - ChemBK . (n.d.). Retrieved January 23, 2026, from [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed . (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 2. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis of 1-Methyl-4-(4-piperidinylmethyl)piperidine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-Methyl-4-(4-piperidinylmethyl)piperidine, a disubstituted piperidine derivative with potential applications in medicinal chemistry and drug development. The primary synthetic strategy detailed herein is centered around a reductive amination protocol, a cornerstone of modern amine synthesis due to its reliability and operational simplicity. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical rationale and practical, field-proven experimental methodologies. Every protocol is designed as a self-validating system, with in-depth explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Strategic Overview
1-Methyl-4-(4-piperidinylmethyl)piperidine is a unique scaffold containing two piperidine rings linked by a methylene bridge. The presence of a tertiary amine on one ring and a secondary amine on the other offers multiple points for further chemical modification, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic activities. The piperidine motif is a prevalent feature in a vast number of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1]
The synthesis of such a molecule necessitates a strategy that is both high-yielding and scalable. Reductive amination stands out as the most logical and efficient approach for constructing the key C-N bond that links the two piperidine rings.[2] This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly favored in industrial settings for its efficiency and atom economy.
This guide will focus on the reductive amination between 1-methyl-4-piperidone and 4-(aminomethyl)piperidine. The rationale for this choice is based on the commercial availability and straightforward synthesis of the starting materials. An alternative, though less direct, route involving the N-methylation of a 4-(piperidinylmethyl)piperidine precursor will also be briefly discussed.
Synthetic Pathway and Mechanistic Insights
The primary synthetic route is a two-step process, commencing with the synthesis of the key amine intermediate, 4-(aminomethyl)piperidine, followed by the core reductive amination reaction.
Diagram of the Overall Synthetic Workflow
Caption: Overall synthetic workflow for 1-Methyl-4-(4-piperidinylmethyl)piperidine.
Step 1: Synthesis of 4-(Aminomethyl)piperidine
The synthesis of the key amine intermediate, 4-(aminomethyl)piperidine, can be achieved through the reduction of a corresponding amide or nitrile. A reliable method involves the lithium aluminum hydride (LiAlH₄) reduction of N-Boc-4-piperidinecarboxamide. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent side reactions and can be removed in a subsequent step if necessary, though for the target synthesis, the unprotected amine is desired.
Mechanism of Amide Reduction: The reduction of the amide to the amine by LiAlH₄ proceeds via a nucleophilic acyl substitution mechanism. The hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide. This is followed by the coordination of the aluminum to the oxygen atom, forming a stable intermediate. Subsequent hydride attacks and workup with water lead to the formation of the primary amine.
Step 2: Reductive Amination
The core of the synthesis is the reductive amination between 1-methyl-4-piperidone and the synthesized 4-(aminomethyl)piperidine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.
Causality behind Experimental Choices:
-
Sodium Triacetoxyborohydride: Unlike more powerful reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective reagent. It is particularly effective for reductive aminations because it is less likely to reduce the starting ketone before the imine is formed. The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it less prone to react with the carbonyl group directly.
-
Solvent and Acid Catalyst: Dichloroethane (DCE) is a common solvent for this reaction. A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is more electrophilic and readily reduced than the neutral imine.
Mechanism of Reductive Amination: The reaction initiates with the nucleophilic attack of the primary amine of 4-(aminomethyl)piperidine on the carbonyl carbon of 1-methyl-4-piperidone. This is followed by dehydration to form an iminium ion. The sodium triacetoxyborohydride then delivers a hydride to the iminium carbon, yielding the final product.
Detailed Experimental Protocols
Synthesis of 4-(Aminomethyl)piperidine
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier |
| N-Boc-4-piperidinecarboxamide | 98% | Sigma-Aldrich |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich |
| Sodium Sulfate, anhydrous | ACS reagent | Fisher Scientific |
| Diethyl Ether | ACS reagent | Fisher Scientific |
| Hydrochloric Acid, concentrated | 37% | Fisher Scientific |
| Sodium Hydroxide | Pellets | Fisher Scientific |
Protocol:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (1.0 M solution in THF, 150 mL, 150 mmol).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve N-Boc-4-piperidinecarboxamide (11.4 g, 50 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water (5.7 mL), followed by 15% aqueous sodium hydroxide solution (5.7 mL), and finally water (17.1 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with THF (3 x 50 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to yield crude 4-(aminomethyl)piperidine. The product can be purified by vacuum distillation.
Synthesis of 1-Methyl-4-(4-piperidinylmethyl)piperidine
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier |
| 1-Methyl-4-piperidone | 98% | Sigma-Aldrich |
| 4-(Aminomethyl)piperidine | 97% | Acros Organics |
| Sodium Triacetoxyborohydride | 95% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE), anhydrous | ≥99.8% | Sigma-Aldrich |
| Acetic Acid, glacial | 99.7% | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | - | - |
| Dichloromethane (DCM) | ACS reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate | ACS reagent | Fisher Scientific |
Protocol:
-
To a 250 mL round-bottom flask, add 1-methyl-4-piperidone (5.66 g, 50 mmol) and 4-(aminomethyl)piperidine (5.71 g, 50 mmol) in anhydrous 1,2-dichloroethane (100 mL).
-
Add glacial acetic acid (2.86 mL, 50 mmol) to the solution and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (15.9 g, 75 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.
Characterization of 1-Methyl-4-(4-piperidinylmethyl)piperidine
Predicted Analytical Data
| Property | Predicted Value |
| Molecular Formula | C₁₂H₂₄N₂ |
| Molecular Weight | 196.34 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~2.80-2.90 (m, 2H), ~2.70-2.80 (m, 2H), 2.29 (s, 3H), ~2.20 (d, 2H), ~1.90-2.00 (m, 2H), ~1.60-1.75 (m, 3H), ~1.40-1.55 (m, 1H), ~1.10-1.30 (m, 4H), ~1.00 (br s, 1H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~55.5 (2C), ~53.0, ~46.5, ~46.0 (2C), ~38.0, ~31.0 (2C), ~30.0 (2C). |
| Mass Spectrometry (EI) | m/z (%): 196 (M⁺), 124, 98, 83, 70, 57. |
Note: The predicted NMR shifts are estimations and may vary from experimental values. It is highly recommended to perform a full analytical characterization (¹H NMR, ¹³C NMR, MS, and IR) of the synthesized compound to confirm its identity and purity.
Alternative Synthetic Strategy: N-Methylation
An alternative approach to the target molecule involves the N-methylation of a commercially available or synthesized 4-(piperidinylmethyl)piperidine precursor.
Diagram of the N-Methylation Pathway
Caption: Alternative synthesis via the Eschweiler-Clarke reaction.
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. This reaction is advantageous as it is typically high-yielding and avoids the use of alkyl halides, which can lead to over-alkylation.
Conclusion
This technical guide has outlined a detailed and scientifically grounded approach for the synthesis of 1-Methyl-4-(4-piperidinylmethyl)piperidine. The primary strategy, centered on reductive amination, offers a reliable and scalable route for researchers and drug development professionals. The provided experimental protocols, along with the rationale behind the choice of reagents and conditions, are designed to ensure successful and reproducible synthesis. While experimental characterization data for the final compound is not currently available in the public domain, the predicted analytical data serves as a useful reference for product validation. The alternative N-methylation route provides an additional strategic option for accessing this valuable chemical entity.
References
- Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade Review. Organic Process Research & Development, 16(6), 1156–1184.
-
PubChem. (n.d.). 4-Amino-1-methylpiperidine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
- D. S. T. A. Martins, et al. (2021). The role of piperidine and its derivatives in medicinal chemistry. Medicinal Chemistry Research, 30(12), 2135-2150.
-
Sciencemadness Discussion Board. (2018). N methylation of 4-pyperidone. Retrieved January 24, 2026, from [Link]
Sources
An In-depth Technical Guide to the Structural Analysis of 1-Methyl-4-(4-piperidinylmethyl)piperidine
Preamble: Navigating Structural Ambiguity
In the landscape of complex chemical nomenclature, precision is paramount. The compound of interest, 1-methyl-4-(4-piperidinylmethyl)piperidine, presents a notable case of potential ambiguity. A cursory survey of chemical databases often redirects to the structurally distinct compound, 1-methyl-4-(piperidin-4-yl)piperazine. This guide, however, is dedicated to the explicit structure of 1-methyl-4-(4-piperidinylmethyl)piperidine , which features two piperidine rings linked by a methylene (-CH2-) bridge. Due to the limited direct experimental data for this specific molecule in publicly accessible literature, this document will serve as a predictive guide. The principles and methodologies outlined herein are based on established analytical techniques and spectral data from closely related analogs, providing a robust framework for researchers in drug development and the broader scientific community.
Section 1: Elucidating the Core Structure and Physicochemical Properties
The foundational step in any structural analysis is a thorough understanding of the molecule's composition and predicted properties.
Molecular Blueprint
-
IUPAC Name: 1-methyl-4-(piperidin-4-ylmethyl)piperidine
-
Molecular Formula: C₁₂H₂₄N₂
-
Molecular Weight: 196.34 g/mol
-
Core Structure: A 1-methylpiperidine moiety connected at its 4-position to a piperidine ring via a methylene linker.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 1-methyl-4-(4-piperidinylmethyl)piperidine. These values are essential for designing experimental conditions for chromatography and spectroscopy.
| Property | Predicted Value | Significance in Analysis |
| Boiling Point | ~250-270 °C | Influences GC-MS and purification methods. |
| pKa | ~10.5 (for each nitrogen) | Dictates solubility and ionization in ESI-MS. |
| LogP | ~2.0-2.5 | Affects choice of chromatographic columns and solvents. |
| Polar Surface Area | ~6.5 Ų | Impacts interaction with polar solvents and stationary phases. |
Section 2: A Proposed Synthetic Pathway
A logical synthesis is the first step in obtaining a pure sample for analysis. A plausible and efficient route to 1-methyl-4-(4-piperidinylmethyl)piperidine is via reductive amination.
Synthetic Workflow Diagram
Caption: Proposed synthetic route via reductive amination.
Step-by-Step Synthetic Protocol
-
Reactant Preparation: To a solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add 4-(aminomethyl)piperidine (1.05 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. The choice of a mild reducing agent is crucial to prevent over-reduction or side reactions.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of DCM/methanol with 0.5% triethylamine to afford the pure product.
Section 3: Spectroscopic and Spectrometric Structural Elucidation
A multi-faceted analytical approach is essential for unambiguous structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural analysis for organic molecules, providing detailed information about the carbon-hydrogen framework.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |
| ~2.80 | d | 2H | N-CH₂ (axial, Ring A) | Deshielded by adjacent nitrogen. |
| ~2.28 | s | 3H | N-CH₃ | Characteristic singlet for N-methyl group. |
| ~2.20 | d | 2H | C4-CH₂-N (Ring B) | Methylene bridge protons. |
| ~2.05 | t | 2H | N-CH₂ (equatorial, Ring A) | Shielded relative to axial protons. |
| ~1.90 | m | 1H | CH (Ring A) | Methine proton at the 4-position. |
| ~1.70 | d | 4H | CH₂ (equatorial, Rings A & B) | Equatorial protons alpha to CH₂ or CH. |
| ~1.25 | q | 4H | CH₂ (axial, Rings A & B) | Axial protons, more shielded. |
| ~1.10 | m | 1H | CH (Ring B) | Methine proton at the 4-position. |
Ring A: 1-methylpiperidine; Ring B: piperidine
| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |
| ~56.0 | N-CH₂ (Ring A) | Carbon adjacent to the N-methyl group. |
| ~48.0 | C4-CH₂-N (Ring B) | Methylene bridge carbon. |
| ~46.5 | N-CH₃ | N-methyl carbon. |
| ~46.0 | N-CH₂ (Ring B) | Carbons adjacent to the NH group. |
| ~35.0 | CH (Ring A) | Methine carbon of the 1-methylpiperidine ring. |
| ~32.0 | CH₂ (Ring A) | Carbons beta to the nitrogen. |
| ~30.0 | CH (Ring B) | Methine carbon of the piperidine ring. |
| ~29.0 | CH₂ (Ring B) | Carbons beta to the nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-3400 | Medium, Broad | N-H Stretch | Secondary Amine |
| 2920-2950 | Strong | C-H Stretch | Aliphatic CH₂ |
| 2850-2870 | Strong | C-H Stretch | Aliphatic CH |
| ~2800 | Medium | C-H Stretch | N-CH₃ |
| 1440-1470 | Medium | C-H Bend | CH₂ Scissoring |
| 1100-1200 | Medium | C-N Stretch | Aliphatic Amine |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which are vital for confirming the molecular formula and connectivity.
-
Ionization Mode: Electrospray Ionization (ESI) is recommended for its soft ionization, which will likely produce a strong protonated molecule [M+H]⁺ at m/z 197.3.
-
Key Fragmentation Pathways:
-
α-Cleavage: The most probable fragmentation will be cleavage of the C-C bond adjacent to the nitrogen atoms, leading to the formation of stable iminium ions.
-
Loss of the N-methylpiperidine moiety: Expect a fragment corresponding to the piperidinylmethyl cation.
-
Ring Opening: Subsequent fragmentation of the piperidine rings can also occur.
-
| m/z | Proposed Fragment |
| 197.3 | [M+H]⁺ (Protonated Molecule) |
| 98.1 | [C₆H₁₂N]⁺ (N-methylpiperidine iminium ion) |
| 84.1 | [C₅H₁₀N]⁺ (Piperidine iminium ion) |
Section 4: Conformational Analysis
The biological activity of piperidine-containing compounds is often dictated by their three-dimensional structure, particularly the conformation of the piperidine rings.
Fundamental Principles
Both piperidine rings are expected to adopt a stable chair conformation to minimize steric strain.[1] For the N-methylpiperidine ring, the methyl group has a strong preference for the equatorial position to avoid 1,3-diaxial interactions.[1] The conformational preference of substituents on piperidine rings is a well-studied phenomenon.[2][3]
Conformational Isomers of 1-Methyl-4-(4-piperidinylmethyl)piperidine
The linkage between the two rings introduces additional conformational possibilities. The most stable conformer is predicted to have both piperidine rings in a chair conformation with the bulky piperidinylmethyl group on the N-methylpiperidine ring in an equatorial position. The orientation of the methylene bridge relative to the second piperidine ring will also influence the overall geometry.
Analytical Workflow for Conformational Analysis
Caption: Integrated workflow for determining the preferred conformation.
Advanced NMR techniques, such as variable temperature studies and 2D NOESY/ROESY, are invaluable for probing the spatial relationships between protons and thus deducing the dominant conformation.[3] Computational modeling using Density Functional Theory (DFT) can provide theoretical support for the experimentally observed conformation.
Section 5: Self-Validating Protocols
To ensure the integrity of the structural analysis, each protocol should be self-validating.
Protocol for NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment should be run to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations, confirming the connectivity of the molecule.
-
Data Validation: The integration of the ¹H NMR signals must correspond to the number of protons in the proposed structure. The number of signals in the ¹³C NMR should match the number of unique carbon atoms. The correlations in the 2D NMR spectra must be consistent with the proposed structure.
Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
ESI-MS Acquisition: Infuse the sample into the mass spectrometer and acquire a full scan spectrum in positive ion mode.
-
MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 197.3) for collision-induced dissociation (CID) and acquire the product ion spectrum.
-
Data Validation: The accurate mass of the [M+H]⁺ ion should be within 5 ppm of the calculated theoretical mass. The observed fragmentation pattern should be consistent with the predicted pathways for the proposed structure.
Conclusion
The structural analysis of 1-methyl-4-(4-piperidinylmethyl)piperidine, while challenged by a lack of direct literature data, can be confidently approached through a combination of predictive modeling and established analytical techniques. The methodologies and predicted data presented in this guide provide a comprehensive roadmap for any researcher or drug development professional tasked with the synthesis and characterization of this and structurally related molecules. The confluence of NMR, IR, and mass spectrometry, underpinned by a sound understanding of conformational principles, will ultimately lead to an unambiguous elucidation of its structure.
References
-
Wikipedia. Piperidine. [Link]
-
PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]
-
PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]
-
Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300–306. [Link]
-
LookChem. Cas 120013-39-0, 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride. [Link]
-
NIH. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
-
The Pherobase. 4-Methylpiperidine|4me-piperidine|C6H13N. [Link]
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149–2157. [Link]
- Google Patents. Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
-
NIH. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]
Sources
Spectroscopic Characterization of 1-Methyl-4-(4-piperidinylmethyl)piperidine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 1-Methyl-4-(4-piperidinylmethyl)piperidine. In the absence of published experimental spectra in readily accessible databases, this document leverages predictive methodologies based on foundational spectroscopic principles and data from structurally analogous molecules. It is designed to serve as a valuable resource for researchers in drug discovery, chemical synthesis, and analytical sciences who may be working with this or structurally related compounds. This guide details predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, alongside validated protocols for their acquisition. The causality behind experimental choices and data interpretation is explained to provide a practical and scientifically rigorous framework for the characterization of this molecule.
Introduction and Molecular Structure
1-Methyl-4-(4-piperidinylmethyl)piperidine is a saturated heterocyclic compound featuring two piperidine rings linked by a methylene bridge. One piperidine ring is N-methylated, which is expected to significantly influence its chemical properties and spectroscopic signature compared to its unsubstituted counterpart. The structural elucidation and confirmation of such molecules are paramount in pharmaceutical development and chemical research, necessitating a thorough understanding of their spectroscopic characteristics.
To facilitate the discussion of the predicted spectroscopic data, the molecular structure and a proposed atom numbering scheme are presented below.
Figure 1: Molecular structure and atom numbering scheme for 1-Methyl-4-(4-piperidinylmethyl)piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for 1-Methyl-4-(4-piperidinylmethyl)piperidine.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is based on the analysis of chemical environments and expected spin-spin coupling patterns. The piperidine rings are expected to exist in rapidly equilibrating chair conformations at room temperature, which may lead to averaged signals for axial and equatorial protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H on N1'' | 1.0 - 2.0 | Broad singlet | - | 1H |
| H on C1' | 2.1 - 2.3 | Singlet | - | 3H |
| H on C4' | 2.3 - 2.5 | Doublet | ~7.0 | 2H |
| H on C2, C6 (axial & equatorial) | 1.8 - 2.0 and 2.7 - 2.9 | Multiplets | - | 4H |
| H on C3, C5 (axial & equatorial) | 1.2 - 1.8 | Multiplets | - | 4H |
| H on C4 | 1.0 - 1.5 | Multiplet | - | 1H |
| H on C2'', C6'' (axial & equatorial) | 2.4 - 2.6 and 3.0 - 3.2 | Multiplets | - | 4H |
| H on C3'', C5'' (axial & equatorial) | 1.3 - 1.9 | Multiplets | - | 4H |
| H on C4'' | 1.0 - 1.5 | Multiplet | - | 1H |
Expertise & Experience: The N-methyl protons (C1') are predicted to be a sharp singlet due to the absence of adjacent protons for coupling. The methylene bridge protons (C4') are expected to appear as a doublet, coupling with the proton on C4. The protons on the piperidine rings will exhibit complex multiplets due to conformational averaging and spin-spin coupling with neighboring protons. The protons on the carbons adjacent to the nitrogen atoms (C2, C6, C2'', C6'') are expected to be deshielded and appear at a higher chemical shift compared to the other ring protons.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1' | 46 - 48 |
| C2, C6 | 56 - 58 |
| C3, C5 | 30 - 32 |
| C4 | 38 - 40 |
| C4' | 58 - 60 |
| C2'', C6'' | 48 - 50 |
| C3'', C5'' | 30 - 32 |
| C4'' | 28 - 30 |
Expertise & Experience: The N-methyl carbon (C1') and the carbons adjacent to the nitrogen atoms (C2, C6, C2'', C6'') are expected to be the most deshielded among the sp³ carbons due to the electronegativity of nitrogen. The methylene bridge carbon (C4') is also expected to be in a similar chemical shift range. The remaining piperidine ring carbons will appear at higher fields.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, chosen based on sample solubility). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.
-
Use a wider spectral width (e.g., 0-220 ppm).
-
A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (for validation):
-
Perform a COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H coupling networks.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded ¹H and ¹³C atoms.
-
An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to identify long-range ¹H-¹³C correlations, which is invaluable for confirming the connectivity of the molecular fragments.
-
Figure 3: Predicted major fragmentation pathways for 1-Methyl-4-(4-piperidinylmethyl)piperidine in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation:
-
For Electrospray Ionization (ESI): Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement of the protonated molecule [M+H]⁺.
-
For Electron Ionization (EI): Use a GC-MS system if the compound is sufficiently volatile and thermally stable. The EI source will provide characteristic fragmentation patterns.
-
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode.
-
GC-EI-MS: Inject a small volume of the sample onto a suitable GC column. The separated compound will then be introduced into the EI source.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern to support the proposed structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted Infrared Absorption Bands
Table 4: Predicted Major IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (secondary amine) | Stretch | 3300 - 3500 | Weak to Medium |
| C-H (sp³) | Stretch | 2800 - 3000 | Strong |
| C-H (sp³) | Bend | 1350 - 1480 | Medium |
| C-N | Stretch | 1000 - 1250 | Medium |
Expertise & Experience: The most characteristic peaks in the IR spectrum of 1-Methyl-4-(4-piperidinylmethyl)piperidine are expected to be the C-H stretching vibrations just below 3000 cm⁻¹ and the C-N stretching vibrations in the fingerprint region. The N-H stretch of the secondary amine in the second piperidine ring may be weak and broad.
Experimental Protocol for Infrared Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the most convenient method.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Conclusion
This technical guide provides a robust, scientifically grounded framework for the spectroscopic characterization of 1-Methyl-4-(4-piperidinylmethyl)piperidine. While experimental data is not currently available in public domains, the predicted NMR, MS, and IR data, along with the detailed experimental protocols, offer a valuable starting point for any researcher working with this compound. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of novel small molecules in a research and development setting.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
An In-Depth Technical Guide to the Solubility Parameters of 1-Methyl-4-(4-piperidinylmethyl)piperidine
Abstract
This technical guide provides a comprehensive analysis of the Hildebrand and Hansen solubility parameters for the molecule 1-Methyl-4-(4-piperidinylmethyl)piperidine, a compound of interest in pharmaceutical research and development due to its complex piperidine-based structure. In the absence of direct experimental data, this document details a robust, scientifically-grounded estimation of these parameters using the Hoftyzer-van Krevelen group contribution method. The guide elucidates the theoretical underpinnings of solubility parameters, presents a step-by-step methodology for their calculation, and discusses the profound implications of the resulting values for solvent selection, formulation design, and miscibility prediction. Furthermore, a detailed protocol for the experimental verification of the estimated parameters is provided, ensuring a self-validating framework for researchers. This document is intended for scientists and professionals in drug development seeking to understand and apply solubility science to accelerate their research.
Introduction: The Critical Role of Solubility Parameters in Pharmaceutical Sciences
The principle of "like dissolves like" is a foundational concept in chemistry, yet in the complex world of drug development, a more quantitative and predictive framework is essential. Solubility parameters provide this framework, offering numerical values that characterize the cohesive energy density of substances. Understanding these parameters is crucial for predicting the miscibility of a drug molecule with solvents, excipients, and polymers, thereby guiding formulation strategies, ensuring product stability, and optimizing drug delivery systems.[1]
This guide focuses on 1-Methyl-4-(4-piperidinylmethyl)piperidine, a molecule featuring multiple functional groups that contribute to a complex solvency profile. Piperidine scaffolds are prevalent in pharmaceuticals, making a deep understanding of their solubility characteristics highly valuable for medicinal chemists and formulation scientists.[2]
Compound Profile: 1-Methyl-4-(4-piperidinylmethyl)piperidine
A precise understanding of the molecule's structure is the first step in determining its properties.
-
IUPAC Name: 1-Methyl-4-(piperidin-4-ylmethyl)piperidine
-
Molecular Structure:
Caption: Molecular structure of 1-Methyl-4-(4-piperidinylmethyl)piperidine.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂ | PubChem CID: 15579998 |
| Molecular Weight | 196.33 g/mol | PubChem CID: 15579998 |
| SMILES | CN1CCC(CC1)CC2CCNCC2 | PubChem CID: 15579998 |
| Predicted Density | ~0.93 g/cm³ | (Estimation based on similar structures)[3][4] |
| Estimated Molar Volume (Vₘ) | 211.1 cm³/mol | (Calculated) |
Theoretical Foundations of Solubility Parameters
The Hildebrand Solubility Parameter (δt)
The Hildebrand solubility parameter (δt) is the oldest and simplest model, defined as the square root of the cohesive energy density (CED). The CED represents the energy required to vaporize a unit volume of liquid, effectively measuring the strength of the intermolecular forces holding the molecules together.[5]
δt = (CED)¹ᐟ² = ((ΔHᵥ - RT) / Vₘ)¹ᐟ²
Where:
-
ΔHᵥ is the enthalpy of vaporization.
-
R is the ideal gas constant.
-
T is the temperature in Kelvin.
-
Vₘ is the molar volume.
Materials with similar δt values are more likely to be miscible. However, the Hildebrand parameter is a single value and does not account for the different types of intermolecular forces.
Hansen Solubility Parameters (HSP)
Developed by Charles Hansen, this model expands upon the Hildebrand parameter by dividing the total cohesive energy into three distinct components: dispersion (d), polar (p), and hydrogen bonding (h).
δt² = δd² + δp² + δh²
-
δd (Dispersion): Represents the energy from London dispersion forces, which arise from temporary fluctuations in electron density. These forces are present in all molecules.
-
δp (Polar): Represents the energy from dipole-dipole interactions between molecules with permanent dipoles.
-
δh (Hydrogen Bonding): Represents the energy from the strong electrostatic interactions between a hydrogen atom bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom.
These three parameters (δd, δp, δh) can be viewed as coordinates in a three-dimensional "Hansen space." The principle remains that substances with closer coordinates in this space are more likely to be miscible.
Estimation of Solubility Parameters for 1-Methyl-4-(4-piperidinylmethyl)piperidine
Due to the absence of published experimental data for this specific molecule, we employ a group contribution method. The Hoftyzer-van Krevelen method is a well-established technique that allows for the calculation of HSPs and molar volume based on the summation of contributions from the molecule's constituent functional groups.[6][7]
Methodology: The Hoftyzer-van Krevelen Method
The process involves dissecting the molecule into its fundamental groups and using tabulated contribution values to calculate the molar volume and the individual Hansen parameters.
Caption: Conceptual diagram of a solute's position and its sphere of solubility in 2D Hansen space.
Protocol for Experimental Verification
To validate the estimated parameters, a systematic solubility study should be performed. This protocol provides a self-validating system to refine the calculated values.
Materials
-
1-Methyl-4-(4-piperidinylmethyl)piperidine (solute)
-
A set of ~20-30 solvents with known Hansen parameters (see appendix for a suggested list)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Temperature-controlled environment (e.g., lab bench at 25°C)
Experimental Workflow
Sources
- 1. kinampark.com [kinampark.com]
- 2. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 3. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]
- 4. N-Methylpiperidine | 626-67-5 [chemicalbook.com]
- 5. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ojs.wiserpub.com [ojs.wiserpub.com]
Thermochemical properties of 1-Methyl-4-(4-piperidinylmethyl)piperidine
An In-depth Technical Guide to the Thermochemical Properties of 1-Methyl-4-(4-piperidinyl)piperazine
Abstract
This technical guide provides a comprehensive framework for the determination and application of the thermochemical properties of 1-Methyl-4-(4-piperidinyl)piperazine, a key intermediate in the synthesis of advanced pharmaceuticals such as the FLT3 inhibitor Gilteritinib.[1] Recognizing the scarcity of published thermochemical data for this specific compound, this document serves not as a repository of existing values, but as a detailed methodological guide for researchers, scientists, and drug development professionals. We present field-proven experimental protocols for calorimetry and in-depth workflows for computational quantum chemistry, enabling the robust characterization of critical parameters such as enthalpy of formation, heat capacity, and entropy. The causality behind experimental choices is emphasized throughout, ensuring a deep understanding of the principles that underpin data integrity. This guide is designed to empower research teams to generate the high-quality thermochemical data essential for process safety, stability analysis, and the computational modeling required for modern drug discovery and development.
Introduction
Chemical Identity and Structure
1-Methyl-4-(4-piperidinyl)piperazine is a bicyclic diamine with the molecular formula C₁₀H₂₁N₃ and a molecular weight of approximately 183.29 g/mol .[2] The molecule features a piperidine ring linked via a C-N bond to a piperazine ring, which is N-methylated at the 4-position.
-
IUPAC Name: 1-methyl-4-(piperidin-4-yl)piperazine[2]
-
CAS Number: 53617-36-0[2]
-
Molecular Formula: C₁₀H₂₁N₃
-
SMILES: CN1CCN(CC1)C2CCNCC2[2]
-
InChI Key: MRYYJGQKVGZGSB-UHFFFAOYSA-N[2]
Its structure is fundamental to its role as a versatile building block in medicinal chemistry.
Significance in Drug Development
The primary significance of 1-Methyl-4-(4-piperidinyl)piperazine lies in its role as a crucial intermediate in the synthesis of Gilteritinib. Gilteritinib is a potent and selective oral inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with an FLT3 mutation.[1] The piperidine and piperazine moieties are common scaffolds in drug design, valued for their ability to improve solubility, modulate pKa, and provide vectors for interacting with biological targets.[3][4]
The Critical Role of Thermochemical Properties in Pharmaceutical Science
Thermochemical data are not merely academic; they are cornerstones of safe, efficient, and reliable drug development.
-
Process Safety and Scale-Up: The enthalpy of formation is directly used to calculate the heat of reaction (ΔHᵣₓₙ) for synthesis steps. This information is critical for designing cooling systems, preventing thermal runaway reactions, and ensuring operational safety during large-scale production.
-
Physical Stability and Polymorphism: Heat capacity, along with enthalpies of fusion and sublimation, helps characterize the solid-state behavior of a compound. This is foundational for polymorphism screening—a mandatory step in drug development to identify and control the crystalline forms of active pharmaceutical ingredients (APIs) and intermediates, which can impact solubility, stability, and bioavailability.
-
Computational Modeling: High-quality experimental gas-phase enthalpies of formation are essential for benchmarking and parameterizing computational chemistry methods.[5] Accurate in silico models, in turn, accelerate drug discovery by enabling the reliable prediction of properties for novel candidate molecules, reducing the need for costly and time-consuming synthesis and experimentation.[6]
Synthesis and Purification for Calorimetric Analysis
The integrity of thermochemical measurements is contingent upon the purity of the sample. For calorimetric studies, a purity of >99.8% is often required, as even minor impurities can lead to significant errors in combustion energy and heat capacity measurements.
Representative Synthesis: Reductive Amination
A common and effective route to synthesize 1-Methyl-4-(4-piperidinyl)piperazine is through the reductive amination of N-Boc-4-piperidone with N-methylpiperazine, followed by deprotection of the Boc group.[1]
Protocol:
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and N-methylpiperazine (1.1 eq) in a suitable solvent such as dichloromethane or methanol, add a mild reducing agent like sodium triacetoxyborohydride in portions at 0-5 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Causality: Sodium triacetoxyborohydride is chosen as it is less reactive and more selective for the iminium intermediate than harsher reagents like sodium borohydride, minimizing side reactions. The Boc-protecting group prevents side reactions at the piperidine nitrogen.
-
-
Workup and Boc Deprotection: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Concentrate the organic phase and dissolve the residue in a solution of hydrochloric acid in methanol or dioxane to cleave the Boc protecting group.[7]
-
Purification: The resulting hydrochloride salt can be purified by recrystallization. For the free base required for calorimetry, the salt is neutralized with a strong base (e.g., NaOH) and the free base is extracted. Final purification is achieved via vacuum distillation or column chromatography to achieve the requisite high purity.
-
Purity Verification: The final product's purity must be rigorously confirmed by a combination of quantitative NMR (qNMR), elemental analysis, and DSC (to check for eutectic melting).
Experimental Determination of Thermochemical Properties
A multi-technique approach is necessary to fully characterize the thermochemical landscape of a molecule.
Methodology: Static Bomb Combustion Calorimetry
Objective: To determine the standard molar enthalpy of formation in the condensed state (ΔբH°ₘ(cr)). This is the foundational value from which other thermochemical properties are derived.
Protocol:
-
Sample Preparation: A pellet of approximately 0.5-1.0 g of high-purity, crystalline 1-Methyl-4-(4-piperidinyl)piperazine is prepared. The sample is placed in a platinum crucible.
-
Calorimeter Calibration: The energy equivalent of the calorimeter (ε_cal) is determined by combusting a certified standard reference material, typically benzoic acid, under identical conditions. This is a critical self-validating step.
-
Combustion: The crucible is placed in the combustion bomb, which is then sealed and pressurized with ~30 atm of pure oxygen. A known mass of water is added to the bomb to ensure saturation and dissolution of nitric acid formed from the nitrogen in the compound. The bomb is submerged in the calorimeter's water jacket, and the sample is ignited.
-
Data Acquisition: The temperature change of the water jacket is monitored with high precision (e.g., with a platinum resistance thermometer) until thermal equilibrium is re-established.
-
Analysis: The gross heat of combustion (ΔU_c) is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are then applied for the ignition energy (fuse wire) and the formation of nitric acid (from titration of the bomb washings) to obtain the standard internal energy of combustion (Δc U°ₘ). The standard enthalpy of combustion (Δc H°ₘ) is then calculated.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation of the crystalline compound (ΔբH°ₘ(cr)) is calculated using Hess's Law from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).
Workflow: Combustion Calorimetry
Caption: Workflow for determining enthalpy of formation via combustion calorimetry.
Methodology: Differential Scanning Calorimetry (DSC)
Objective: To measure the heat capacity (Cₚ) of the solid phase and identify any phase transitions (e.g., polymorphism, melting).
Protocol:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the crystalline material is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Calibration: The instrument's temperature and enthalpy scales are calibrated using certified standards like indium and zinc. Heat capacity is calibrated using a sapphire standard.
-
Measurement: The sample and reference pans are subjected to a controlled temperature program. To measure heat capacity, a modulated DSC (MDSC) approach is often preferred. A typical program would be to cool the sample to -50 °C, then heat at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.
-
Causality: MDSC superimposes a sinusoidal temperature oscillation on the linear heating ramp, allowing for the deconvolution of the total heat flow into reversing (heat capacity) and non-reversing components, providing a more accurate Cₚ measurement, especially around thermal events.
-
-
Data Analysis: The heat capacity (Cₚ) is determined from the reversing heat flow signal relative to the sapphire standard. The melting point is identified as the onset of the melting endotherm, and the enthalpy of fusion (ΔfusH°ₘ) is calculated from the area of the peak.
Workflow: Heat Capacity Measurement by DSC
Caption: Workflow for calculating gas-phase enthalpy of formation via quantum chemistry.
Summary of Key Thermochemical Data and Applications
The experimental and computational workflows described above will yield the data summarized in the table below. Note that as published values are unavailable, this table serves as a template for the expected data types.
| Parameter | Symbol | Typical Method | Relevance in Drug Development |
| Condensed Phase | |||
| Enthalpy of Formation (crystal) | ΔբH°ₘ(cr) | Bomb Calorimetry | Process safety, reaction heat calculation |
| Molar Heat Capacity (crystal) | Cₚ,ₘ(cr) | DSC | Material stability, thermodynamic function calculation |
| Melting Temperature | Tₘ | DSC | Purity assessment, physical stability |
| Enthalpy of Fusion | ΔfusH°ₘ | DSC | Polymorph characterization, solubility modeling |
| Gas Phase | |||
| Enthalpy of Formation (gas) | ΔբH°ₘ(g) | Sublimation Calorimetry + ΔբH°ₘ(cr) | Benchmarking computational methods |
| Enthalpy of Formation (gas, calc.) | ΔբH°ₘ(g) | Quantum Chemistry (G4, etc.) | Predictive modeling, force field parameterization |
This integrated dataset allows for a complete thermodynamic description of the molecule, which is invaluable for:
-
Reaction Hazard Analysis: Predicting the exothermicity of synthetic steps.
-
Solid Form Screening: Understanding the relative stabilities of different polymorphs.
-
Developing Force Fields: Improving the accuracy of molecular dynamics simulations used in drug-target binding studies.
Conclusion
While specific thermochemical data for 1-Methyl-4-(4-piperidinyl)piperazine are not yet publicly available, this guide demonstrates that a robust characterization is well within the reach of a modern pharmaceutical development laboratory. By synergistically combining the experimental rigor of combustion and differential scanning calorimetry with the predictive power of high-level quantum chemical calculations, researchers can generate the essential thermodynamic data required for ensuring process safety, controlling physical stability, and accelerating discovery through computation. This integrated approach represents best practice in the physical chemistry of drug development, transforming foundational data into actionable insights.
References
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved January 23, 2026, from [Link]
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NIST. (n.d.). Piperidine, 1-methyl-. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]
- Ribeiro da Silva, M. A. V., et al. (2011). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. The Journal of Chemical Thermodynamics, 43(1), 115-121.
- Sun, H., & Yao, H. (2023). Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. The Journal of Physical Chemistry A, 127(32), 6765–6778.
- Diogo, H. P. (2010). Thermochemistry of Drugs. Experimental and First-Principles Study of Fenamates.
- Holdgate, G. A., & Resmini, M. (2011). Thermodynamics in drug discovery. John Wiley & Sons.
-
Cheméo. (n.d.). Piperidine. Retrieved January 23, 2026, from [Link]
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A Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Methyl-4-(piperidin-4-yl)piperazine, a key building block in medicinal chemistry. The following sections detail its chemical and physical properties, established synthesis protocols, and significant applications, particularly its role as a crucial intermediate in the development of targeted cancer therapies.
Core Compound Identification and Properties
1-Methyl-4-(piperidin-4-yl)piperazine is a heterocyclic compound featuring both a piperidine and a piperazine ring. The presence of these nitrogen-containing scaffolds makes it a valuable synthon for introducing these pharmacologically relevant motifs into more complex molecules.[1][2][3]
Table 1: Chemical and Physical Properties of 1-Methyl-4-(piperidin-4-yl)piperazine
| Property | Value | Source |
| Molecular Formula | C10H21N3 | [4][5][6] |
| Molecular Weight | 183.29 g/mol | [4][5][6][7] |
| CAS Number | 53617-36-0 | [4][5][6] |
| IUPAC Name | 1-methyl-4-(piperidin-4-yl)piperazine | [5] |
| Melting Point | 53-56°C | [4] |
| Boiling Point | 261°C | [4] |
| Density | 0.992 g/cm³ | [4] |
| Solubility | Soluble in water. | [4] |
| Appearance | Pale yellow solid | [4] |
| SMILES | CN1CCN(CC1)C2CCNCC2 | [4][5][6] |
| InChIKey | MRYYJGQKVGZGSB-UHFFFAOYSA-N | [4][5] |
Synthesis Methodologies
The synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine is most commonly achieved through reductive amination. This process typically involves the reaction of a piperidone derivative with a piperazine derivative in the presence of a reducing agent.
General Synthesis from N-Boc-4-piperidinone
A prevalent laboratory-scale synthesis involves the reaction of N-tert-butoxycarbonyl-4-piperidinone with N-methylpiperazine, followed by deprotection of the Boc group.[4] The use of a Boc protecting group is a key strategic choice, as it prevents unwanted side reactions at the piperidine nitrogen, thus ensuring regioselectivity.
Caption: General synthesis workflow for 1-Methyl-4-(piperidin-4-yl)piperazine.
Experimental Protocol:
-
Reaction Setup: N-tert-butoxycarbonyl-4-piperidinone and N-methylpiperazine are dissolved in a suitable solvent, such as dichloromethane or methanol.[4][8]
-
Reductive Amination: A reducing agent is added to the mixture. While traditional methods might use sodium borohydride or sodium triacetoxyborohydride, these can be hazardous and require low temperatures.[8] The reaction is stirred for a set period, typically at room temperature.[4]
-
Workup and Extraction: The reaction is quenched and neutralized. The product is then extracted using an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure.[4]
-
Deprotection: The resulting intermediate is dissolved in a solvent like methanol, and a strong acid, such as hydrochloric acid, is added to remove the Boc protecting group.[4]
-
Final Isolation: After the deprotection is complete, the reaction mixture is neutralized, and the final product, 1-Methyl-4-(piperidin-4-yl)piperazine, is extracted and purified.[4]
Applications in Research and Drug Development
The primary utility of 1-Methyl-4-(piperidin-4-yl)piperazine lies in its role as a versatile building block for more complex pharmaceutical agents.[4] The piperidine and piperazine motifs are prevalent in a wide range of clinically approved drugs, valued for their ability to modulate physicochemical properties such as solubility and lipophilicity, and to improve pharmacokinetic profiles.[1]
Intermediate in the Synthesis of Gilteritinib
A notable application of 1-Methyl-4-(piperidin-4-yl)piperazine is as a key intermediate in the synthesis of Gilteritinib.[8] Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, used in the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with an FLT3 mutation.[8]
Caption: 1-Methyl-4-(piperidin-4-yl)piperazine as a key building block for Gilteritinib.
The incorporation of the 1-methyl-4-(piperidin-4-yl)piperazine moiety is crucial for the biological activity of Gilteritinib, contributing to its binding affinity and overall efficacy.
Safety and Handling
1-Methyl-4-(piperidin-4-yl)piperazine is associated with several hazard classifications. Proper safety precautions should be taken when handling this compound.
Table 2: GHS Hazard Information
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Source:[5]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-Methyl-4-(piperidin-4-yl)piperazine is a compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its well-defined synthesis and its utility as a versatile intermediate, particularly in the production of targeted therapies like Gilteritinib, underscore its importance. A thorough understanding of its properties, synthesis, and handling is essential for researchers and developers working to create the next generation of therapeutics.
References
-
1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 - ChemicalBook.
-
Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate.
-
1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem.
-
1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem.
-
4-[(5,6-Dimethoxy-1-oxoindan-2-yl)methyl]piperidine - CAS Common Chemistry.
-
53617-36-0|1-Methyl-4-(piperidin-4-yl)piperazine - BLDpharm.
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
-
The Crucial Role of Piperidine Derivatives in Modern Drug Discovery.
-
Application of Chiral Piperidine Scaffolds in Drug Design.
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- 3. thieme-connect.de [thieme-connect.de]
- 4. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 5. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 53617-36-0|1-Methyl-4-(piperidin-4-yl)piperazine|BLD Pharm [bldpharm.com]
- 7. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
Navigating the Procurement of Specialty Piperidines: A Technical Guide for Researchers
Executive Summary
For chemists and pharmacologists engaged in pioneering drug discovery, the timely acquisition of high-purity, well-characterized starting materials and intermediates is paramount. This guide provides an in-depth analysis of the commercial landscape for sourcing complex piperidine derivatives, with a specific focus on navigating the procurement of molecules like 1-Methyl-4-(4-piperidinylmethyl)piperidine. We address the critical importance of precise chemical identification, the challenges posed by ambiguously named or niche compounds, and present a pragmatic framework for supplier evaluation. Using the commercially available and structurally related analogue, 1-Methyl-4-(piperidin-4-yl)piperazine (CAS: 53617-36-0) , as a case study, we offer a comprehensive overview of supplier specifications, quality control protocols, and application-specific considerations. Furthermore, this whitepaper outlines a strategic approach to engaging with custom synthesis providers for novel chemical entities, ensuring that research timelines are met without compromising on quality or scientific integrity.
Introduction: The Central Role of Piperidine Scaffolds and the Challenge of Specificity
The piperidine moiety is a cornerstone of modern medicinal chemistry, featuring prominently in the structures of numerous approved pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and bioavailability, and to serve as a versatile scaffold for engaging with a wide array of biological targets. However, the very versatility that makes piperidines so valuable also leads to a vast and complex chemical space.
The subject of this guide, 1-Methyl-4-(4-piperidinylmethyl)piperidine , exemplifies a common challenge faced by researchers: sourcing a specific, and potentially niche, derivative. A search for this compound reveals ambiguity and frequent misidentification with the more readily available piperazine analogue, 1-Methyl-4-(piperidin-4-yl)piperazine .
Chemical Structure Clarification:
-
Requested Compound: 1-Methyl-4-(4-piperidinylmethyl)piperidine
-
Structure: A piperidine ring N-methylated at position 1, with a methylene linker from its 4-position to the 4-position of a second piperidine ring.
-
Molecular Formula: C12H24N2
-
-
Commonly Conflated Analogue: 1-Methyl-4-(piperidin-4-yl)piperazine
Given the limited commercial availability of the exact requested structure, this guide will utilize 1-Methyl-4-(piperidin-4-yl)piperazine as a practical case study for evaluating commercial suppliers. The principles and methodologies discussed are directly transferable to the sourcing of other complex chemical intermediates.
The Supplier Landscape: A Comparative Analysis of 1-Methyl-4-(piperidin-4-yl)piperazine (CAS 53617-36-0)
Selecting a supplier requires a multi-faceted evaluation beyond simple cost analysis. For a compound like 1-Methyl-4-(piperidin-4-yl)piperazine, which serves as a critical building block, considerations of purity, documentation, and consistency are paramount.[2] The following table summarizes offerings from several representative suppliers.
| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Certificate of Analysis (CoA) |
| Sigma-Aldrich | 71277 | ≥98.0% (GC) | Discontinued | Available for past lots[6] |
| BLD Pharm | BD138876 | ≥97% | 1g, 5g, 25g | Available |
| ChemicalBook | CB8708979 | 98% (Typical) | Varies by listed supplier | Varies by supplier[2] |
| Santa Cruz Biotechnology | sc-280453 | ≥97% | 1g, 5g | Available[5] |
Note: This table is for illustrative purposes. Availability, specifications, and product numbers are subject to change. Researchers should always verify details directly with the supplier.
Quality Assurance: A Protocol for In-House Verification
While suppliers provide a Certificate of Analysis (CoA), it is prudent for research organizations to perform independent verification, especially when a compound is integral to a long-term research program.
Recommended Analytical Workflow:
Caption: Workflow for incoming chemical quality control.
Step-by-Step Protocol for Purity Verification by HPLC-UV
This protocol is a general guideline and should be optimized for the specific compound and available instrumentation.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard or the supplier's material.
-
Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to create calibration standards at concentrations spanning the expected sample concentration.
-
-
Sample Preparation:
-
Prepare a sample of the newly received material at a concentration of 1 mg/mL in the same solvent as the standard.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Trifluoroacetic acid in Water, B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the sample.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method) and by quantifying against the calibration curve.
-
Sourcing Novel Compounds: A Guide to Custom Synthesis
When a compound like 1-Methyl-4-(4-piperidinylmethyl)piperidine is not commercially available, researchers must turn to custom synthesis. This requires a different procurement strategy.
Workflow for Engaging a Custom Synthesis CRO:
Caption: Strategic workflow for a custom chemical synthesis project.
Key Considerations for Custom Synthesis:
-
Synthetic Route: While not always required, proposing a potential synthetic route can aid the CRO in providing a more accurate quote. For 1-Methyl-4-(4-piperidinylmethyl)piperidine, a plausible route could involve the reductive amination of 1-methyl-4-piperidone with 4-(aminomethyl)piperidine.
-
Purity Requirements: Be explicit about the required purity level and the analytical method by which it should be determined (e.g., "≥98% by HPLC").
-
Analytical Data Package: Specify the required analytical data for final delivery, which typically includes ¹H NMR, ¹³C NMR, LC-MS, and HPLC.
-
Intellectual Property: Ensure that the terms of the agreement clearly define ownership of any novel synthetic routes or intellectual property generated during the project.
Applications in Research and Drug Development
Piperidine and piperazine derivatives are integral to various therapeutic areas. The structural motif present in 1-Methyl-4-(4-piperidinylmethyl)piperidine and its analogue is of interest in:
-
CNS Disorders: The piperidine ring is a common feature in molecules targeting central nervous system receptors.
-
Oncology: These scaffolds can be used to develop kinase inhibitors and other anti-cancer agents. For instance, 1-methyl-4-(4-piperidinyl)piperazine hydrochloride is mentioned as an intermediate for Gilteritinib, an FLT3 tyrosine kinase inhibitor.
-
Antiviral/Antibacterial Agents: The basic nitrogen atoms can be crucial for interactions with biological targets in infectious diseases.
The choice between a piperidine-methylene-piperidine structure and a piperidine-piperazine structure can significantly impact a molecule's physicochemical properties (like pKa and logP) and its biological activity, making both scaffolds valuable for library development in lead optimization campaigns.[1]
Conclusion
The procurement of specialized chemical intermediates is a critical, multi-step process that underpins successful research and development. While the exact compound 1-Methyl-4-(4-piperidinylmethyl)piperidine appears to be a niche chemical requiring custom synthesis, a methodical approach to sourcing its close analogue, 1-Methyl-4-(piperidin-4-yl)piperazine, provides a robust framework for supplier evaluation and quality control. By prioritizing detailed specification, independent analytical verification, and strategic engagement with contract research organizations, scientists can ensure a reliable supply of high-quality reagents, thereby accelerating the pace of discovery.
References
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1-Methyl-4-(piperidin-4-yl)piperazine . PubChem. [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine . PubChem. [Link]
- Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
-
4-[(5,6-Dimethoxy-1-oxoindan-2-yl)methyl]piperidine . CAS Common Chemistry. [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine . Sciencemadness Discussion Board. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate . ResearchGate. [Link]
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The Piperidine Scaffold: A Cornerstone of Modern Basic Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most significant and versatile building blocks in modern science.[1][2] Its pervasive presence in a vast array of natural alkaloids and top-selling pharmaceuticals has cemented its status as a "privileged scaffold" in medicinal chemistry.[3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the piperidine scaffold from the perspective of a Senior Application Scientist. We will delve into the fundamental principles that underpin its utility, including its unique structural and physicochemical properties. We will then explore the key synthetic strategies that provide access to this scaffold with precise control over its structure and stereochemistry. Finally, we will survey its diverse applications, from its central role in the design of therapeutics for the central nervous system (CNS) and oncology to its utility as a tool in organic synthesis and chemical biology. This document aims to be a technical resource, explaining not just the "what" but the "why" behind the experimental choices and applications that make the piperidine scaffold an indispensable tool in the laboratory.
Part 1: The Piperidine Scaffold: Fundamental Principles
Introduction to a Privileged Structure
In medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets. The piperidine ring is a quintessential example of such a structure.[4] Its prevalence is remarkable, found in natural products ranging from the pungent piperine in black pepper to the toxic alkaloid coniine from hemlock.[5][6] This natural validation, combined with its synthetic tractability, has led to its incorporation into a multitude of FDA-approved drugs, including treatments for cancer, CNS disorders, and infectious diseases.[1][2][7] The scaffold's success lies in its sp3-hybridized, three-dimensional nature, which allows for the presentation of substituents in precise spatial orientations, a critical factor for effective and selective interaction with complex biological macromolecules.[2][8]
Structural and Conformational Analysis
The piperidine ring is not a flat, static entity. As a saturated six-membered heterocycle, it predominantly adopts a chair conformation, analogous to cyclohexane, to minimize steric and torsional strain.[5] This conformation is crucial as it dictates the spatial relationship between substituents on the ring.
A key feature is the presence of two distinct chair conformations that rapidly interconvert. Substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). The equatorial position is generally more stable for bulky substituents due to reduced steric hindrance.[5] However, the nitrogen atom and its lone pair, or an N-H bond, introduce further complexity. The N-H bond can exist in either an axial or equatorial position, with the equatorial conformation typically being more stable in the gas phase.[5]
This conformational behavior can be strategically manipulated. For instance, the introduction of electronegative atoms like fluorine can, through hyperconjugation and charge-dipole interactions, favor an axial conformation, providing a powerful tool for locking the scaffold into a specific, desired geometry for optimal target engagement.[9][10][11]
Physicochemical Properties and Their Modulation
The piperidine scaffold is not just a rigid framework; its nitrogen atom imparts critical physicochemical properties that are tunable, making it highly valuable in drug design.
-
Basicity (pKa): The nitrogen atom is basic, with a pKa of the conjugate acid around 11.2.[5] This means that at physiological pH (~7.4), the piperidine ring is predominantly protonated. This positive charge can be exploited to form salt bridges with acidic residues in a protein's active site or to enhance aqueous solubility.
-
Solubility and Lipophilicity: The parent piperidine is miscible with water.[5] However, by adding substituents, chemists can precisely control the balance between hydrophilicity and lipophilicity (measured as LogP). This balance is critical for ensuring a drug can dissolve in the blood (hydrophilic character) and cross cell membranes to reach its target (lipophilic character).[4]
-
Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation. However, positions adjacent to the nitrogen can be susceptible to oxidation. Strategic functionalization at these positions can block metabolic pathways, thereby increasing the drug's half-life in the body.[4]
The introduction of chiral centers into the piperidine ring can further refine these properties, enhancing biological activity, selectivity, and pharmacokinetic profiles.[12]
Part 2: Synthetic Strategies for Accessing Piperidine Scaffolds
A key advantage of the piperidine scaffold is its synthetic accessibility. A variety of robust methods exist to construct the ring, allowing for the creation of diverse libraries of compounds for screening.
Core Synthetic Approaches: An Overview
The primary strategies for synthesizing piperidine derivatives can be broadly categorized into two approaches: the reduction of pre-existing aromatic rings (pyridines) or the construction of the ring from acyclic precursors.
Hydrogenation of Pyridine Precursors
The most common and direct method for synthesizing piperidines is the hydrogenation of corresponding pyridine derivatives.[1] This reaction involves the addition of hydrogen across the double bonds of the aromatic ring, typically using a transition metal catalyst.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of catalyst is critical for efficiency and selectivity. Palladium (Pd), platinum (Pt), and rhodium (Rh) are highly effective but can be expensive. Nickel (Ni) catalysts offer a more cost-effective alternative.[1] The catalyst choice can also influence the stereochemical outcome, with some systems favoring the formation of cis-disubstituted piperidines.[8]
-
Reaction Conditions: Hydrogen pressure and temperature are key parameters. Harsh conditions (high pressure/temperature) are often required to overcome the aromaticity of the pyridine ring.[1] However, recent advances have led to catalysts that operate under milder, more practical conditions.[8]
-
Setup: To a high-pressure autoclave vessel, add 4-phenylpyridine (1.0 eq), Palladium on Carbon (10% w/w, 0.05 eq), and a solvent such as methanol or ethanol.
-
Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi).
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by analyzing aliquots using TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture through a pad of celite to remove the solid catalyst. Concentrate the filtrate under reduced pressure. The resulting crude 4-phenylpiperidine can be purified further by chromatography or crystallization if necessary.
Intramolecular Cyclization Strategies
Building the piperidine ring from a linear, acyclic precursor is a powerful strategy that allows for the installation of substituents before the ring is formed. A common method is the intramolecular reductive amination of a δ-amino ketone.
Causality Behind Experimental Choices:
-
Reducing Agent: The choice of reducing agent determines the reaction's selectivity. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion intermediate and tolerate a wide range of functional groups.
-
pH Control: The reaction is typically performed under mildly acidic conditions (pH 4-6). This is a delicate balance: the acid is needed to catalyze the formation of the iminium ion intermediate, but too much acid will protonate the starting amine, rendering it non-nucleophilic.
Part 3: Applications in Medicinal Chemistry and Drug Discovery
The true value of the piperidine scaffold is realized in its application as a core structural element in drug design. Its conformational rigidity and tunable properties make it an ideal starting point for creating potent and selective therapeutics.
The Piperidine Scaffold in CNS Drug Discovery
The CNS is a particularly fruitful area for piperidine-based drugs. This is partly because piperidine itself is a natural neuromodulator found in the mammalian brain, where it influences synaptic mechanisms and behavior.[13][14] This provides a strong biological rationale for its use in designing molecules that interact with CNS targets.
-
Analgesics: The piperidine ring is the essential pharmacophore in morphine and its synthetic analogs, which target μ-opioid receptors to manage pain.[15]
-
Antipsychotics: Many atypical antipsychotics feature a piperidine moiety to interact with dopamine (D₂) and serotonin (5-HT₂) receptors. The scaffold's ability to position aryl groups in specific orientations is key to achieving the desired receptor interaction profile.[2]
-
Alzheimer's Disease: Donepezil, a leading treatment for Alzheimer's, uses a piperidine ring to correctly orient its benzyl group for optimal binding to the active site of acetylcholinesterase, a key enzyme in the disease pathology.[7][16]
Applications in Oncology
Modern cancer drug discovery often focuses on designing highly specific inhibitors for targets like protein kinases. The "escape from flatland" approach advocates for moving away from flat, aromatic molecules towards more three-dimensional structures.[2] The saturated, non-planar piperidine scaffold is perfectly suited for this, allowing for the creation of inhibitors that can access deep, complex binding pockets with greater specificity, potentially reducing off-target effects.[2]
Fragment-Based Drug Discovery (FBDD)
In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a target. Promising fragments are then grown or linked to create a potent lead compound. The 3D nature of simple piperidine derivatives makes them ideal fragments for FBDD libraries.[8] They provide a rigid, synthetically tractable starting point for exploring the three-dimensional space of a protein's binding site.
| Fragment | Molecular Weight ( g/mol ) | cLogP | 3D Shape (PMI) | Key Features |
| Piperidine | 85.15 | 0.9 | Rod-like | Basic nitrogen for H-bonding/solubility |
| 4-Hydroxypiperidine | 101.15 | -0.2 | Rod-like | H-bond donor/acceptor |
| N-Acetylpiperidine | 127.19 | 0.4 | Disc-like | Neutral, H-bond acceptor |
| Methyl Pipecolinate | 143.18 | 0.6 | Varies with isomer | Chiral, ester for further functionalization |
Anti-Infective Agents
The piperidine scaffold is also present in a variety of agents used to combat infectious diseases. Its derivatives have shown broad-spectrum activity, including antibacterial, antifungal, antiviral, and antiparasitic properties.[1][7] For example, certain piperidine-containing compounds have been found to be effective against the influenza A virus by fitting into a lipophilic pocket in the M2 ion channel receptor.[7]
Part 4: Applications Beyond Drug Scaffolding
While its role in drug discovery is paramount, the utility of piperidine extends to fundamental applications in basic research and chemical synthesis.
Piperidine in Organic Synthesis
-
Base and Catalyst: Piperidine is a widely used secondary amine base in organic chemistry, strong enough to deprotonate activated methylene compounds but mild enough to avoid side reactions. It is the classic catalyst for the Knoevenagel condensation.[7]
-
Reagent: In the highly influential field of solid-phase peptide synthesis (SPPS), a dilute solution of piperidine is the reagent of choice for removing the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.[5] Its ability to act as a nucleophile and a base in a single, efficient step is crucial for the success of this automated technique. It is also a key reagent in the Stork enamine alkylation, a classic method for forming C-C bonds.[5]
Piperidine-Based Chemical Probes
A chemical probe is a small molecule designed to study a biological system. The piperidine scaffold can be incorporated into such probes to modulate their properties. For example, by attaching a piperidine ring to a fluorophore like NBD (nitrobenzofurazan), researchers have created probes that are highly sensitive and selective for detecting hydrogen sulfide (H₂S), an important biological signaling molecule.[17] In these designs, the piperidine ring governs the probe's reactivity and spectroscopic properties.
Part 5: Conclusion and Future Outlook
The piperidine scaffold is far more than a simple heterocycle; it is a versatile and powerful platform that has profoundly impacted basic and applied research. Its unique combination of a rigid 3D structure, tunable physicochemical properties, and synthetic accessibility ensures its continued relevance.[1][3][4]
Looking forward, the applications of piperidine scaffolds will continue to expand. The development of novel, highly stereoselective synthetic methods will grant access to even more complex and diverse molecular architectures. The integration of computational chemistry and machine learning will allow for the in silico design of piperidine derivatives with precisely tailored properties, accelerating the discovery of new therapeutics and chemical probes. As researchers continue to tackle increasingly complex biological challenges, the humble piperidine ring will undoubtedly remain a trusted and indispensable tool in their molecular arsenal.
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. [Link]
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Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Molecular Structure. [Link]
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Szczepańska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(13), 2466–2481. [Link]
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Zeisel, E. J., et al. (2024). Piperazine-Fused Cyclic Disulfides Unlock High-Performance Bioreductive Probes of Thioredoxins and Bifunctional Reagents for Thiol Redox Biology. Journal of the American Chemical Society. [Link]
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Pitman, M. R., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147. [Link]
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Coldham, I., et al. (2006). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 8(24), 5489-5492. [Link]
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Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5-16. [Link]
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Methodological & Application
The Strategic Utility of 1-Methyl-4-(4-piperidinylmethyl)piperidine in Modern Drug Discovery: Application Notes and Synthetic Protocols
Introduction: The Bis-Piperidine Methane Motif as a Privileged Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the structure of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a highly versatile building block in drug design. This guide delves into the synthesis and application of a specific and increasingly relevant intermediate: 1-Methyl-4-(4-piperidinylmethyl)piperidine . This molecule, characterized by two piperidine rings linked by a methylene bridge, offers a unique three-dimensional architecture that can be strategically employed to span pharmacophores, optimize physicochemical properties, and enhance target engagement. Its utility is particularly noted in the development of therapeutics targeting the central nervous system, as well as in antiviral and anticancer agents.[2][3] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic pathways, practical applications, and essential safety considerations.
Physicochemical and Structural Parameters
A thorough understanding of the physicochemical properties of 1-Methyl-4-(4-piperidinylmethyl)piperidine is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂ | N/A |
| Molecular Weight | 196.34 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid (predicted) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in most organic solvents | N/A |
| pKa | (Predicted) ~10.5 (for the piperidine nitrogens) | N/A |
Synthetic Pathways: A Modular Approach
The synthesis of 1-Methyl-4-(4-piperidinylmethyl)piperidine is best approached in a modular fashion, allowing for flexibility and the potential for diversification. A robust and scalable three-step synthetic route is proposed, commencing with readily available starting materials. This strategy hinges on a key reductive amination reaction to construct the bis-piperidine core, followed by N-methylation.
Overall Synthetic Scheme
Caption: Proposed three-step synthesis of 1-Methyl-4-(4-piperidinylmethyl)piperidine.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate
This initial step constructs the core bis-piperidine methane structure through a reductive amination of N-Boc-4-piperidone with piperidine.
Rationale: The use of a Boc protecting group on one of the piperidine rings allows for selective functionalization in subsequent steps. Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and facilitate iminium ion formation. Sodium borohydride is a mild and effective reducing agent for the resulting enamine/iminium ion intermediate.
Materials:
-
N-Boc-4-piperidone
-
Piperidine
-
Titanium(IV) isopropoxide
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add piperidine (1.1 eq).
-
Cool the mixture to 0 °C and add titanium(IV) isopropoxide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and add methanol, followed by the portion-wise addition of sodium borohydride (1.5 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate.
Protocol 2: Synthesis of 4-(Piperidin-4-ylmethyl)piperidine
This step involves the removal of the Boc protecting group to yield the secondary amine.
Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc group. The reaction is typically clean and proceeds at room temperature. Anhydrous conditions are not strictly necessary but are good practice.
Materials:
-
tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield 4-(piperidin-4-ylmethyl)piperidine, which can often be used in the next step without further purification.
Protocol 3: Synthesis of 1-Methyl-4-(4-piperidinylmethyl)piperidine (Eschweiler-Clarke Reaction)
The final step is the N-methylation of the secondary amine using the Eschweiler-Clarke reaction.[4]
Rationale: The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[5] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[4][6] This one-pot procedure is often high-yielding and avoids the use of hazardous alkylating agents like methyl iodide.[6]
Materials:
-
4-(Piperidin-4-ylmethyl)piperidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-(piperidin-4-ylmethyl)piperidine (1.0 eq) in formic acid (5-10 eq), add aqueous formaldehyde solution (3-5 eq).
-
Heat the reaction mixture to 80-100 °C for 4-8 hours.
-
Cool the reaction to room temperature and carefully basify with a saturated aqueous NaHCO₃ solution until the pH is > 9.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 1-Methyl-4-(4-piperidinylmethyl)piperidine.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene bridge protons, and the N-methyl group. The N-methyl singlet will likely appear in the 2.2-2.5 ppm region. The methylene bridge protons may appear as a doublet.
-
¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule. The N-methyl carbon typically resonates around 46 ppm. The methylene bridge carbon and the carbons of the two piperidine rings will have distinct chemical shifts.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): This technique should show a prominent protonated molecular ion [M+H]⁺ at m/z 197.3.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural confirmation. Common fragmentation pathways for piperidine alkaloids include ring-opening and cleavage adjacent to the nitrogen atoms.[7][8]
Workflow for Synthesis and Analysis
Caption: A typical workflow from synthesis to analysis of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The 1-Methyl-4-(4-piperidinylmethyl)piperidine scaffold is a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1][2]
-
Central Nervous System (CNS) Agents: The lipophilic nature and the presence of a basic nitrogen atom in the 1-methylpiperidine moiety can facilitate blood-brain barrier penetration, making this scaffold suitable for the development of CNS-acting drugs such as antipsychotics, antidepressants, and analgesics.[3]
-
Anticancer Therapeutics: The bis-piperidine motif has been incorporated into molecules with demonstrated anticancer activity.[2][9] The rigid yet flexible nature of the linker can be used to optimally position pharmacophoric groups for interaction with biological targets.
-
Antimicrobial Agents: Piperidine derivatives have a long history as antimicrobial agents.[2][3] The 1-Methyl-4-(4-piperidinylmethyl)piperidine core can serve as a template for the development of novel antibacterial and antifungal compounds.
-
Enzyme Inhibitors: This scaffold can be used to synthesize inhibitors of various enzymes. For instance, derivatives of piperidine have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis.[10]
Safety, Handling, and Disposal
Safety Precautions:
-
Handling: 1-Methyl-4-(4-piperidinylmethyl)piperidine, as a piperidine derivative, should be handled with care in a well-ventilated fume hood.[11][12] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[13][14]
-
Toxicity: Piperidine and its derivatives are generally considered toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[12] They can cause severe skin burns and eye damage.[12]
-
Flammability: Piperidine is a flammable liquid.[11] Therefore, its derivatives should be kept away from ignition sources.[12]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[12][14][15] Contaminated materials should be treated as hazardous waste.
Conclusion
1-Methyl-4-(4-piperidinylmethyl)piperidine is a chemical intermediate with significant potential in the field of drug discovery. The synthetic protocols outlined in this guide provide a reliable and scalable route to this valuable building block. Its unique structural features and favorable physicochemical properties make it an attractive scaffold for the development of a new generation of therapeutics across a range of disease areas. As with all chemical reagents, adherence to strict safety protocols during handling and disposal is paramount.
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. PubMed Central. Available at: [Link]
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Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]
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Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. Available at: [Link]
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Synthesis of 1,4-aminoalcohols from substituted dienes and anilines via molybdooxaziridine catalysis. Royal Society of Chemistry. Available at: [Link]
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One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available at: [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]
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Piperidine - SAFETY DATA SHEET. Penta chemicals. Available at: [Link]
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Research progress on piperidine-containing compounds as agrochemicals. ResearchGate. Available at: [Link]
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One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate. Available at: [Link]
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Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]
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Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. Available at: [Link]
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Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
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Eschweiler-Clarke-Methylierung. ResearchGate. Available at: [Link]
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Eschweiler–Clarke reaction: Methylation on amines. YouTube. Available at: [Link]
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A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. ResearchGate. Available at: [Link]
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1-(Piperidin-4-yl)piperazine. PubChem. Available at: [Link]
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Protocol for derivatizing 1-Methyl-4-(4-piperidinylmethyl)piperidine
An In-Depth Guide to the Derivatization of 1-Methyl-4-(4-piperidinylmethyl)piperidine for Drug Discovery
Abstract
This comprehensive application note provides detailed protocols for the chemical derivatization of 1-Methyl-4-(4-piperidinylmethyl)piperidine, a bifunctional scaffold featuring both a tertiary and a secondary amine. Such frameworks are of significant interest in medicinal chemistry, where precise structural modifications are paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. We present three robust, field-proven methodologies targeting the nucleophilic secondary amine: N-Acylation, N-Alkylation, and Reductive Amination. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, step-by-step experimental procedures, and expert insights into reaction optimization and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library by leveraging this versatile piperidine-based building block.
Introduction: The Strategic Value of Piperidine Scaffolds
The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in modern pharmaceuticals, appearing in numerous blockbuster drugs.[1][2] Its prevalence stems from its ability to confer favorable properties, including improved aqueous solubility and the capacity to engage in critical hydrogen bonding interactions with biological targets. The compound of interest, 1-Methyl-4-(4-piperidinylmethyl)piperidine, represents a valuable, albeit complex, building block. It contains two distinct nitrogen centers: a sterically accessible, nucleophilic secondary amine on one piperidine ring and a basic tertiary amine on the other. This dual functionality allows for selective derivatization, enabling the systematic exploration of chemical space around a core structure.
Modification of the secondary amine is a key strategy in late-stage functionalization and library synthesis.[3] By introducing a diverse range of substituents, researchers can fine-tune critical drug-like properties such as:
-
Lipophilicity (LogP): Affecting solubility, permeability, and metabolism.
-
Polar Surface Area (PSA): Influencing cell membrane penetration.
-
Target Binding Affinity: Introducing new pharmacophoric elements to enhance potency and selectivity.
-
Metabolic Stability: Blocking sites of metabolic degradation.
This document provides validated, step-by-step protocols for three fundamental and powerful derivatization techniques.
Physicochemical Profile and Reactivity Analysis
Understanding the inherent properties of the starting material is critical for designing successful synthetic strategies.
Structure:
Caption: Structure and key reactive sites of the scaffold.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Significance |
| Molecular Formula | C₁₂H₂₄N₂ | Provides the elemental composition. |
| Molecular Weight | 196.34 g/mol | Essential for stoichiometric calculations. |
| pKa (most basic) | ~10.5 (Tertiary Amine) | The tertiary amine will be protonated at physiological pH. |
| pKa (less basic) | ~11.0 (Secondary Amine) | The secondary amine is also basic but serves as the primary nucleophile. |
| cLogP | ~1.8 | Indicates moderate lipophilicity, suitable for drug candidates. |
Reactivity Insights: The synthetic utility of this molecule lies in the differential reactivity of its two nitrogen atoms.
-
The Tertiary Amine (N1): This nitrogen is a strong base but a poor nucleophile due to steric hindrance from the methyl group and the piperidine ring. It will not readily participate in acylation or traditional Sₙ2 alkylation reactions. However, with highly reactive alkylating agents (e.g., methyl iodide), it can undergo quaternization , forming a permanently charged ammonium salt. This is typically an undesired side reaction that can be minimized by careful control of stoichiometry and reaction conditions.[4]
-
The Secondary Amine (N2'): This is the primary handle for derivatization. It is a potent nucleophile and a strong base, readily attacking electrophilic carbon centers. Our protocols will exclusively target this site for selective modification.
Experimental Protocols for Derivatization
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The starting material and its derivatives are potentially harmful if swallowed, inhaled, or in contact with skin.[5]
Protocol 1: N-Acylation with an Acid Chloride
Principle & Rationale: N-acylation is a robust method for converting amines to amides, which are generally more stable and less basic. This transformation is crucial for introducing carbonyl-containing moieties. The reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of an acylating agent (e.g., acetyl chloride). A non-nucleophilic base, such as triethylamine (TEA), is included to scavenge the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[6]
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Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantitative Analysis of 1-Methyl-4-(4-piperidinylmethyl)piperidine
Abstract
This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Methyl-4-(4-piperidinylmethyl)piperidine. The analyte, lacking a significant UV chromophore, presents a common analytical challenge. This method addresses this by utilizing low-wavelength UV detection, providing a sensitive and accessible approach without the need for complex derivatization or specialized detectors. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2][3] It is suitable for routine quality control, purity assessment, and stability testing of 1-Methyl-4-(4-piperidinylmethyl)piperidine in bulk drug substance and pharmaceutical development.
Introduction and Scientific Rationale
1-Methyl-4-(4-piperidinylmethyl)piperidine is a saturated heterocyclic amine. Compounds of this class are common intermediates and building blocks in the synthesis of active pharmaceutical ingredients (APIs).[4] Due to their potential impact on the safety and efficacy of the final drug product, rigorous analytical control is imperative.
The primary analytical challenge for this and similar aliphatic amines is the absence of a suitable chromophore for high-wavelength UV detection. This often necessitates derivatization to attach a UV-active moiety or the use of alternative detection techniques like mass spectrometry (MS) or charged aerosol detection (CAD).[5][6][7] However, these approaches can add complexity, time, and cost to routine analysis.
The principle of this method is based on the fact that while the analyte lacks strong absorbance at >230 nm, it exhibits sufficient end-absorption in the low UV range (200-215 nm) to allow for reliable quantification. By carefully selecting a C18 stationary phase and a buffered mobile phase, this method achieves excellent chromatographic performance. The mobile phase pH is controlled to ensure the analyte, a basic compound, is in its protonated form, leading to a consistent retention profile and symmetrical peak shape. This application note provides a complete, self-validating protocol, grounded in ICH principles, to ensure trustworthy and reproducible results.[1][3]
Materials and Methods
Instrumentation
A standard HPLC system equipped with the following is required:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Chemicals and Reagents
-
1-Methyl-4-(4-piperidinylmethyl)piperidine Reference Standard (purity >99.5%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrochloric Acid (37%, Analytical Grade)
-
Hydrogen Peroxide (30%, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
Chromatographic Conditions
The following optimized conditions were established to provide a robust separation with excellent peak characteristics.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax) | Industry-standard stationary phase providing good retention for moderately polar basic compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 6.5 with NaOH) | The buffer controls the pH to ensure the analyte is protonated, improving peak shape and retention time stability. pH 6.5 is high enough to minimize silanol interactions but low enough to maintain column integrity. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reversed-phase chromatography. |
| Gradient Program | Isocratic | For a single analyte assay, an isocratic method is simpler, more robust, and provides consistent results. |
| Composition | Mobile Phase A : Mobile Phase B (80:20 v/v) | This ratio was optimized to achieve a suitable retention time (k' > 2) and separation from any potential early-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and viscosity. |
| Detection Wavelength | 210 nm | Selected to maximize the signal for a compound with no strong chromophore, based on peptide bond/end-absorption principles.[8] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the potential for peak distortion from overloading. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the main peak and any late-eluting impurities. |
Experimental Protocols
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 6.5 using a dilute sodium hydroxide solution. Filter through a 0.45 µm nylon filter before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the mobile phase (80:20 v/v). This minimizes baseline disturbances upon injection.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-Methyl-4-(4-piperidinylmethyl)piperidine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for routine analysis and system suitability checks.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the sample (e.g., bulk drug substance) into a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 5 minutes to dissolve, and allow to cool to room temperature. Dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
System Suitability Testing (SST)
Causality: Before any sample analysis, the performance of the entire HPLC system must be verified to ensure it is operating correctly and can produce reliable data.[9][10] SST is a mandatory, integrated part of the analytical procedure.[11]
Protocol:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present at the retention time of the analyte.
-
Inject the Working Standard Solution (100 µg/mL) six (6) times consecutively.
-
Evaluate the results against the acceptance criteria defined in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A value >2 indicates peak tailing, which can affect integration and precision. |
| Theoretical Plates (N) | ≥ 2000 | A measure of column efficiency; higher numbers indicate sharper peaks and better separation power.[12] |
| % RSD of Peak Area | ≤ 1.0% for 6 replicate injections | Demonstrates the precision of the injector and the stability of the system's flow rate and detector. |
| % RSD of Retention Time | ≤ 1.0% for 6 replicate injections | Indicates the stability of the pump's flow delivery and the mobile phase composition. |
If SST fails, sample analysis cannot proceed. The cause of the failure (e.g., column degradation, mobile phase issue, instrument malfunction) must be investigated and rectified.[10]
Analytical Procedure Workflow
The entire analytical process, from sample preparation to final data reporting, is outlined in the workflow diagram below. This ensures a systematic and logical progression for each analysis.
Caption: HPLC analysis workflow from preparation to reporting.
Method Validation Protocol (ICH Q2(R1) Summary)
This method was fully validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[1][3][13]
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[14] This was established through forced degradation studies.
Protocol:
-
Prepare a stock solution of the analyte at 1000 µg/mL.
-
Expose the solution to the stress conditions listed in the table below. The goal is to achieve 5-20% degradation of the active substance.[15]
-
After exposure, neutralize the acidic and basic samples. Dilute all samples to a final theoretical concentration of 100 µg/mL.
-
Analyze the stressed samples alongside an unstressed control sample by HPLC.
-
Evaluate peak purity of the analyte in all stressed samples using a PDA detector to ensure no co-eluting peaks.
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | Add 1 mL of 1N HCl; heat at 60 °C for 4 hours. | The method should resolve the analyte peak from all degradation products. |
| Base Hydrolysis | Add 1 mL of 1N NaOH; heat at 60 °C for 2 hours. | The method should resolve the analyte peak from all degradation products. |
| Oxidative Degradation | Add 1 mL of 3% H₂O₂; keep at room temperature for 24 hours. | The method should resolve the analyte peak from all degradation products. |
| Thermal Degradation | Store solid drug substance in an oven at 105 °C for 24 hours. | Minimal degradation is expected, but any degradants formed must be resolved. |
| Photolytic Degradation | Expose solution to UV light (ICH Q1B conditions: overall illumination of ≥1.2 million lux hours). | The method should resolve the analyte peak from any photodegradants. Mass balance should be demonstrated. |
Validation Parameter Summary
The following table summarizes the validation protocols and acceptance criteria for the remaining parameters.
| Parameter | Protocol | Acceptance Criteria |
| Linearity | Analyze a series of at least five concentrations ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |
| Range | Confirmed by the linearity, accuracy, and precision studies. | 50% to 150% of the nominal concentration. |
| Accuracy (Recovery) | Analyze samples spiked with the reference standard at three levels (e.g., 50%, 100%, 150%) in triplicate. Calculate the percentage recovery of the added standard. This requires a minimum of 9 determinations.[1] | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | 1. System Precision: Six replicate injections of the standard solution. 2. Method Precision: Prepare and analyze six independent sample preparations at 100% concentration. | % RSD ≤ 1.0% for system precision. % RSD ≤ 2.0% for method precision. |
| Intermediate Precision | Repeat the method precision study on a different day, with a different analyst, and on a different instrument. | Overall % RSD for all data combined (original and intermediate precision) should be ≤ 2.0%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of injections at decreasing concentrations. | LOD: S/N ratio of 3:1. LOQ: S/N ratio of 10:1. The LOQ must exhibit acceptable precision and accuracy.[12] |
| Robustness | Make small, deliberate variations in method parameters: - Flow Rate (±0.1 mL/min) - Mobile Phase pH (±0.2 units) - Column Temperature (±2 °C) - Mobile Phase Composition (±2% organic). Analyze the effect on SST parameters. | System suitability criteria must be met under all varied conditions. No significant change in results. |
Conclusion
The HPLC-UV method described in this application note is a simple, rapid, and reliable procedure for the quantitative analysis of 1-Methyl-4-(4-piperidinylmethyl)piperidine. By using low-wavelength UV detection, the method avoids the need for derivatization while still providing adequate sensitivity. The comprehensive validation demonstrates that the method is specific, linear, accurate, precise, and robust, making it a powerful tool for quality control and stability assessment in a regulated pharmaceutical environment. The stability-indicating nature of the assay, proven through rigorous forced degradation studies, ensures that any potential degradation products can be separated from the main analyte, providing confidence in the reported purity and stability data.
References
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PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Retrieved from [Link]
-
ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
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EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Retrieved from [Link]
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Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]
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EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]
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Waters. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
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PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved from [Link]
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IJRASET. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science & Engineering Technology. Retrieved from [Link]
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ChemBK. (n.d.). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
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Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]
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ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
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JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. National Center for Biotechnology Information. Retrieved from [Link]
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AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]
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Optimizing Gas Chromatography Parameters for the Separation and Quantification of Piperidine Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This comprehensive guide provides a detailed framework for the development and optimization of gas chromatography (GC) methods for the analysis of piperidine and its derivatives. Piperidine, a foundational heterocyclic amine, is a crucial structural motif in many active pharmaceutical ingredients (APIs) and a common reagent in organic synthesis. Its basicity and volatility present unique analytical challenges, including peak tailing and analyte loss. This document elucidates the causal relationships behind critical parameter selection, offering field-proven insights into sample preparation, column chemistry, and system optimization to achieve robust and reproducible results. A detailed protocol for the analysis of residual piperidine in a pharmaceutical matrix using static headspace GC with flame ionization detection (FID) is provided, alongside validated system suitability criteria.
The Analytical Challenge: Understanding Piperidine's Behavior in GC
Piperidine (C₅H₁₁N) is a saturated heterocycle with a secondary amine group, rendering it a volatile organic base with a boiling point of 106°C. While its volatility makes it an excellent candidate for gas chromatography, its basic character is the primary source of analytical difficulty.
The Problem of Basicity and Active Sites: The lone pair of electrons on the nitrogen atom makes piperidine a Lewis base, prone to strong interactions with active sites within the GC flow path. These active sites are primarily silanol (Si-OH) groups present on the surface of glass inlet liners, column tubing, and even stationary phase supports. This interaction leads to:
-
Analyte Adsorption: Irreversible or partially reversible binding of piperidine to active sites, resulting in poor recovery and reduced sensitivity.
-
Peak Tailing: Reversible interactions cause a portion of the analyte molecules to lag behind the main band as it travels through the column, resulting in asymmetric, tailing peaks. This severely impacts resolution and integration accuracy.
Therefore, the foundational principle for successful piperidine analysis is the systematic passivation or elimination of all active sites from the point of injection to detection.
Core Principles & Strategic Parameter Selection
A robust GC method for piperidine is a self-validating system where each component is chosen to mitigate the challenges of its basicity.
The Inert Flow Path: A System-Wide Approach
An inert flow path is non-negotiable. This begins at the injection port.
-
Inlet Liners: Standard borosilicate glass liners are rich in silanol groups. The use of a deactivated liner is mandatory. These liners are treated with reagents like dimethyldichlorosilane (DMDCS) to cap the active silanol groups, creating a more hydrophobic and less reactive surface. For applications with complex matrices, a deactivated liner with a glass wool plug can also trap non-volatile residues, protecting the column.
GC Column Selection: The Key to Separation
The choice of capillary column is the most critical parameter for achieving separation and good peak shape.
-
Base-Deactivated Columns: Most modern columns intended for general-purpose use undergo some form of deactivation. However, for highly basic compounds like piperidine, columns specifically engineered for amine analysis are superior. These columns undergo a more rigorous deactivation process to minimize silanol interactions.
-
Stationary Phase Selection:
-
Mid-Polarity Phases (e.g., 5% Phenyl-Methylpolysiloxane): Columns like the DB-5, HP-5, or equivalent are workhorse columns that can provide good results, especially if they are well-deactivated[1]. They offer a good balance of selectivity for a range of compounds.
-
Amine-Specific Phases: For the highest performance and peak symmetry, specialized columns are recommended. These often incorporate basic compounds into the stationary phase to shield residual silanols or have unique chemistries that repel basic analytes from the underlying silica. A patent for piperidine analysis in glatiramer acetate specifically recommends an Agilent CP-Sil 8 CB for Amines column as a preferred choice[1].
-
Wax Phases (Polyethylene Glycol - PEG): While highly polar, traditional wax columns can be too acidic and may degrade or interact with basic compounds. Base-deactivated wax columns (e.g., CAM, Stabilwax-DB) are designed to overcome this and can be an excellent choice.
-
Sample Preparation: Liberating the Analyte
Piperidine can exist in a sample as a free base or as a salt (e.g., piperidine hydrochloride). Standard GC analysis will only volatilize the free base. To measure the total piperidine content, a sample preparation step is required.
-
Basification: Adding a strong, non-volatile base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the sample solution ensures that all piperidine salts are converted to the volatile free base form, making them available for analysis[1].
-
Solvent Choice: The solvent must dissolve the analyte and be compatible with the GC method. Dimethyl sulfoxide (DMSO) is an excellent high-boiling solvent for headspace analysis of residual solvents in pharmaceuticals[2]. For direct injection, methanol or acetonitrile can be used[3][4].
-
Headspace vs. Direct Injection:
-
Static Headspace (HS-GC): This is the preferred method for analyzing piperidine as a residual solvent or volatile impurity in solid or liquid samples[2]. The sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase above the sample (the headspace). An aliquot of this gas is then injected into the GC. This technique is powerful because it keeps non-volatile matrix components out of the inlet and column, significantly improving system cleanliness and longevity[2].
-
Direct Liquid Injection: While feasible, this method introduces the entire sample matrix into the GC system, which can lead to contamination of the inlet and column, requiring more frequent maintenance. It is more suitable for clean samples.
-
Recommended GC Method Parameters: A Quantitative Guide
The following tables summarize starting parameters for method development. These should be optimized based on the specific application, instrumentation, and desired separation.
Table 1: Headspace Sampler Parameters
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Oven Temperature | 80 - 120°C | Must be high enough to ensure efficient partitioning of piperidine into the headspace but low enough to prevent sample degradation. An initial setting of 80°C is a good starting point[2]. |
| Vial Equilibration Time | 20 - 45 minutes | Allows the sample to reach thermal equilibrium, ensuring the gas-liquid phase partitioning is stable and reproducible[1]. |
| Injection Volume | 1000 µL (gas) | Standard volume for headspace injection. |
| Transfer Line Temp. | 200 - 250°C | Must be kept hot enough to prevent condensation of the analyte as it travels to the GC inlet. |
| Split Ratio | 10:1 to 50:1 | Adjust based on analyte concentration. A lower split ratio (e.g., 10:1) increases sensitivity for trace analysis[1][3]. |
Table 2: Gas Chromatograph and Detector Parameters
| Parameter | Recommended Setting | Rationale & Expert Insights |
| GC Column | Amine-Specific or Base-Deactivated 5% Phenyl-Methylpolysiloxane | Dimensions: 30 m x 0.32 mm ID, 1.0 µm film thickness. A wider bore (0.53 mm) can also be used for higher sample capacity[1][5][6]. |
| Carrier Gas | Helium or Nitrogen | Flow Rate: 2.0 - 5.0 mL/min (constant flow mode)[1][4]. Nitrogen is a cost-effective alternative to Helium. |
| Inlet Temperature | 200 - 250°C | Ensures rapid and complete vaporization of piperidine without thermal degradation[1][2]. |
| Oven Program | Initial: 60°C, hold 5 min | An initial hold allows for sharp focusing of the analyte at the head of the column. |
| Ramp: 20°C/min to 230°C | The ramp rate is a critical parameter for separation. A faster ramp shortens run time but reduces resolution. A slower ramp improves resolution. | |
| Final Hold: 5 - 10 min | Ensures that all components have eluted from the column before the next injection[1][2]. | |
| Detector (FID) | Flame Ionization Detector | Highly sensitive to hydrocarbons and provides a wide linear response range[2]. |
| Detector Temp. | 250 - 300°C | Must be higher than the final oven temperature to prevent condensation and peak broadening[1][2]. |
| Makeup Gas (N₂) | 25 mL/min | Optimizes detector performance. |
| H₂ Flow | 30 mL/min | Fuel for the FID flame. |
| Air Flow | 300 mL/min | Oxidant for the FID flame. |
Experimental Protocol: Piperidine in a Pharmaceutical API by HS-GC-FID
This protocol describes a validated method for quantifying residual piperidine in an active pharmaceutical ingredient (API).
Step 1: Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~50 mg of piperidine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Dimethyl Sulfoxide (DMSO).
-
Working Standard (50 µg/mL): Dilute 2.5 mL of the Stock Solution to 50 mL with 1M Sodium Hydroxide in a volumetric flask. This step simulates the final sample matrix by including the basifying agent.
-
Sample Preparation: Accurately weigh ~150 mg of the API into a 20 mL headspace vial. Add 3.0 mL of 1M Sodium Hydroxide solution[1]. Immediately crimp the vial tightly with a septum and cap. Vortex to dissolve.
Step 2: Instrument Setup and Sequence
-
Set up the Headspace and GC-FID system according to the parameters in Tables 1 and 2.
-
Equilibrate the system by running a blank injection (a vial containing only 3.0 mL of 1M NaOH) to ensure no system contamination.
-
Create a sequence including a blank, five replicate injections of the Working Standard to establish system suitability, and then the prepared sample vials.
Step 3: System Suitability Test (SST)
-
The system is deemed suitable for analysis if the five replicate injections of the Working Standard meet the following criteria:
-
Peak Tailing Factor (Tf): Must be ≤ 2.0. This is a critical measure of inertness.
-
Relative Standard Deviation (%RSD): The %RSD of the peak areas must be ≤ 5.0%[1].
-
Step 4: Data Analysis and Calculation
-
Integrate the piperidine peak in the chromatograms for the standard and sample.
-
Calculate the concentration of piperidine in the sample using the external standard method:
Piperidine (ppm) = (Area_Sample / Area_Standard) * (Conc_Standard / Weight_Sample) * V_Sample * 10^6
Where:
-
Area_Sample = Peak area of piperidine in the sample
-
Area_Standard = Average peak area of piperidine in the working standard
-
Conc_Standard = Concentration of the working standard (µg/mL)
-
Weight_Sample = Weight of the API (mg)
-
V_Sample = Volume of solvent added to the sample vial (mL)
-
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample preparation to final result.
Caption: Workflow for Piperidine Analysis by HS-GC-FID.
Conclusion
The successful gas chromatographic analysis of piperidine hinges on a holistic understanding of its basic nature and a systematic approach to mitigating its interaction with active sites in the instrument. By employing an inert flow path, selecting a base-deactivated or amine-specific column, and optimizing headspace parameters for quantitative extraction from the sample matrix, a robust, sensitive, and reproducible method can be achieved. The protocol detailed herein provides a validated starting point for the routine analysis of piperidine in pharmaceutical and chemical development, ensuring data integrity and product quality.
References
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
- CN104297404A. (2015). Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
- CN114924734A. (2022). Detection method for determining piperidine residue in bulk drug. Google Patents.
-
Prajapati, N., Nagarajan, K., Kamboj, S., Grover, P., Goel, R., & Arora, S. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. European Chemical Bulletin, 12(Special Issue 6), 957-963. Retrieved from [Link]
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jotapee. (2015, May 11). piperidine analysis in API by GC-HS. Chromatography Forum. Retrieved from [Link]
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Anonymous. (2014, December 25). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Retrieved from [Link]
-
Reddy, B., & Kumar, N. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 251-255. Retrieved from [Link]
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Li, Y., Zhang, Y., & Wang, X. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Current Pharmaceutical Analysis, 19(8), 614-621. Retrieved from [Link]
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Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., ... & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 13(10), 1614-1625. Retrieved from [Link]
-
Kumar, P., & Surendranath, K. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry, 32(11), 2841-2848. Retrieved from [Link]
-
Wang, Y., Zhang, Y., & Jia, K. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(8), 743-749. Retrieved from [Link]
-
Kumar, P., & Surendranath, K. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry, 32(11), 2841-2848. Retrieved from [Link]
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NMR characterization of 1-Methyl-4-(4-piperidinylmethyl)piperidine
An Application Guide to the Comprehensive NMR Characterization of 1-Methyl-4-(4-piperidinylmethyl)piperidine
Abstract
This technical guide provides a detailed framework for the structural elucidation of 1-Methyl-4-(4-piperidinylmethyl)piperidine, a saturated heterocyclic compound relevant as a scaffold in medicinal chemistry and materials science. Moving beyond a simple listing of protocols, this document offers an in-depth analysis of the causality behind experimental choices, ensuring a robust and self-validating approach to NMR characterization. We will cover sample preparation, the foundational 1D NMR techniques (¹H and ¹³C), and the critical 2D correlation experiments (COSY, HSQC, and HMBC) required for unambiguous signal assignment and complete structural verification. This guide is intended for researchers, scientists, and drug development professionals who require a definitive and scientifically grounded methodology for characterizing complex small molecules.
Introduction: The Structural Challenge
1-Methyl-4-(4-piperidinylmethyl)piperidine is a molecule comprised of two conformationally flexible piperidine rings linked by a methylene bridge. One piperidine ring is functionalized with an N-methyl group, introducing a key chemical and electronic asymmetry. The structural complexity arises not from chromophores or complex aromatic systems, but from the high degree of signal overlap in the aliphatic region of the ¹H NMR spectrum and the subtle differences in the chemical environments of the methylene groups within the piperidine rings.
The piperidine ring itself preferentially adopts a chair conformation to minimize steric strain, similar to cyclohexane.[1] However, the presence of the nitrogen heteroatom allows for rapid ring inversion and, in the case of the N-methylated ring, a strong preference for the equatorial conformation of the methyl group.[1] A thorough NMR analysis is therefore essential to confirm the covalent framework and provide insights into the molecule's conformational dynamics. This guide establishes the definitive workflow for achieving this characterization.
Strategic Workflow for Structural Elucidation
The complete characterization of 1-Methyl-4-(4-piperidinylmethyl)piperidine relies on a systematic, multi-step NMR analysis. The workflow is designed to build upon the information gathered at each stage, from initial 1D screening to the fine-grained connectivity details revealed by 2D experiments.
Caption: 2D NMR connectivity logic for structure confirmation.
A. COSY Analysis: Mapping Proton Networks The COSY spectrum reveals proton-proton couplings, primarily through three bonds (³JHH).
-
Key Insight: This experiment will establish the connectivity within each piperidine ring. For example, a correlation will be observed between the proton at C4 and the protons at C3/C5. This chain of correlations will extend to the protons at C2/C6. A separate spin system will be observed for the second piperidine ring (C4' to C3'/C5' to C2'/C6'). The methylene bridge protons (H7) will show a correlation to the methine proton at C4.
B. HSQC Analysis: Linking Protons to Carbons The HSQC spectrum provides direct, one-bond C-H correlations.
-
Key Insight: This is the primary tool for assigning the ¹³C spectrum. Each cross-peak definitively links a proton signal (from the ¹H spectrum) to the carbon atom it is attached to. For instance, the singlet at ~2.2 ppm will correlate with the carbon at ~46 ppm, unambiguously assigning them as the N-methyl group (1-CH₃). All other C-H pairs are assigned in this manner.
C. HMBC Analysis: Assembling the Molecular Skeleton The HMBC experiment is arguably the most critical for confirming the overall structure, as it reveals long-range (2-3 bond) C-H correlations. [2][3]* Key Insights:
- Confirming the N-Methyl Group: The protons of the N-methyl group (H1-CH₃) should show a strong correlation to the C2/C6 carbons, confirming its attachment to the first piperidine ring.
- Connecting the Rings: The most crucial correlations are those that link the two rings via the methylene bridge. The protons on the bridge (H7) must show correlations to C4 (2-bond) and C3/C5 (3-bond) of the first ring, AND to C4' (2-bond) and C3'/C5' (3-bond) of the second ring. These correlations are definitive proof of the entire molecular backbone.
- Intra-ring Confirmation: Further correlations, such as from H2/H6 to C4, will provide additional validation of the ring structures.
Conclusion
The structural characterization of 1-Methyl-4-(4-piperidinylmethyl)piperidine is achieved through a logical and systematic application of 1D and 2D NMR techniques. While ¹H and ¹³C NMR provide initial information on the chemical environments and number of unique nuclei, their utility is limited by signal overlap in the aliphatic region. The unambiguous assignment of every proton and carbon, and the definitive confirmation of the molecular connectivity, is accomplished through the combined interpretation of COSY, HSQC, and HMBC spectra. This multi-dimensional approach provides a self-validating dataset that constitutes the gold standard for small molecule structural elucidation in both academic and industrial research settings.
References
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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1-Methylpiperidine | C6H13N | MD Topology | NMR | X-Ray. (n.d.). Moltemplate. Retrieved January 24, 2026, from [Link]
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1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Piperidine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
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Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]
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1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 24, 2026, from [Link]
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4-Methylpiperidine|4me-piperidine|C6H13N. (n.d.). The Pherobase. Retrieved January 24, 2026, from [Link]
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database. Retrieved January 24, 2026, from [Link]
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Bal, C., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
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Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved January 24, 2026, from [Link]
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N-Methylpiperidine | C6H13N. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved January 24, 2026, from [Link]
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Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15 N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]
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2D NMR Introduction. (n.d.). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
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Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2019). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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(1H NMR Chemical Shift in ppm). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]
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Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved January 24, 2026, from [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved January 24, 2026, from [Link]
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Application Notes & Protocols: A Guide to In Vitro Assay Development for Piperidine-Based Compounds
Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of a vast array of clinically successful drugs.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as high chemical stability, modulated lipophilicity and water solubility, and the capacity to present substituents in a defined three-dimensional orientation for optimal target engagement.[1] Piperidine-containing molecules have demonstrated a broad spectrum of pharmacological activities, targeting a wide range of biological entities including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[2][3] Consequently, robust and well-characterized in vitro assays are paramount for the successful discovery and development of novel piperidine-based therapeutics.[4]
This guide provides a comprehensive overview of the critical considerations and detailed protocols for developing in vitro assays tailored to the unique characteristics of piperidine-based compounds. We will delve into the influence of their physicochemical properties on assay design and then present a suite of biochemical and cell-based assays to elucidate their pharmacological profile, from target binding and functional activity to cellular toxicity and metabolic stability.
I. Foundational Principles: The Interplay of Physicochemical Properties and Assay Design
A thorough understanding of the physicochemical properties of piperidine-based compounds is not merely academic; it is the bedrock of a successful in vitro assay strategy. The inherent basicity of the piperidine nitrogen, along with overall lipophilicity and solubility, can profoundly impact assay performance and data interpretation.[5][6]
A. The Critical Role of pKa and pH in Assay Buffer Selection
The piperidine moiety typically imparts a basic character to a molecule, with pKa values often falling in the range of 8-11. This means that at physiological pH (~7.4), these compounds will exist predominantly in their protonated, cationic form. This ionization state has significant implications for:
-
Solubility: The aqueous solubility of a basic compound is pH-dependent, generally increasing as the pH of the solution decreases.[4] Conversely, at higher pH values, the uncharged form may predominate, potentially leading to precipitation in your assay well. It is therefore crucial to determine the pH-solubility profile of your lead compounds early in development.
-
Target Engagement: For many targets, particularly GPCRs and enzymes, the charged state of the ligand is essential for forming key ionic interactions within the binding pocket.[5] Assay buffers should be selected to maintain a pH that ensures the biologically relevant protonation state of the piperidine compound.
-
Cell Permeability: In cell-based assays, the uncharged form of a compound is generally more membrane-permeable. The pH gradient between the extracellular medium and intracellular compartments can influence compound accumulation.
Expert Insight: When working with a novel series of piperidine compounds, it is advisable to perform initial solubility tests across a range of buffer pH values (e.g., 6.0, 7.4, and 8.0) to identify optimal conditions for maintaining compound solubility and stability throughout the course of the assay.
B. Navigating Solubility Challenges
Poor aqueous solubility is a persistent challenge in drug discovery and can lead to a number of assay artifacts, including underestimated potency and variable data.[3][7]
Strategies to Mitigate Solubility Issues:
| Strategy | Description | Key Considerations |
| Co-solvents | Employing a small percentage of an organic solvent, most commonly dimethyl sulfoxide (DMSO), to aid in compound solubilization. | The final DMSO concentration should be kept to a minimum (typically ≤1%) as it can impact the activity of some biological targets and affect cell health. |
| Detergents | The inclusion of non-ionic detergents (e.g., Triton X-100, Tween-20) at concentrations below their critical micelle concentration can help to solubilize lipophilic compounds. | Detergents can interfere with certain assay technologies and may disrupt cell membranes in cellular assays. |
| Structural Modification | In the lead optimization phase, medicinal chemists can introduce polar functional groups to the piperidine scaffold to enhance intrinsic solubility. | This is a longer-term strategy that is part of the iterative drug design process. |
II. A Cascade of In Vitro Assays: From Target Binding to Cellular Function
A well-designed in vitro assay cascade provides a systematic approach to characterizing the pharmacological properties of piperidine-based compounds. The cascade should begin with assays that confirm direct interaction with the intended biological target and progress to more complex cell-based assays that evaluate functional consequences.
Caption: A typical in vitro assay cascade for drug discovery.
A. Biochemical Assays: Probing Direct Target Interactions
Biochemical assays utilize purified biological components, such as receptors or enzymes, to directly measure the interaction of a compound with its target in a controlled, cell-free environment.[4]
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[8] These assays are particularly relevant for piperidine-based compounds, many of which target GPCRs.
Principle: A radiolabeled ligand (a compound known to bind to the target receptor with high affinity and specificity) is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). The ability of an unlabeled test compound (the piperidine derivative) to displace the radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.
Caption: Principle of a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
-
Prepare Reagents:
-
Assay Buffer: Select a buffer appropriate for the target receptor, paying close attention to the optimal pH for both receptor integrity and compound solubility. A common choice is 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Dilute the radiolabeled ligand in assay buffer to a concentration typically at or below its Kd for the receptor.
-
Test Compound: Prepare a serial dilution of the piperidine-based compound in assay buffer.
-
Receptor Membranes: Thaw and dilute cell membranes expressing the target GPCR to a concentration that results in specific binding of 5-10% of the total radioligand added.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding: Add a high concentration of a known, unlabeled ligand for the receptor, followed by the radioligand and receptor membranes. This determines the amount of radioligand that binds to non-receptor components.
-
Competition: Add the serially diluted piperidine compound, followed by the radioligand and receptor membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Harvesting: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter mat and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the piperidine compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation: The inclusion of total and non-specific binding controls in every experiment is essential for validating the assay window and ensuring the reliability of the competition data.
Many piperidine-containing drugs act as enzyme inhibitors. A classic example is the inhibition of acetylcholinesterase (AChE) by donepezil for the treatment of Alzheimer's disease.
Principle: The activity of a purified enzyme is measured in the presence and absence of the piperidine compound. The assay typically involves a substrate that the enzyme converts into a detectable product (e.g., colorimetric, fluorescent, or luminescent). A decrease in product formation in the presence of the compound indicates inhibition.
Protocol: Generic Enzyme Inhibition Assay (Colorimetric Readout)
-
Prepare Reagents:
-
Assay Buffer: Choose a buffer that is optimal for enzyme activity and compound stability.
-
Enzyme: Dilute the purified enzyme in assay buffer to a working concentration.
-
Substrate: Prepare the substrate in assay buffer. The concentration used is often at or near the Michaelis-Menten constant (Km) of the enzyme.
-
Test Compound: Prepare a serial dilution of the piperidine-based inhibitor.
-
-
Assay Procedure:
-
Add the test compound or vehicle control to the wells of a microplate.
-
Add the enzyme solution and pre-incubate for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Stop the reaction at a specific time point (e.g., by adding a stop solution).
-
Measure the absorbance of the product using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the piperidine compound relative to the vehicle control.
-
Plot the percentage of inhibition versus the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value.
-
B. Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays provide a more physiologically relevant system to evaluate the effects of piperidine compounds on cellular processes.[4]
These assays are powerful tools for investigating the impact of a compound on specific signaling pathways.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter that is responsive to a specific signaling pathway. Activation or inhibition of the pathway by a test compound leads to a change in luciferase expression, which is quantified by measuring the light output upon addition of a luciferase substrate.[9][10]
Protocol: Luciferase Reporter Gene Assay
-
Cell Culture and Transfection:
-
Culture cells in appropriate growth medium.
-
Transfect the cells with a plasmid containing the luciferase reporter construct. A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is often used for normalization.
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with serial dilutions of the piperidine compound.
-
-
Incubation: Incubate the cells for a period sufficient for changes in gene expression to occur (typically 6-24 hours).
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells to release the luciferase enzyme.
-
Add the luciferase assay reagent containing the luciferin substrate.
-
Measure the luminescence using a luminometer. If a dual-luciferase system is used, sequential addition of reagents allows for the measurement of both luciferases.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity versus the log concentration of the compound to determine the EC50 (for activators) or IC50 (for inhibitors).
-
It is crucial to assess the potential toxicity of piperidine compounds to cells. The MTT assay is a widely used colorimetric assay to measure cell viability.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the piperidine compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the log concentration of the compound to determine the CC50 (cytotoxic concentration 50%).
-
To determine if cytotoxicity is mediated by programmed cell death (apoptosis), assays that measure the activity of caspases, key executioner enzymes in the apoptotic pathway, can be employed.
Principle: The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspase-3 and -7.[12] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the piperidine compound as for the cytotoxicity assay.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. The reagent contains both the caspase substrate and luciferase.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to proceed.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescent signal versus the log concentration of the compound to assess the dose-dependent induction of apoptosis.
III. In Vitro ADME Profiling: A Glimpse into Pharmacokinetic Behavior
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for selecting compounds with favorable pharmacokinetic profiles.[13]
| ADME Parameter | In Vitro Assay | Principle |
| Absorption | Caco-2 Permeability Assay | Measures the rate of compound transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[11] |
| Metabolism | Microsomal Stability Assay | Incubates the compound with liver microsomes (containing key drug-metabolizing enzymes) to determine its metabolic stability. |
| Distribution | Plasma Protein Binding Assay | Determines the fraction of the compound that binds to plasma proteins, which can affect its distribution and availability to target tissues. |
| Excretion | Transporter Interaction Assays | Evaluates whether the compound is a substrate or inhibitor of key drug transporters (e.g., P-glycoprotein) that can influence its efflux and excretion. |
Expert Insight: The basic nature of many piperidine compounds can influence their interaction with acidic plasma proteins like albumin. Therefore, accurate determination of plasma protein binding is particularly important for this class of molecules.
IV. Assay Validation: Ensuring Data Integrity and Reproducibility
Rigorous assay validation is non-negotiable for making confident decisions in a drug discovery program. Key validation parameters include:
-
Specificity: The assay should be specific for the intended target or pathway.
-
Accuracy: The measured values should be close to the true values.
-
Precision: The assay should yield consistent results upon repeated measurements.
-
Linearity and Range: The assay should provide a linear response over a defined range of concentrations.
-
Robustness: The assay should be insensitive to small variations in experimental conditions.
Statistical parameters such as the Z'-factor are often used to assess the quality and suitability of an assay for high-throughput screening.
V. Conclusion: A Strategic Approach to In Vitro Profiling
The development of a comprehensive in vitro assay cascade is a critical component of any drug discovery program focused on piperidine-based compounds. By carefully considering the physicochemical properties of these molecules and employing a suite of well-validated biochemical and cell-based assays, researchers can effectively characterize their pharmacological profiles, from initial target engagement to cellular activity and potential liabilities. This systematic approach enables the selection of lead candidates with the highest probability of success in subsequent preclinical and clinical development.
VI. References
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]
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Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [Link]
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Buttar, D., et al. (2010). Improving compound quality through in vitro and in silico physicochemical profiling. Future Medicinal Chemistry. [Link]
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Piperidine-based drug discovery. (n.d.). ResearchGate. [Link]
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Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
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Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]
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Vitaku, E., et al. (2014). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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O'Donovan, K. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
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Luciferase complementation for cellular assays beyond protein–protein interactions. (2025). Analytical and Bioanalytical Chemistry. [Link]
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Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017). ResearchGate. [Link]
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Zholobenko, A., & Kulyk, O. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]
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Khan, S., et al. (n.d.). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. [Link]
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Zhang, X., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). European Pharmaceutical Review. [Link]
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Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. [Link]
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da Silva, A. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One. [Link]
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Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (n.d.). MDPI. [Link]
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A structural basis for how ligand binding site changes can allosterically regulate GPCR signaling and engender functional selectivity. (n.d.). eLife. [Link]
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Zhang, Y., et al. (n.d.). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. [Link]
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The Exceptional Solubility of Cyclic Trimetaphosphate in the Presence of Mg 2+ and Ca 2+. (2026). Life. [Link]
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G protein-coupled receptor. (n.d.). Wikipedia. [Link]
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In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. [Link]
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Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. (n.d.). Neuroquantology. [Link]
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Can anybody recommend a good source for enzyme inhibition assay protocols?. (2012). ResearchGate. [Link]
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Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. (2025). ResearchGate. [Link]
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Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. [Link]
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Firefly Luciferase Complementation Imaging Assay for Protein-Protein Interactions in Plants. (2008). ResearchGate. [Link]
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Interferences with Luciferase Reporter Enzymes. (2016). Assay Guidance Manual. [Link]
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Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Google Books.
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High-Throughput Screening of 1-Methyl-4-(4-piperidinylmethyl)piperidine Analogs for Modulators of G-Protein Coupled Receptor Signaling
An Application Note for Drug Discovery Professionals
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system and G-Protein Coupled Receptors (GPCRs).[1][2] This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of a focused library of 1-Methyl-4-(4-piperidinylmethyl)piperidine analogs. We detail a robust primary screening campaign using a cell-based AlphaScreen™ cAMP assay designed to identify modulators of a target GPCR. Furthermore, we outline the critical subsequent steps of hit confirmation through dose-response analysis and hit validation using an orthogonal assay principle. The methodologies described herein are designed to ensure scientific rigor, data integrity, and the efficient identification of high-quality lead compounds.
Introduction: The Rationale for Screening Piperidine Analogs
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast chemical libraries against specific biological targets to identify "hits"—compounds that modulate the target's activity.[3][4] The primary goal of HTS is not to identify a drug directly, but to generate promising lead compounds that serve as the starting point for medicinal chemistry optimization.[3]
The choice of chemical library is paramount. The 1-Methyl-4-(4-piperidinylmethyl)piperidine core represents a versatile chemical scaffold. Piperidine derivatives have demonstrated a wide range of biological activities, including anticancer and analgesic properties, often through interaction with GPCRs, the largest family of cell surface receptors and the target of a significant percentage of all marketed drugs.[1][2][5][6] A library of analogs built around this core allows for the systematic exploration of structure-activity relationships (SAR).
This guide focuses on screening these analogs against a model GPCR whose activity is coupled to the modulation of cyclic adenosine monophosphate (cAMP), a critical second messenger. We employ a cell-based assay format, as it provides more biologically relevant information than purely biochemical assays and can simultaneously assess compound activity and potential cytotoxicity.[7][8]
The Screening Strategy: A Multi-Stage Approach
A successful HTS campaign is not a single experiment but a logical progression of assays designed to identify true hits and eliminate artifacts. Our workflow is built on this principle.
Primary Screen: AlphaScreen cAMP Competition Assay
For the primary screen, we selected the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. It is a highly sensitive, bead-based assay suitable for automation and miniaturization in 384- or 1536-well formats.[3][9]
Principle of the Assay
The assay quantifies endogenous cAMP produced by cells in response to GPCR modulation. It operates on a competition principle: cAMP produced by the cell competes with a biotin-labeled cAMP "tracer" for binding to an anti-cAMP antibody conjugated to an AlphaScreen Acceptor bead.[10][11] A second bead, a Streptavidin-coated Donor bead, binds to the biotinylated tracer.
-
Low Cellular cAMP: The biotin-cAMP tracer binds the Acceptor bead, and the Donor bead binds the tracer. This brings the Donor and Acceptor beads into close proximity (~200 nm). Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering an energy cascade that results in light emission at 520-620 nm. Result: High Signal.
-
High Cellular cAMP: Endogenous cAMP from the cells outcompetes the biotin-cAMP tracer for the antibody on the Acceptor bead. The Donor and Acceptor beads are no longer in proximity, and the energy transfer is disrupted. Result: Low Signal.
Detailed Protocol: Primary HTS (Agonist Mode)
This protocol is designed for a 384-well plate format to screen for GPCR agonists.
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Compound Plates: 1-Methyl-4-(4-piperidinylmethyl)piperidine analog library, 10 mM in 100% DMSO.
-
Control Compounds: Known potent agonist (Positive Control), DMSO (Negative/Vehicle Control).
-
AlphaScreen cAMP Assay Kit (containing Lysis Buffer, Acceptor Beads, Donor Beads, Biotin-cAMP).
-
Microplates: 384-well, white, solid-bottom tissue culture treated plates.
-
Plate Reader: Capable of AlphaScreen detection (e.g., PerkinElmer EnVision®).
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium to a density of 250,000 cells/mL.
-
Dispense 20 µL of cell suspension (5,000 cells) into each well of the 384-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the 10 mM stock library to 40 µM in Assay Buffer (final assay concentration will be 10 µM).
-
Using an automated liquid handler, transfer 5 µL of the diluted compounds and controls to the cell plates.
-
Plate Layout: Dedicate columns 1-2 for Negative Controls (DMSO) and columns 23-24 for Positive Controls (agonist).
-
-
Cell Stimulation:
-
Incubate the plates for 30 minutes at 37°C to allow for GPCR stimulation and cAMP production.
-
-
Cell Lysis & Detection:
-
Prepare the detection mix according to the manufacturer's protocol, typically involving the dilution of Acceptor Beads and biotin-cAMP in Lysis Buffer.
-
Add 10 µL of the detection mix to all wells.
-
Seal the plates and incubate for 60 minutes at room temperature in the dark.
-
-
Donor Bead Addition:
-
Prepare the Donor Bead solution in Lysis Buffer.
-
Add 10 µL of the Donor Bead solution to all wells under subdued lighting.
-
-
Final Incubation and Reading:
-
Seal the plates with an opaque seal and incubate for 2 hours at room temperature in the dark.
-
Read the plates on an AlphaScreen-capable plate reader.
-
Data Analysis and Quality Control
Rigorous data analysis is essential for the trustworthiness of HTS results.[12]
The Z'-Factor: A Measure of Assay Quality
Before analyzing compound performance, the quality of the assay itself must be validated. The Z'-factor is the industry standard for this, measuring the separation between the positive and negative control signals.[13][14]
Formula: Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg| )
Where:
-
µ_pos and σ_pos are the mean and standard deviation of the positive control.
-
µ_neg and σ_neg are the mean and standard deviation of the negative control.
| Z'-Factor Value | Interpretation of Assay Quality |
| > 0.5 | An excellent assay, suitable for HTS.[13][15][16] |
| 0 to 0.5 | A marginal assay; may require optimization.[13][16] |
| < 0 | A poor assay; not suitable for screening.[13][15] |
Action: Calculate the Z'-factor for every plate. Plates with a Z' < 0.5 should be flagged for review or repeated.
Data Normalization and Hit Selection
Raw AlphaScreen counts must be normalized to determine compound activity. This is typically expressed as "Percent Activity," using the control wells to define the boundaries of the assay window.
Formula (for Agonist Screen): % Activity = 100 * ( (µ_neg - Signal_compound) / (µ_neg - µ_pos) )
Hit Selection: A common threshold for identifying a "hit" in the primary screen is a compound that produces a signal greater than three standard deviations (σ_neg) away from the mean of the negative controls (µ_neg).[17] Hits are compounds that are statistically significant and warrant further investigation.
Hit Confirmation: Dose-Response Analysis
A single-concentration screen can produce false positives.[18] Therefore, all primary hits must be re-tested in a dose-response format to confirm their activity and determine their potency (EC₅₀ or IC₅₀).
Protocol: Dose-Response Assay
-
Select all compounds identified as hits in the primary screen.
-
Create a 10-point, 1:3 serial dilution series for each hit compound, starting from a top concentration of 100 µM.
-
Repeat the primary assay protocol (Section 3.2), but instead of a single concentration, add the full dilution series for each compound to the cell plates.
-
Analyze the data by plotting the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC₅₀ (the concentration at which 50% of the maximal response is observed).[19][20]
A classic sigmoidal dose-response curve confirms that the compound's effect is concentration-dependent, a hallmark of a true biological interaction.[20]
Hit Validation: Orthogonal and Counter-Screens
The final step before advancing a compound to lead optimization is to validate the hit using an orthogonal assay. This involves using a different detection technology to ensure the observed activity is not an artifact of the primary assay format (e.g., interference with the AlphaScreen beads).[18]
A suitable orthogonal method for a GPCR binding event is a Fluorescence Polarization (FP) assay .[21][22]
Principle of FP: FP measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) in solution.[23]
-
A small, fluorescently labeled ligand (tracer) tumbles rapidly, and when excited with polarized light, it emits depolarized light (low FP signal).
-
When the tracer binds to a large receptor protein, its tumbling slows dramatically, and it emits polarized light (high FP signal).
-
A hit compound that binds to the receptor will displace the tracer, causing the FP signal to decrease.
This change in a physical property (molecular rotation) provides a robust, independent confirmation of the compound's binding activity, validating it as a high-quality hit for further study.
Conclusion
This application note provides a validated, multi-step framework for the high-throughput screening of 1-Methyl-4-(4-piperidinylmethyl)piperidine analogs against a GPCR target. By integrating a robust primary AlphaScreen assay with essential quality control metrics like the Z'-factor, followed by systematic dose-response confirmation and orthogonal validation, researchers can confidently identify genuine, high-quality hits. This structured approach minimizes the risk of pursuing false positives and maximizes the efficiency of the early-stage drug discovery pipeline.
References
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High-throughput screening (HTS) | BMG LABTECH. (2019). BMG LABTECH. [Link]
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High-throughput screening - Wikipedia. Wikipedia. [Link]
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High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (Patent).
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Inglese, J., Shamu, C. E., & Guy, R. K. Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology. [Link]
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On HTS: Z-factor. (2023). On HTS. [Link]
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Recent progress in assays for GPCR drug discovery. (2020). Acta Pharmacologica Sinica. [Link]
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High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed. [Link]
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AlphaScreen | BMG LABTECH. BMG LABTECH. [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). PMC - NIH. [Link]
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Dose-Response Modeling of High-Throughput Screening Data. (2012). PMC - NIH. [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2016). PMC - NIH. [Link]
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Dose response curves and secondary screens. ResearchGate. [Link]
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Z-factor - Wikipedia. Wikipedia. [Link]
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1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707. PubChem. [Link]
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High-Throughput GPCR Assay Development. (2021). Agilent. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]
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Cell-based assays in high-throughput mode (HTS). (2016). BioTechnologia. [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2021). Frontiers in Pharmacology. [Link]
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From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs. [Link]
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Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. (2001). PubMed. [Link]
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Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2013). Lifescience Global. [Link]
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Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach. (2019). Oxford Academic. [Link]
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Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. (2019). PubMed. [Link]
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
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The Z prime value (Z´) | BMG LABTECH. (2025). BMG LABTECH. [Link]
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High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]
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Pharmacodynamics - Part 2: Dose-response Relationship. (2019). YouTube. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2016). PubMed. [Link]
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Dose Response Curve | Definition, Equation & Examples. Study.com. [Link]
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2019). Longdom Publishing. [Link]
-
New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. (2019). PubMed. [Link]
-
What is the current value of fluorescence polarization assays in small molecule screening? (2019). Taylor & Francis Online. [Link]
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Application Notes & Protocols: Leveraging 1-Methyl-4-(4-piperidinylmethyl)piperidine for Advanced Combinatorial Library Synthesis
Abstract
The piperidine motif is a cornerstone of modern medicinal chemistry, prized for its prevalence in marketed drugs and its ability to confer favorable pharmacokinetic properties.[1] This guide provides an in-depth technical overview of 1-Methyl-4-(4-piperidinylmethyl)piperidine , a bifunctional scaffold poised for significant application in the construction of diverse and structurally sophisticated combinatorial libraries. We will explore the unique chemical characteristics of this building block and present detailed, field-tested protocols for its strategic incorporation into both solution-phase and solid-phase library synthesis workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical space with novel, three-dimensional molecular architectures.
Introduction: The Strategic Value of the Disubstituted Piperidine Scaffold
The enduring success of piperidine-containing drugs underscores the scaffold's utility in creating molecules that can effectively interact with biological targets while maintaining desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1] 1-Methyl-4-(4-piperidinylmethyl)piperidine (herein referred to as the "scaffold") offers a compelling platform for library development due to its distinct structural and chemical features:
-
Bifunctional Nature: The molecule possesses two distinct nitrogen centers—a tertiary amine within the N-methylpiperidine ring and a secondary amine in the 4-piperidinylmethyl substituent. This asymmetry is the key to controlled, stepwise diversification.
-
Three-Dimensionality: The non-planar, conformationally flexible piperidine rings introduce valuable 3D character into libraries, moving beyond the flat landscapes of many traditional scaffolds. This is crucial for targeting complex protein-protein interactions.
-
Physicochemical Properties: The basic nitrogen centers can improve aqueous solubility and provide key hydrogen bond acceptor/donor capabilities, enhancing the potential for strong target engagement.
This guide will demonstrate how to harness the differential reactivity of the scaffold's two amine groups to generate libraries with two or more points of diversity in a controlled and efficient manner.
Core Synthetic Strategy: Harnessing Differential Amine Reactivity
The successful use of this scaffold in combinatorial chemistry hinges on the ability to selectively functionalize one amine in the presence of the other. The secondary amine is significantly more nucleophilic and less sterically hindered than the tertiary amine. This inherent reactivity difference provides the foundation for our synthetic approach. The primary strategy involves the orthogonal protection of the secondary amine, enabling a controlled, stepwise diversification workflow.
Workflow Overview
The general workflow for creating a disubstituted library from the scaffold is visualized below. This process relies on the initial protection of the more reactive secondary amine, followed by diversification and subsequent deprotection to reveal the second reaction site for further library elaboration.
Caption: General workflow for library synthesis using the scaffold.
Solution-Phase Parallel Synthesis Protocols
Solution-phase synthesis is highly amenable for generating focused libraries (50-200 compounds) and does not require specialized solid-phase equipment. The protocols below are designed for execution in parallel formats, such as 96-well reaction blocks.
Protocol 3.1: Selective Mono-Boc Protection of the Scaffold
Causality: The tert-Butyloxycarbonyl (Boc) group is an ideal orthogonal protecting group for the secondary amine. It is stable to a wide range of reaction conditions used for diversification (e.g., acylation, reductive amination) and can be removed cleanly under acidic conditions that leave the rest of the molecule intact.[2] This selective protection is the critical first step for controlled library synthesis.
Materials:
-
1-Methyl-4-(4-piperidinylmethyl)piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-Methyl-4-(4-piperidinylmethyl)piperidine (1.0 eq) in anhydrous DCM in a suitable reaction vessel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of Boc₂O (1.05 eq) in DCM dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected scaffold, which can often be used in the next step without further purification.
Protocol 3.2: Library Generation via N-Acylation (Diversity Point 1)
Causality: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. This protocol allows for the introduction of a wide array of carboxylic acids (R¹-COOH) to the secondary amine, creating the first point of diversity.
Materials:
-
Mono-Boc-protected scaffold (from Protocol 3.1)
-
Library of diverse carboxylic acids (R¹-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure (per well in a 96-well plate):
-
To each well, add a solution of a unique carboxylic acid (1.2 eq) in DMF.
-
Add a solution of HATU (1.2 eq) in DMF to each well.
-
Add DIPEA (3.0 eq) to each well and allow the activation to proceed for 15 minutes at room temperature.
-
Add a stock solution of the mono-Boc-protected scaffold (1.0 eq) in DMF to each well.
-
Seal the plate and shake at room temperature for 16 hours.
-
After reaction completion, the crude products can be subjected to high-throughput purification (e.g., preparative HPLC-MS).
Protocol 3.3: Deprotection and Library Generation via Reductive Amination (Diversity Point 2)
Causality: Following diversification at the secondary amine, the Boc group is removed to reveal the now-free secondary amine for a second diversification step. Reductive amination is an excellent choice for this step, allowing the introduction of aldehyde or ketone building blocks (R²-CHO or R²-C(O)-R³).[3][4][5]
Procedure (Part A - Boc Deprotection):
-
Dissolve the purified, acylated library members from Protocol 3.2 in DCM.
-
Add Trifluoroacetic acid (TFA) (20-50% v/v in DCM).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting TFA salt is often used directly in the next step.
Procedure (Part B - Reductive Amination):
-
Dissolve the deprotected intermediate (1.0 eq) in a suitable solvent like Dichloroethane (DCE) or Methanol.
-
Add the desired aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture for 1 hour at room temperature to allow for imine/enamine formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.
-
Stir at room temperature for 12-16 hours.
-
Quench the reaction with saturated aq. NaHCO₃.
-
Extract with an organic solvent (e.g., DCM), dry, and concentrate. Purify via preparative HPLC-MS.
| Reaction Step | Reagents & Conditions | Purpose | Typical Yield |
| 1. Mono-Boc Protection | Boc₂O, DCM, 0°C to RT | Selectively protect the secondary amine | >90% |
| 2. N-Acylation (R¹) | R¹-COOH, HATU, DIPEA, DMF | Introduce first diversity point | 60-95% |
| 3. Boc Deprotection | TFA, DCM | Unmask the secondary amine for next step | >95% |
| 4. Reductive Amination (R²) | R²-CHO, NaBH(OAc)₃, DCE | Introduce second diversity point | 50-90% |
| Table 1: Summary of Solution-Phase Library Synthesis Protocol. |
Solid-Phase Synthesis (SPS) Strategy
For larger libraries, an SPS approach can offer advantages in purification and handling. The strategy involves immobilizing the scaffold on a solid support, performing reactions, and then cleaving the final products from the resin.
Causality: Immobilizing the scaffold via its secondary amine allows for all subsequent reactions to be driven to completion using excess reagents, with purification simplified to washing the resin. A safety-catch linker can provide an additional layer of control, where the linker must be "activated" before the final products can be cleaved.[6][7]
Caption: Solid-Phase Synthesis (SPS) workflow for library generation.
Case Study: Diamine Scaffolds in Antitubercular Drug Discovery
While direct publications on combinatorial libraries using 1-methyl-4-(4-piperidinylmethyl)piperidine are scarce, a compelling precedent exists. A study focused on identifying new agents against Mycobacterium tuberculosis involved the synthesis and screening of a 5,000-compound library built from various commercially available diamines.[8] Among the scaffolds that yielded promising hits was 4-aminomethylpiperidine , a close structural analogue of the scaffold discussed here.[8] This work successfully identified novel antitubercular agents, demonstrating the power of using such diamine building blocks to rapidly generate libraries that yield biologically active molecules.[8] The synthetic strategies employed, including parallel amide bond formations and reductive aminations, validate the protocols outlined in this guide.
Conclusion and Trustworthiness
The protocols described herein provide a self-validating system for the generation of novel chemical libraries. Each step, from the initial selective protection to the final diversification, can be monitored by standard analytical techniques (LC-MS, NMR) to ensure reaction fidelity. By leveraging the inherent reactivity differences within the 1-Methyl-4-(4-piperidinylmethyl)piperidine scaffold, researchers can confidently and systematically explore vast areas of chemical space. The precedent set by the successful use of analogous diamine scaffolds in drug discovery campaigns further underscores the potential of this building block to yield novel, potent, and drug-like molecules.[8] The combination of robust, well-established reactions with a versatile, three-dimensional core makes this scaffold an authoritative choice for next-generation library synthesis.
References
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Procedure for N-alkylation of Piperidine? ResearchGate. (2017). [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
Selective Mono‐BOC Protection of Diamines. ResearchGate. (2008). [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707. PubChem. [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. (2020). [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. (2020). [Link]
-
Identification of new diamine scaffolds with activity against Mycobacterium tuberculosis. PubMed. [Link]
-
Combinatorial design of multimeric chelating peptoids for selective metal coordination. Dalton Transactions. (2019). [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH National Library of Medicine. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. NIH National Library of Medicine. [Link]
-
Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. (2014). [Link]
-
Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega. [Link]
-
DNA-compatible combinatorial synthesis of functionalized 2-thiobenzazole scaffolds. Chemical Communications. [Link]
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate. (2015). [Link]
-
Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. PubMed. [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]
-
Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ResearchGate. (2021). [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. (2024). [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. (2001). [Link]
-
Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. NIH National Library of Medicine. [Link]
-
Novel (4-phenylpiperidinyl)- and (4-phenylpiperazinyl)alkyl-spaced esters of 1-phenylcyclopentanecarboxylic acids as potent sigma-selective compounds. PubMed. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
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Application Notes and Protocols for Cell-Based Assays of Novel Piperidine Derivatives
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in a vast array of approved pharmaceuticals and clinical candidates.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold, offering favorable physicochemical properties, and enabling three-dimensional diversity that can enhance biological activity and selectivity.[1][3] As researchers continue to explore novel piperidine derivatives, robust and reliable cell-based assays are paramount for elucidating their biological effects and progressing the most promising candidates through the drug discovery pipeline.[4][5][6]
Cell-based assays provide a crucial bridge between biochemical screens and in vivo studies, offering a more physiologically relevant context to evaluate compound efficacy and potential toxicity.[7][8][9][10] This guide provides a comprehensive overview of key cell-based assays and detailed protocols tailored for the initial characterization of novel piperidine derivatives, focusing on cytotoxicity and primary functional screening.
Foundational Pillar: Assessing Cytotoxicity
Before investigating the specific functional activity of a novel piperidine derivative, it is essential to first determine its inherent cytotoxicity.[11][12] This initial screen establishes a therapeutic window and ensures that any observed functional effects are not simply a consequence of cell death.[11][13]
Diagram: General Workflow for Piperidine Derivative Screening
Caption: A streamlined workflow for the initial cell-based evaluation of novel piperidine derivatives.
Protocol 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][16][17]
Principle: The amount of formazan produced is directly proportional to the number of metabolically active cells.[15]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidine derivatives in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14][18]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.[18]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis:
| Parameter | Description | Example Calculation |
| % Viability | The percentage of viable cells in treated wells relative to vehicle-treated control wells. | ((Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)) * 100 |
| IC₅₀ | The concentration of the compound that inhibits cell viability by 50%. | Determined by plotting % Viability against the log of compound concentration and fitting to a sigmoidal dose-response curve. |
Protocol 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[19][20] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[19][21]
Principle: The amount of LDH in the supernatant is proportional to the number of lysed cells.[19]
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol. It is often beneficial to run cytotoxicity assays in parallel.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega).[21] This typically involves mixing a substrate with a dye solution.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Reading:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm within 1 hour.[20]
-
Data Analysis and Controls:
| Control | Purpose |
| Vehicle Control | Measures spontaneous LDH release. |
| Maximum LDH Release | Cells are lysed with a lysis buffer to determine the maximum releasable LDH. |
| Background | Medium-only control to subtract background absorbance. |
% Cytotoxicity = ((Compound_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)) * 100
Functional Characterization of Piperidine Derivatives
Once the non-toxic concentration range of the novel piperidine derivatives is established, the next step is to investigate their functional effects on specific cellular targets. Piperidine-containing compounds are known to interact with a wide range of biological targets, most notably G-protein coupled receptors (GPCRs) and ion channels.[22][23][24]
Diagram: GPCR Signaling Cascades
Caption: Simplified overview of the three main GPCR signaling pathways.
Protocol 3: cAMP Assay for Gs- and Gi-Coupled GPCRs
Many piperidine derivatives target GPCRs that modulate the intracellular levels of cyclic AMP (cAMP).[25] Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them. Competitive immunoassays (e.g., HTRF, ELISA) are commonly used to quantify these changes.
Principle: A fixed amount of labeled cAMP competes with the cAMP from the cell lysate for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.
Step-by-Step Protocol:
-
Cell Culture and Stimulation:
-
Culture cells expressing the target GPCR in a suitable multi-well plate.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.
-
Add the piperidine derivatives at various concentrations. For Gi-coupled receptors, co-stimulate with an agonist like forskolin to induce a measurable decrease in cAMP.
-
Incubate for the appropriate time to allow for cAMP production/inhibition.
-
-
Cell Lysis:
-
Lyse the cells using the lysis buffer provided in the assay kit.
-
-
cAMP Detection:
-
Transfer the cell lysate to the assay plate.
-
Add the detection reagents (e.g., HTRF acceptor and donor antibodies) according to the manufacturer's protocol.
-
Incubate to allow for the competitive binding reaction to reach equilibrium.
-
-
Signal Measurement:
-
Read the plate on a compatible plate reader (e.g., a time-resolved fluorescence reader for HTRF).
-
Data Interpretation:
| Compound Effect | Expected Outcome |
| Gs Agonist | Increased cAMP levels (decreased assay signal). |
| Gs Antagonist | Blocks agonist-induced increase in cAMP. |
| Gi Agonist | Decreased forskolin-stimulated cAMP levels (increased assay signal). |
| Gi Antagonist | Blocks agonist-induced decrease in cAMP. |
Protocol 4: Calcium Flux Assay for Gq-Coupled GPCRs and Ion Channels
Gq-coupled GPCRs and certain ion channels modulate intracellular calcium concentrations.[23] Calcium flux assays utilize fluorescent indicators that exhibit an increase in fluorescence intensity upon binding to Ca²⁺.[26]
Principle: Changes in intracellular calcium levels are detected by measuring the fluorescence of a calcium-sensitive dye.[27]
Step-by-Step Protocol:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the target receptor or ion channel in a black-walled, clear-bottom 96-well plate.
-
Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with probenecid to prevent dye leakage).
-
Allow for de-esterification of the dye within the cells.
-
-
Compound Addition and Fluorescence Reading:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject the piperidine derivatives at various concentrations and immediately begin recording the fluorescence intensity over time (kinetic read).
-
Data Analysis:
The response is typically quantified as the peak fluorescence intensity or the area under the curve. Dose-response curves can be generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the compounds.
Concluding Remarks
The cell-based assays outlined in this guide provide a robust framework for the initial characterization of novel piperidine derivatives. By systematically evaluating cytotoxicity and then proceeding to relevant functional assays, researchers can efficiently identify promising compounds for further development. It is crucial to remember that these are foundational assays, and hits should be further validated using orthogonal assays and more complex cellular models. The ultimate goal is to build a comprehensive pharmacological profile that will guide the hit-to-lead and lead optimization phases of drug discovery.[6] Furthermore, early in vitro ADME/Tox profiling can provide valuable insights into the drug-like properties of the compounds.[28][29][30][31][32]
References
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National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Incontri, D., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 1-22. Available at: [Link]
-
Promega Corporation. (2024). LDH cytotoxicity assay. Protocols.io. Available at: [Link]
-
Bryan, M. C., et al. (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. Journal of Combinatorial Chemistry, 15(9), 723-731. Available at: [Link]
-
Reaction Biology. (2026). Cell-based Assays for Drug Discovery. Available at: [Link]
-
National Center for Biotechnology Information (2012). Ion Channel Screening. Assay Guidance Manual. Available at: [Link]
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Available at: [Link]
-
Riss, T. L., et al. (2016). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 1470, 33-47. Available at: [Link]
-
Łowicki, D., & Przybylski, P. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(11), 3429. Available at: [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Available at: [Link]
-
De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1736-1747. Available at: [Link]
-
ION Biosciences. (n.d.). Ion Channel Assay Services. Available at: [Link]
-
Adan, A., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 112, 107111. Available at: [Link]
-
Kumar, S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37841-37864. Available at: [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Available at: [Link]
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Available at: [Link]
-
Voldřich, J., et al. (2024). Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ChemMedChem, e202400383. Available at: [Link]
-
G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. Available at: [Link]
-
Clark, J. R., et al. (2022). Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers. ACS Central Science, 8(11), 1544-1557. Available at: [Link]
-
Aslantürk, Ö. S. (2018). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. IntechOpen. Available at: [Link]
-
Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Available at: [Link]
-
Kumar, A., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. Available at: [Link]
-
Symeres. (n.d.). In vitro ADME-tox. Available at: [Link]
-
Al-Dujaili, E. A. S. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. Available at: [Link]
-
Łowicki, D., & Przybylski, P. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]
-
Peters, M. F., & Scott, C. W. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]
-
Scott, A. D., et al. (2017). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 15(4), 819-826. Available at: [Link]
-
Laukova, M., et al. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. Available at: [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Available at: [Link]
-
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Available at: [Link]
-
Korangath, P., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Frontiers in Oncology, 1, 46. Available at: [Link]
-
Gębura, K., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(24), 8011. Available at: [Link]
-
Jeng, H., & Pak, W. L. (2019). High-Throughput Ca2+ Flux Assay To Monitor Cyclic Nucleotide-Gated Channel Activity and Characterize Achromatopsia Mutant Channel Function. ACS Chemical Neuroscience, 10(10), 4357-4366. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methyl-4-(4-piperidinylmethyl)piperidine
Introduction: Welcome to the technical support guide for 1-Methyl-4-(4-piperidinylmethyl)piperidine. This document is designed for researchers, chemists, and drug development professionals who are working with this complex diamine. Due to its structure—featuring two basic nitrogen atoms and a high boiling point—its purification presents unique challenges that can impact yield, purity, and scalability. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve your desired product specifications with confidence.
Part 1: Understanding the Molecule and Its Common Impurities
1-Methyl-4-(4-piperidinylmethyl)piperidine is typically synthesized via the reductive amination of 1-methylpiperidine-4-carbaldehyde with piperidine. Understanding this synthetic route is the first step in diagnosing purification issues, as the majority of impurities are unreacted starting materials or reaction by-products.
The primary challenges in purifying this compound stem from its:
-
High Basicity: The two piperidine nitrogens (pKa ≈ 11) can cause strong interactions with acidic media, including standard silica gel, leading to poor separation.[]
-
High Boiling Point: Its molecular weight and structure suggest a high boiling point, making standard distillation difficult and requiring high vacuum to prevent thermal degradation.
-
Hydrophilicity: The amine functionalities increase its water solubility, which can complicate work-up procedures and solvent removal.
The diagram below illustrates the common synthetic pathway and the potential impurities that can arise, which are the primary targets for removal during purification.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the purification of 1-Methyl-4-(4-piperidinylmethyl)piperidine.
Q1: My compound streaks badly on a standard silica gel TLC plate and gives poor separation during column chromatography. Why is this happening and how can I fix it?
A1:
-
Causality: This is a classic sign of strong interaction between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes some molecules to "stick" to the stationary phase, leading to tailing, streaking, and poor resolution.
-
Troubleshooting Protocol: To mitigate this, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your eluent system.
-
Eluent Modification: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
-
Pre-treating the Silica: For column chromatography, you can prepare a slurry of the silica gel in the mobile phase containing the basic modifier. This ensures the entire column is neutralized before you load your sample.
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase, such as neutral or basic alumina, or a C18 reversed-phase column if your compound has sufficient hydrophobicity. A patent for a similar bis-piperidine compound successfully used a gradient of chloroform with methanol containing 2M ammonia for purification on silica gel.[2]
-
Q2: I tried to purify my product by distillation, but it seems to be decomposing. What are the correct conditions?
A2:
-
Causality: Amines, especially complex ones, can be susceptible to thermal degradation and oxidation at high temperatures. The boiling point of your compound is likely well above 250°C at atmospheric pressure. Attempting to distill it without a high vacuum will lead to decomposition, discoloration (turning yellow or brown), and low recovery.
-
Troubleshooting Protocol: High-vacuum distillation is the required method.
-
Use a High-Vacuum System: Employ a diffusion pump or a high-performance rotary vane pump capable of achieving pressures below 0.1 mmHg.
-
Short-Path Distillation: A Kugelrohr or short-path distillation apparatus is highly recommended. This minimizes the distance the vapor travels, reducing the time the compound spends at high temperatures and lowering the required heat.
-
Temperature Control: Use an oil bath for even heating and maintain the lowest possible pot temperature that allows for a reasonable distillation rate.
-
Inert Atmosphere: Ensure the system is free of leaks and consider backfilling with an inert gas like Nitrogen or Argon after distillation to prevent oxidation of the hot product.
-
Q3: My final product is a viscous oil, but I need a solid for my next step. How can I crystallize it?
A3:
-
Causality: Many symmetrical and low-molecular-weight diamines can be oils or low-melting solids at room temperature, especially when even minor impurities are present that disrupt the crystal lattice.
-
Troubleshooting Protocol: If the free base does not crystallize easily, the most reliable method is to form a crystalline salt. Dihydrochloride salts of bis-piperidine structures are often highly crystalline and easy to handle.[2]
-
Dissolve the Free Base: Dissolve your purified oil in a suitable anhydrous solvent like isopropanol, diethyl ether, or methanol.
-
Acid Addition: Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in isopropanol or gaseous HCl bubbled through ether) dropwise while stirring. Monitor for precipitation.
-
Induce Crystallization: If a precipitate does not form immediately, try cooling the solution, scratching the inside of the flask with a glass rod, or adding a seed crystal.
-
Isolation and Washing: Once crystals have formed, collect them by filtration, wash with a small amount of cold, anhydrous solvent (like diethyl ether) to remove any surface impurities, and dry thoroughly under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/ether) can further enhance purity.[3]
-
Q4: My NMR spectrum shows that my product is pure, but the mass is over 100%. What is the likely cause?
A4:
-
Causality: This is almost always due to the presence of residual, non-protonated solvents that are not visible in a standard ¹H NMR spectrum (unless specifically looked for), or water. Given the compound's hydrophilic nature, water is a common culprit. High-boiling point solvents used in the reaction or work-up (like DMF, DMSO, or toluene) can also be very difficult to remove.
-
Troubleshooting Protocol:
-
Azeotropic Removal of Water: Dissolve the compound in toluene and evaporate the solvent under reduced pressure. Repeat this process 2-3 times. Toluene forms a low-boiling azeotrope with water, effectively removing it.
-
High-Vacuum Drying: Dry the sample under high vacuum (<1 mmHg) for an extended period (12-24 hours). Gentle heating (40-50°C) can accelerate the process, but be cautious of potential degradation.
-
Solvent Analysis: Run a GC-MS or acquire an NMR spectrum in a different solvent (like DMSO-d6) and look for characteristic solvent peaks to identify the contaminant.
-
Part 3: Comparative Troubleshooting Guide for Purification Methods
The optimal purification strategy depends on the scale of your synthesis and the required purity level. The following table compares the three primary methods.
| Feature | Column Chromatography | High-Vacuum Distillation | Salt Formation & Recrystallization |
| Typical Scale | Milligrams to ~50 grams | >5 grams | Milligrams to Kilograms |
| Purity Achievable | 95-99% | 98-99.5% | >99.5% |
| Throughput | Low to Medium | Medium | High (once optimized) |
| Key Advantage | Good for removing structurally similar impurities. | Excellent for removing non-volatile impurities (salts, catalysts). | Superior for achieving highest purity and providing a stable, solid product. |
| Common Challenge | Amine streaking on silica.[2] | Thermal degradation of the product. | Finding the right solvent system; potential for yield loss in mother liquor.[3] |
| Best For | Initial purification of very crude mixtures or small-scale work. | Purifying moderately clean material (>85%) on a larger scale. | Final purification step to achieve pharmaceutical-grade purity. |
Below is a logical workflow to guide your purification strategy.
Part 4: References
-
Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. Google Patents, CN115124457B.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), pp.193-201. [Link]
-
Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents, CN115703750A.
-
The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. Globe Thesis. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]
-
1-glycinyl-4(methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. Google Patents, WO2003010160A2.
-
1-(1-Methyl-4-piperidinyl)piperazine. PubChem, National Center for Biotechnology Information. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
Overcoming solubility issues with 1-Methyl-4-(4-piperidinylmethyl)piperidine
Welcome to the technical support resource for 1-Methyl-4-(4-piperidinylmethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during its use, with a primary focus on overcoming solubility issues. The information herein is synthesized from established principles of organic chemistry, pharmacology, and data from structurally similar molecules.
Understanding the Molecule: Physicochemical Profile
1-Methyl-4-(4-piperidinylmethyl)piperidine is a diamine compound featuring two piperidine rings. Its structure dictates its physicochemical behavior:
-
Basicity: The presence of two tertiary and secondary amine nitrogen atoms makes the molecule basic. These nitrogens can be protonated in acidic conditions. The pKa of a protonated piperidine ring is typically around 11.2[1], meaning this compound will be positively charged at physiological pH and below.
-
Lipophilicity: The carbon-rich scaffold gives the molecule a degree of lipophilicity, which can limit its solubility in purely aqueous systems, especially in its neutral (free base) form.
This combination of basicity and lipophilicity is the primary source of solubility challenges.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: Why is my 1-Methyl-4-(4-piperidinylmethyl)piperidine insoluble in my neutral aqueous buffer (e.g., PBS at pH 7.4)?
Answer: At neutral or alkaline pH, 1-Methyl-4-(4-piperidinylmethyl)piperidine exists predominantly in its neutral, free-base form. This form is more lipophilic and less capable of forming favorable ion-dipole interactions with water molecules, leading to poor aqueous solubility[1][2]. The molecule's relatively large, nonpolar surface area further contributes to this issue. To achieve solubility in aqueous media, it is essential to increase the polarity of the molecule, which is most readily accomplished by protonating the basic nitrogen atoms.
Q2: What is the most direct method to solubilize this compound for in vitro assays?
Answer: The simplest and most effective initial strategy is pH adjustment . By preparing a stock solution in a dilute acidic vehicle, you can convert the compound into its more soluble salt form[2][3]. The protonated amine groups can then readily interact with water, significantly enhancing solubility.
Caption: pH-dependent equilibrium of 1-Methyl-4-(4-piperidinylmethyl)piperidine.
-
Weigh Compound: Accurately weigh the required amount of 1-Methyl-4-(4-piperidinylmethyl)piperidine free base.
-
Initial Suspension: Add a small volume of sterile, deionized water and vortex briefly. The compound will likely remain as a suspension.
-
Acidification: Add a dilute solution of hydrochloric acid (e.g., 1N HCl) dropwise while continuously vortexing or stirring.
-
Observe Dissolution: Continue adding acid until the solution becomes clear. This indicates that the compound has been fully protonated and dissolved.
-
pH and Volume Adjustment: Check the pH of the solution. If necessary, adjust to a final desired acidic pH (e.g., pH 3-4) using dilute HCl or NaOH. Bring the solution to the final desired volume with the appropriate buffer or water.
-
Sterilization: Sterilize the final stock solution by filtering through a 0.22 µm syringe filter.
Q3: My experiment is sensitive to low pH. How can I prepare a stock solution for use in a neutral pH buffer?
Answer: If pH modification is not viable, the use of organic co-solvents is the next best approach[1]. A highly concentrated stock solution is first prepared in a water-miscible organic solvent, which is then diluted to the final working concentration in your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice due to its powerful solubilizing capacity and compatibility with many cell-based assays at low final concentrations (typically <0.5%)[4].
| Co-Solvent | Typical Starting Stock Conc. | Properties & Considerations |
| DMSO | 10-100 mM | Excellent solubilizing power. Can be cytotoxic at >1% v/v.[4] |
| Ethanol | 10-50 mM | Biocompatible. Less powerful than DMSO. Potential for evaporation. |
| PEG 400 | 5-20 mM | Good for in vivo formulations. Can increase viscosity.[5] |
| NMP | 10-50 mM | Strong solubilizer. Use with caution due to potential toxicity. |
-
Prepare Concentrated Stock: Dissolve the weighed compound in 100% of the chosen organic co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 50 mM). Ensure complete dissolution using vortexing or sonication.
-
Perform Serial Dilutions: Instead of a large, single-step dilution, perform one or more intermediate dilutions in your final aqueous buffer. This gradual reduction in solvent strength helps prevent precipitation.
-
Final Dilution: Add a small aliquot of the stock solution to your final experimental medium while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
Caption: Workflow for preparing an aqueous solution using a co-solvent.
Q4: For long-term storage or in vivo studies, is there a better option than a liquid stock?
Answer: Yes. For applications requiring a stable, solid material with enhanced aqueous solubility and dissolution rates, preparing a salt form of the compound is the industry-standard approach[3][6]. Since 1-Methyl-4-(4-piperidinylmethyl)piperidine has two basic centers, it can readily form a dihydrochloride salt. This salt form is significantly more polar and will exhibit dramatically improved water solubility compared to the free base[7].
Caption: Conversion of the free base to its dihydrochloride salt.
-
Dissolve Free Base: Dissolve the 1-Methyl-4-(4-piperidinylmethyl)piperidine free base in a suitable anhydrous organic solvent (e.g., isopropanol, ethanol, or diethyl ether).
-
Add Acid: Slowly add exactly two molar equivalents of hydrochloric acid (as a solution in a compatible solvent, like HCl in isopropanol) to the stirred solution.
-
Induce Precipitation: The dihydrochloride salt is typically much less soluble in the organic solvent than the free base and will precipitate out of the solution. This process can be aided by cooling the mixture.
-
Isolate and Dry: The resulting solid salt is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and dried under a vacuum to yield a stable, solid powder with enhanced aqueous solubility.
For more advanced solubility enhancement of solid forms, techniques such as co-crystallization or complexation with cyclodextrins can be explored if salt formation is insufficient[8][9].
References
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707. PubChem. [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. PubChem. [Link]
-
Co-solvent and Complexation Systems. ResearchGate. [Link]
-
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. ACS Publications. [Link]
-
An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]
-
Basicity of Amines. Chemistry LibreTexts. [Link]
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Institutes of Health. [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. [Link]
-
Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. [Link]
-
Basicity of Amines. Open Library Publishing Platform. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health. [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]
-
How does branching increase the solubility in amines? Quora. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 26.4 Basicity of Amines – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02870K [pubs.rsc.org]
- 7. Buy 1-(4-Piperidinylmethyl)piperidine dihydrochloride | 32832-17-0 [smolecule.com]
- 8. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Piperidine Derivative Synthesis
Welcome to the Technical Support Center for Piperidine Derivative Synthesis. The piperidine motif is a cornerstone in modern medicinal chemistry, present in numerous pharmaceuticals and natural products.[1][2][3] Achieving high efficiency, selectivity, and yield in the synthesis of these valuable scaffolds is often a significant challenge.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles of common synthetic strategies. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of piperidine synthesis.
Q1: What are the most common and robust synthetic routes for constructing the piperidine ring?
There are several powerful methods for synthesizing piperidine derivatives, each with its own advantages. The choice of route often depends on the available starting materials and the desired substitution pattern on the final molecule. The three most prevalent strategies are:
-
Reductive Amination: This is a highly versatile method that involves the reaction of a dicarbonyl compound (or a precursor) with an amine, followed by reduction.[4][5] The intramolecular version, using a substrate with both an amine and a carbonyl (or a group that can be reduced to an amine), is a powerful way to form the ring.[4] Double reductive amination of a dicarbonyl compound is another efficient approach.
-
Pictet-Spengler Reaction: This reaction forms a tetrahydroisoquinoline or a tetrahydro-β-carboline ring system by reacting a β-arylethylamine with an aldehyde or ketone under acidic conditions.[6][7][8] It is a special case of the Mannich reaction and is particularly important in the synthesis of alkaloids and related compounds.[6]
-
Aza-Diels-Alder Reaction: This is a cycloaddition reaction where a nitrogen atom is part of the diene or dienophile, leading to the formation of a six-membered nitrogen-containing ring.[9][10] It offers excellent control over stereochemistry and is a powerful tool for creating complex piperidine structures.[10][11]
Q2: How do I select the appropriate starting materials for my desired piperidine derivative?
The selection of starting materials is dictated by the chosen synthetic route and the target molecule's structure.
-
For reductive amination , you will typically start with a 1,5-dicarbonyl compound or a precursor that can be converted into one. The amine source can be ammonia or a primary amine, depending on the desired N-substituent.
-
The Pictet-Spengler reaction requires a β-arylethylamine and an aldehyde or ketone. The nature of the aryl group and the carbonyl compound will determine the final structure.
-
In an aza-Diels-Alder reaction , you will need a diene and a dienophile, one of which must contain a nitrogen atom. The substituents on both components will influence the regioselectivity and stereoselectivity of the reaction.
Q3: What are the most critical experimental parameters to control during a piperidine synthesis?
Several parameters must be carefully controlled to ensure a successful synthesis:
-
Temperature: Temperature can significantly affect reaction rates and selectivity. Some reactions require heating to overcome activation barriers, while others need to be run at low temperatures to control exotherms or prevent side reactions.
-
Solvent: The choice of solvent can influence reagent solubility, reaction kinetics, and even the stereochemical outcome of the reaction.
-
Catalyst: Many piperidine syntheses rely on catalysts, such as acids, bases, or metal complexes. The choice and loading of the catalyst are critical for achieving high yield and selectivity.
-
Stoichiometry: The molar ratio of reactants is crucial. Using an excess of one reagent may be necessary to drive the reaction to completion, but it can also lead to side product formation.
Q4: How can I effectively monitor the progress of my reaction?
Regular monitoring is essential to determine the optimal reaction time and to identify any potential issues. The most common techniques are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to monitor the formation of the desired product and any side products, as well as confirm their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to analyze aliquots of the reaction mixture to determine the conversion to the product and to identify the structures of any intermediates or side products.
Section 2: Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes and how can I troubleshoot this?
A low yield is one of the most common frustrations in synthesis. A systematic approach is the best way to identify and solve the problem.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing the cause of low reaction yield.
Causality-Driven Checklist:
-
Reagent Integrity and Stoichiometry:
-
Purity: Are your starting materials pure? Impurities can inhibit catalysts or introduce side reactions. Verify purity by NMR, melting point, or other appropriate analytical techniques.
-
Solvent Quality: Are you using the correct grade of solvent? For many reactions, especially those involving organometallics or strong bases, anhydrous solvents are critical.
-
Accurate Measurement: Have you accurately weighed your reagents and calculated the correct molar ratios? Small errors in stoichiometry can have a large impact on yield.
-
-
Reaction Conditions:
-
Temperature Control: Is the reaction being maintained at the optimal temperature? Use a temperature probe to verify. For exothermic reactions, ensure adequate cooling.
-
Atmosphere: Does your reaction require an inert atmosphere (e.g., nitrogen or argon)? Oxygen or moisture from the air can quench sensitive reagents or catalysts.
-
Mixing: Is the reaction being stirred efficiently? In heterogeneous mixtures, poor mixing can lead to low conversion.
-
-
Catalyst and Reagent Activity:
-
Catalyst Deactivation: Has your catalyst been stored properly? Many catalysts are sensitive to air and moisture. Consider using a fresh batch or a different catalyst. For heterogeneous catalysts like Pd/C, ensure it is active.[12]
-
Reducing/Oxidizing Agents: Are your reducing or oxidizing agents fresh and active? For example, the potency of hydrides like NaBH₄ can decrease over time.
-
| Common Reducing Agents for Reductive Amination | Pros | Cons |
| Sodium triacetoxyborohydride (STAB) | Mild and selective for imines over ketones/aldehydes.[13] | Moisture-sensitive; can be expensive. |
| Sodium cyanoborohydride (NaBH₃CN) | Selective for imines; stable in mildly acidic conditions. | Highly toxic (releases HCN in strong acid). |
| Catalytic Hydrogenation (H₂, Pd/C) | "Green" reagent; high yielding. | Requires specialized high-pressure equipment; may reduce other functional groups.[14] |
| Sodium borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce aldehydes/ketones.[13] |
-
Workup and Purification Losses:
-
Extraction pH: Piperidines are basic. During aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 9-10) to keep your product in the organic layer. Acid washes can be used to remove basic impurities, but your product will move to the aqueous layer.[15]
-
Product Volatility: Is your product volatile? If so, it may be lost during solvent removal under reduced pressure.
-
Chromatography Issues: Piperidines can stick to silica gel, leading to tailing and poor recovery. Consider deactivating the silica with a base (e.g., triethylamine) or using an alternative stationary phase like alumina.[16]
-
Problem 2: Formation of Side Products and Impurities
Q: My reaction is producing a mixture of products. How can I improve the selectivity and minimize the formation of impurities?
Poor selectivity is a common cause of low yields and purification headaches.[17] Understanding the potential side reactions is key to suppressing them.
Common Side Reactions and Solutions:
-
Over-Alkylation (in Reductive Amination): If you are reacting a primary amine, it is possible for the secondary amine product to react again, leading to a tertiary amine.
-
Competing Cyclization Pathways: In intramolecular reactions, there may be multiple possible ring closures.
-
Solution: Adjusting the reaction temperature or catalyst can favor one pathway over another.[17] Protecting groups can be used to block competing reactive sites.
-
-
Role of Protecting Groups: Protecting groups are essential for masking reactive functional groups that could otherwise interfere with the desired transformation.[18][19][20][21]
| Protecting Group | Commonly Protects | Cleavage Conditions |
| Boc (tert-Butoxycarbonyl) | Amines | Strong acid (e.g., TFA, HCl)[22] |
| Cbz (Carbobenzyloxy) | Amines | Hydrogenolysis (H₂, Pd/C)[22] |
| Bn (Benzyl) | Amines, Alcohols | Hydrogenolysis (H₂, Pd/C) |
| Acetal/Ketal | Aldehydes/Ketones | Aqueous acid |
| Silyl Ethers (e.g., TBDMS) | Alcohols | Fluoride source (e.g., TBAF) or acid[22] |
Detailed Protocol: Selective Monofunctionalization of a Diamine via Reductive Amination
This protocol describes the selective mono-N-alkylation of piperazine using a Boc protecting group to prevent dialkylation.
Step 1: Protection
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting piperazine is consumed.
-
Wash the reaction mixture with water and brine, then dry the organic layer over sodium sulfate.
-
Concentrate under reduced pressure to obtain mono-Boc-piperazine, which can often be used without further purification.
Step 2: Reductive Amination
-
Dissolve mono-Boc-piperazine (1.0 eq) and your aldehyde or ketone (1.0-1.2 eq) in 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 3: Deprotection
-
Dissolve the purified, Boc-protected product in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).
-
Concentrate under reduced pressure. If using TFA, co-evaporate with toluene to remove residual acid.
-
Neutralize with a base (e.g., saturated NaHCO₃) and extract the free amine product.
Problem 3: Poor Stereoselectivity
Q: My product is a mixture of stereoisomers. How can I control the stereochemical outcome of the reaction?
Achieving high stereoselectivity is crucial, especially in drug development. Several strategies can be employed to control the formation of stereoisomers.
Strategies for Stereocontrol:
-
Chiral Catalysts and Ligands: The use of chiral catalysts is a powerful method for inducing enantioselectivity.[23] For example, chiral phosphoric acids can be effective catalysts in the Pictet-Spengler reaction.
-
Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical course of the reaction. After the reaction, the auxiliary is removed.
-
Substrate Control: The existing stereocenters in the starting material can influence the stereochemistry of the newly formed centers. This is known as diastereoselectivity.
-
Reaction Conditions: Temperature and solvent can have a significant impact on stereoselectivity. Lower reaction temperatures often lead to higher selectivity. The choice of catalyst can also influence the cis/trans selectivity in ring formation.[12]
| Method | Principle | Common Application |
| Chiral Catalysis | A chiral catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. | Asymmetric Pictet-Spengler, Aza-Diels-Alder reactions. |
| Chiral Auxiliaries | The auxiliary sterically blocks one face of the molecule, forcing the incoming reagent to attack from the other side. | Asymmetric alkylations, reductions. |
| Substrate Control | Existing stereocenters direct the approach of reagents due to steric or electronic effects. | Cyclization reactions on chiral substrates. |
Problem 4: Difficult Product Purification
Q: My crude product is an oil or a complex mixture that is difficult to purify by standard column chromatography. What alternative purification strategies can I employ?
The basic nature of piperidines can make them challenging to purify. If standard silica gel chromatography fails, consider these alternatives.
Purification Strategies for Piperidine Derivatives:
-
pH-Switched Extraction:
-
Principle: This technique exploits the basicity of the piperidine.
-
Protocol:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with dilute aqueous acid (e.g., 1M HCl). Your basic piperidine product will become a salt and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a strong base (e.g., 2M NaOH) to pH > 10.
-
Extract the now-neutral piperidine product back into an organic solvent.
-
Wash with brine, dry, and concentrate to obtain the purified product.
-
-
-
Modified Column Chromatography:
-
Amine-Treated Silica: Add a small amount of a volatile base like triethylamine (~1%) to your eluent. This deactivates the acidic sites on the silica gel, preventing your amine from streaking.[16]
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.
-
Reversed-Phase Chromatography: For polar piperidine derivatives, reversed-phase (C18) chromatography using water/acetonitrile or water/methanol gradients can be effective. Adding a modifier like TFA or ammonia to the mobile phase can improve peak shape.[16]
-
-
Crystallization/Salt Formation:
-
Principle: If your product is a solid, recrystallization can be a highly effective purification method. If it is an oil, converting it to a solid salt (e.g., hydrochloride or tartrate) can facilitate purification by crystallization.
-
Protocol (HCl Salt Formation):
-
Dissolve the purified or semi-pure piperidine oil in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.
-
Filter the solid hydrochloride salt, wash with cold solvent, and dry under vacuum.
-
-
References
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
- Brennan, P. O., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614–1620.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Pictet–Spengler reaction. Retrieved from [Link]
- Nevado, C., et al. (2022).
- Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(29), 4479-4491.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (2023, November 21). Protecting group. Retrieved from [Link]
- Clayden, J., & West, R. J. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3533-3544.
-
MH Chem. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. YouTube. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]
- Lautens, M., & Bidal, Y. D. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14246–14252.
- Weintraub, P. M., et al. (2003). Asymmetric routes to substituted piperidines.
- D'Agostino, M., et al. (2016).
- Matassini, C., et al. (2015). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ChemRxiv. (2024). Stereoretentive Radical-Radical Cross-Coupling. Retrieved from [Link]
-
Wikipedia. (2023, May 22). Aza-Diels–Alder reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
International Journal of Molecular Sciences. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- Boger, D. L. (2011). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of Chemical Research, 44(5), 347–358.
-
Reddit. (2022). Reductive amination of piperazine. Retrieved from [Link]
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Organic Letters. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
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PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) General mechanism for the Pictet–Spengler reaction via.... Retrieved from [Link]
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TSI Journals. (n.d.). Organo-catalytic [4+2] Aza Diels Alder Cycloaddition Reaction in. Retrieved from [Link]
- Google Patents. (1967). Process for the purification of amines.
-
Organic & Biomolecular Chemistry. (2017). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
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Technical Support Center: Functionalization of 1-Methyl-4-(4-piperidinylmethyl)piperidine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the chemical modification of 1-Methyl-4-(4-piperidinylmethyl)piperidine. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to help you anticipate, troubleshoot, and resolve common challenges encountered during the functionalization of this versatile scaffold. Our commitment is to ensure your experiments are efficient, reproducible, and yield high-quality products.
Introduction: Navigating the Reactivity of a Multi-Amine System
1-Methyl-4-(4-piperidinylmethyl)piperidine is a valuable building block in medicinal chemistry, featuring three distinct amine functionalities: a secondary amine on one piperidine ring and two tertiary amines (one on each ring). This unique structure presents both opportunities for diverse functionalization and challenges related to chemoselectivity and side reactions. The secondary amine is the primary target for introducing new functionalities through reactions like N-alkylation and N-acylation. However, the presence of the tertiary amines necessitates careful control of reaction conditions to prevent undesired side reactions.
This guide provides a comprehensive resource for understanding and mitigating these challenges, drawing upon established principles of organic chemistry and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a significant amount of a byproduct with a higher molecular weight than my expected product during N-alkylation. What is likely happening and how can I prevent it?
A1: This is a classic case of over-alkylation , leading to the formation of a quaternary ammonium salt. The newly formed tertiary amine after the initial alkylation can compete with the starting secondary amine for the alkylating agent. This is particularly problematic with highly reactive alkylating agents like methyl iodide or benzyl bromide.
Root Cause Analysis:
-
Excess Alkylating Agent: Using a stoichiometric excess of the alkylating agent significantly increases the probability of a second alkylation event.
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of the second alkylation, making it a more competitive pathway.
-
Inadequate Base: If the base used is not strong enough or is sterically hindered, the protonated product from the first alkylation can accumulate. This can lead to complex equilibria and potential side reactions.
Recommended Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use no more than 1.05-1.1 equivalents of the alkylating agent relative to the 1-Methyl-4-(4-piperidinylmethyl)piperidine.
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via a syringe pump over an extended period. This maintains a low concentration of the alkylating agent in the reaction mixture, favoring mono-alkylation.[1]
-
Choice of Base and Solvent: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing in the alkylation. A common solvent choice is a polar aprotic solvent like DMF or acetonitrile.[1]
-
Lower Reaction Temperature: Conduct the reaction at room temperature or even cooler (0 °C) to slow down the rate of the second alkylation.
Q2: My N-acylation reaction is sluggish and gives a low yield. What factors could be contributing to this?
A2: Low reactivity in N-acylation can stem from several factors, often related to the choice of reagents and reaction conditions.
Root Cause Analysis:
-
Insufficiently Reactive Acylating Agent: Less reactive acylating agents, such as acid anhydrides, may require more forcing conditions or a catalyst to react efficiently with the secondary amine.
-
Steric Hindrance: The piperidinylmethyl group at the 4-position of the reactive piperidine ring can introduce some steric bulk, potentially slowing down the reaction with sterically demanding acylating agents.
-
Inappropriate Base: The choice of base is crucial. A base that is too weak may not effectively activate the amine or neutralize the acid byproduct.
Recommended Solutions:
-
More Reactive Acylating Agent: If using an acid anhydride with low reactivity, consider switching to the corresponding acyl chloride, which is generally more electrophilic.
-
Use of a Catalyst: For sluggish reactions, the addition of a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation rate.
-
Optimal Base and Solvent System: A common and effective system for N-acylation is using a non-nucleophilic base like triethylamine (TEA) or DIPEA in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2]
-
Temperature Adjustment: While starting the reaction at 0 °C is good practice to control exotherms, allowing the reaction to slowly warm to room temperature can help drive it to completion.[2]
Q3: I am concerned about the potential for reaction at the tertiary amine nitrogens. How can I ensure chemoselectivity for the secondary amine?
A3: This is a valid concern. Fortunately, the secondary amine is significantly more nucleophilic and less sterically hindered than the tertiary amines in this molecule, providing a good basis for chemoselectivity.
Scientific Rationale:
-
Nucleophilicity: Secondary amines are generally more nucleophilic than tertiary amines. The lone pair of electrons on the secondary nitrogen is more available for attack on an electrophile.
-
Steric Hindrance: The methyl group on one tertiary amine and the piperidinylmethyl substituent on the other create a more sterically congested environment around these nitrogens compared to the secondary amine. This steric hindrance disfavors attack by all but the smallest electrophiles.[3]
Strategies for Ensuring Chemoselectivity:
-
Control of Reaction Conditions: By using mild reaction conditions (e.g., room temperature or below) and avoiding a large excess of the electrophile, you can favor reaction at the more reactive secondary amine.
-
Choice of Electrophile: Highly reactive and small electrophiles (e.g., methyl iodide) have a greater potential to react at the tertiary centers. For more complex alkylations or acylations, the steric bulk of the electrophile itself will further enhance selectivity for the less hindered secondary amine.
-
Protecting Groups (if necessary): In cases where extreme selectivity is required and cannot be achieved by controlling reaction conditions, a protecting group strategy could be employed. However, for most standard N-alkylations and N-acylations of this substrate, this is likely unnecessary.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general conditions for N-alkylation of 1-Methyl-4-(4-piperidinylmethyl)piperidine?
A1: A reliable starting point for N-alkylation is to use a slight excess (1.1 equivalents) of the alkyl halide, a non-nucleophilic base such as K₂CO₃ or DIPEA (1.5-2.0 equivalents), in a polar aprotic solvent like DMF or acetonitrile at room temperature.[1][4] The reaction should be monitored by TLC or LC-MS to determine the optimal reaction time.
Q2: What is a standard protocol for N-acylation?
A2: A typical N-acylation protocol involves dissolving the substrate in an anhydrous aprotic solvent like dichloromethane (DCM). The solution is cooled to 0 °C, followed by the addition of a non-nucleophilic base like triethylamine (1.2-1.5 equivalents). The acylating agent (acyl chloride or anhydride, 1.1 equivalents) is then added dropwise. The reaction is typically stirred at 0 °C for a short period before being allowed to warm to room temperature.[2]
Q3: How can I effectively purify my functionalized product?
A3: The purification strategy will depend on the properties of your product.
-
Extraction: A standard aqueous workup is often the first step. If your product is basic, you can wash the organic layer with a mild acidic solution (e.g., 1M HCl) to remove any unreacted starting material, followed by a wash with a basic solution (e.g., saturated NaHCO₃) to remove any acidic byproducts. Be mindful that your product may also be extracted into the acidic aqueous layer. In such cases, basifying the aqueous layer and re-extracting with an organic solvent is necessary.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying functionalized amines. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, often with a small percentage of triethylamine to prevent streaking of the basic product on the acidic silica gel), is typically effective.
-
Crystallization/Precipitation: If your product is a solid, crystallization or precipitation can be a highly effective purification method. For amine products, precipitation as a hydrochloride salt by treating a solution of the free base with HCl in an organic solvent is a common technique.[5]
Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, real-time monitoring of reaction progress. Staining with an appropriate agent (e.g., ninhydrin for primary/secondary amines, or potassium permanganate) can help visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the reaction, allowing you to track the disappearance of starting material and the appearance of the product, as well as detect any side products by their mass-to-charge ratio.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product. 2D NMR techniques like COSY and HSQC can be valuable for unambiguous assignment of all protons and carbons.[4][7]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of 1-Methyl-4-(4-piperidinylmethyl)piperidine (1.0 eq) in anhydrous DMF (0.1 M), add a suitable base (e.g., K₂CO₃, 2.0 eq or DIPEA, 1.5 eq).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Acylation
-
Reaction Setup: Dissolve 1-Methyl-4-(4-piperidinylmethyl)piperidine (1.0 eq) in anhydrous DCM (0.1 M) and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Addition of Acylating Agent: Add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Recommended Solvent and Base Combinations for Functionalization
| Reaction Type | Primary Solvent Choices | Recommended Bases | Key Considerations |
| N-Alkylation | DMF, Acetonitrile, THF | K₂CO₃, Cs₂CO₃, DIPEA | Ensure anhydrous conditions. DIPEA is ideal for preventing side reactions with base-sensitive functional groups. |
| N-Acylation | DCM, THF, 1,4-Dioxane | Triethylamine, DIPEA, Pyridine | DCM is a good general choice due to its inertness and ease of removal. Pyridine can act as both a base and a catalyst. |
Visualizations
Diagram 1: Decision Tree for Troubleshooting Low Yield in N-Alkylation
Caption: General reaction pathways for N-alkylation and N-acylation.
References
-
Singh, A. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
- Google Patents. (2018). Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.
-
ACS Publications. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. [Link]
-
Goker, H. (2010). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
National Institutes of Health. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]
-
Globe Thesis. (2007). The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. [Link]
-
PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]
-
ACS Publications. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. [Link]
-
ResearchGate. (2008). Two New Alkylated Piperidine Alkaloids from Western Honey Mesquite: Prosopis glandulosa Torr. var. torreyana. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Enhancing the resolution of NMR spectra for piperidine compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-resolution NMR spectra for this important class of heterocyclic amines. The inherent conformational flexibility of the piperidine ring often leads to spectral complexities, such as signal broadening and overlapping resonances.
This center provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to directly address these issues. Our approach is rooted in explaining the 'why' behind experimental choices, ensuring you can adapt these principles to your specific molecules.
Frequently Asked Questions (FAQs)
Q1: Why do the proton signals of my piperidine compound appear broad and poorly resolved at room temperature?
This is the most common issue encountered. The primary cause is intermediate-rate chemical exchange on the NMR timescale. For piperidines, this is typically due to the ring undergoing chair-to-chair interconversion. If the rate of this conformational change is comparable to the frequency difference between the axial and equatorial proton signals, it leads to significant line broadening.[1][2]
Q2: What is the first step I should take to improve the resolution of a broad spectrum?
Variable Temperature (VT) NMR is the most effective initial step.[1]
-
Cooling the sample will slow down the conformational exchange. If you can reach a temperature where the exchange is slow on the NMR timescale (the "slow-exchange regime"), you will observe sharp signals for each distinct conformer.
-
Heating the sample will speed up the exchange. In the "fast-exchange regime," the signals will sharpen again, but you will observe a single, time-averaged signal for the axial and equatorial protons.
Q3: Can the choice of NMR solvent affect the resolution and chemical shifts?
Absolutely. The solvent can significantly influence the conformational equilibrium of the piperidine ring.[3] Polar solvents may stabilize one conformer over another, potentially simplifying the spectrum by favoring a single species.[2][3] For instance, in nonpolar solvents, the equatorial conformation of the N-H bond in piperidine is generally more stable, but in polar solvents, the axial conformer can become more favored.[2] Always report the solvent used when presenting NMR data.
Q4: My 1D ¹H NMR is too crowded to interpret. What should I do next?
When a 1D spectrum suffers from severe signal overlap, two-dimensional (2D) NMR experiments are essential for unambiguous structure elucidation.[4][5]
-
COSY (Correlation Spectroscopy) will reveal proton-proton coupling networks (which protons are neighbors).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (typically 2-3 bonds away), which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) can help determine the spatial proximity of protons, providing critical information about the 3D conformation of the ring and its substituents.[6][7]
Troubleshooting Guides
Guide 1: Resolving Broad ¹H NMR Signals
Issue: The proton signals corresponding to the piperidine ring are broad, featureless, or "humped," making it impossible to extract coupling constants or confirm the structure.
Causality: This phenomenon is almost always due to dynamic processes, primarily the chair-chair ring inversion of the piperidine scaffold, occurring at a rate that interferes with NMR signal acquisition at the experimental temperature.
Workflow for Troubleshooting Broad Signals
Caption: Workflow for diagnosing and resolving broad NMR signals.
Step-by-Step Protocol: Variable Temperature (VT) NMR
-
Initial Setup: Acquire a standard ¹H NMR spectrum at your default temperature (e.g., 298 K) as a baseline.
-
Cooling Experiment:
-
Decrease the sample temperature in increments of 10-15 K (e.g., to 288 K, 273 K, 258 K...).
-
Allow the temperature to equilibrate for 5-10 minutes at each step.
-
Re-optimize the lock and shims. This is critical as magnetic field homogeneity is temperature-dependent.
-
Acquire a ¹H spectrum at each temperature and observe the changes in linewidth.
-
Expected Outcome: You should observe a coalescence temperature (where broadening is maximal) followed by sharpening of signals into distinct sets corresponding to the axial and equatorial protons of each conformer at lower temperatures.
-
-
Heating Experiment (if necessary):
-
If cooling is not feasible or does not resolve the issue, increase the temperature in 15 K increments (e.g., to 313 K, 328 K...).
-
Follow the same equilibration and shimming procedure.
-
Expected Outcome: The broad signals should sharpen into a single set of time-averaged peaks as the ring inversion becomes very fast.
-
Alternative Causes for Broadening
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause severe line broadening.[8] If VT NMR shows no effect, consider passing your sample through a small plug of silica or celite, or adding a chelating agent like EDTA if compatible with your sample.
-
Sample Concentration: Overly concentrated samples can lead to increased viscosity and line broadening.[8][9] A typical concentration for small molecules (<1000 g/mol ) is 5-25 mg in 0.6-0.7 mL of deuterated solvent.[8] If your sample is highly concentrated, dilute it and re-acquire the spectrum.
Guide 2: Deconvoluting Overlapping Signals
Issue: The spectrum has sharp lines, but the signals from the piperidine ring protons overlap in a narrow chemical shift range (typically 1.0-3.5 ppm), making assignment impossible.
Causality: The chemical environments of the different methylene groups in the piperidine ring can be very similar, leading to accidental signal degeneracy. This is especially common in symmetrically substituted piperidines.
Workflow for Signal Deconvolution
Caption: Workflow for resolving overlapping NMR signals using 2D techniques.
Step-by-Step Protocol: 2D NMR Analysis
-
Sample Preparation: Ensure your sample is sufficiently concentrated for ¹³C-detected experiments. For small molecules, 50-100 mg is often recommended for good quality 2D spectra in a reasonable time.[8]
-
Acquire a ¹H-¹H COSY Spectrum: This is the fastest 2D experiment and will reveal the connectivity between neighboring protons. You can trace the coupling pathways around the piperidine ring.
-
Acquire a ¹H-¹³C HSQC Spectrum: This experiment is highly effective at resolving overlapping proton signals by spreading them out over the much larger ¹³C chemical shift range. Each peak in the HSQC spectrum corresponds to a specific C-H bond.
-
Acquire a ¹H-¹³C HMBC Spectrum: This experiment is key for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds apart. For example, you can see a correlation from the N-H proton to the carbons at positions 2 and 6 of the ring.
-
Acquire a NOESY or ROESY Spectrum: If conformational analysis is required, these experiments show which protons are close in space. For a chair conformation, you will see strong correlations between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions). This is invaluable for assigning stereochemistry.[6]
Data Summary Tables
Table 1: Influence of Solvent on Piperidine Conformation & Spectra
| Solvent Property | Example Solvents | Effect on Piperidine NMR | Rationale |
| Non-polar | Benzene-d₆, Toluene-d₈ | Often favors a single, stable conformer. Can induce large shifts in proton resonances due to aromatic solvent-induced shifts (ASIS). | Minimizes dipole-dipole interactions, allowing intramolecular forces (like sterics) to dominate the conformational preference.[2] |
| Polar Aprotic | Acetone-d₆, DMSO-d₆ | Can stabilize polar transition states, potentially altering the rate of ring inversion. May favor conformers with larger dipole moments.[3] | Solvation of polar groups or the N-H bond can shift the conformational equilibrium.[3] |
| Polar Protic | Methanol-d₄, D₂O | Can engage in hydrogen bonding with the piperidine nitrogen. If the nitrogen is protonated (low pD), ring inversion can be slowed significantly. | Hydrogen bonding can introduce significant energetic barriers or stabilize specific conformers, dramatically altering the appearance of the spectrum. |
Table 2: Key NMR Acquisition & Processing Parameters for Resolution Enhancement
| Parameter/Technique | Application | Expected Outcome |
| Increased Acquisition Time (AQ) | Standard 1D/2D experiments | Improves digital resolution by acquiring the FID for a longer duration. Better definition of sharp peaks. |
| Number of Scans (NS) | All experiments, especially for dilute samples | Increases the signal-to-noise ratio (S/N). Does not directly improve resolution but makes weak signals detectable. |
| Apodization (Window Functions) | Data Processing | Applying functions like Gaussian or Lorentzian-to-Gaussian transformation can enhance resolution at the cost of S/N.[10][11] |
| Linear Prediction (LP) | Data Processing | Extrapolates the FID beyond the acquisition time, which can increase resolution in the processed spectrum.[12] |
| Higher Magnetic Field | Hardware-dependent | Provides greater chemical shift dispersion, inherently improving signal separation and resolution. |
References
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.[Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate.[Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.[Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules.[Link]
-
Piperidine - Conformation. Wikipedia.[Link]
-
Piperidine | C5H11N | MD Topology | NMR | X-Ray. Automated Topology Builder (ATB) and Repository.[Link]
-
Small molecule NMR sample preparation. University of Illinois Urbana-Champaign.[Link]
-
NMR Data Processing. Wiley Online Library.[Link]
-
Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate.[Link]
-
NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. National Institutes of Health.[Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.[Link]
-
NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. ACS Publications.[Link]
-
Is there a way to increase the resolution in proton nmr for the paramagnetic transition metal complexes? ResearchGate.[Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. National Institutes of Health.[Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança.[Link]
-
Autonomous adaptive optimization of NMR experimental conditions for precise inference of minor conformational states of proteins based on chemical exchange saturation transfer. PLOS ONE.[Link]
-
Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.[Link]
-
Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning. ACS Publications.[Link]
-
NMR Sample Preparation: The Complete Guide. Organomation.[Link]
-
DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits. arXiv.[Link]
-
Sample Preparation. Michigan State University Max T. Rogers NMR Facility.[Link]
-
Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. International Journal of Recent Scientific Research.[Link]
-
NMR Data Processing. ResearchGate.[Link]
-
NMR sample preparation guidelines. Protean.[Link]
-
Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate.[Link]
-
Optimal design of adaptively sampled NMR experiments for measurement of methyl group dynamics with application to a ribosome-nascent chain complex. ScienceDirect.[Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.[Link]
-
NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. PubMed.[Link]
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- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Development for Chiral Separation of Piperidine Enantiomers
Welcome to the Technical Support Center for the chiral separation of piperidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development. Piperidine scaffolds are a cornerstone in modern medicinal chemistry, present in numerous pharmaceutical compounds.[1][2] Their stereochemistry often plays a pivotal role in pharmacological activity and safety, making robust enantioselective analysis a critical step in drug development and quality control.[3][4]
This resource is structured to provide immediate, actionable advice through a series of frequently asked questions for initial guidance, followed by comprehensive troubleshooting guides for more complex experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of piperidine enantiomers so important in pharmaceutical development?
A1: The enantiomers of a chiral drug, despite having the same chemical formula, can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties in the body.[3][4] For piperidine-containing drugs, one enantiomer might be the active therapeutic agent, while the other could be inactive, less potent, or even cause adverse effects.[3][5] Regulatory agencies, such as the FDA and EMA, now strongly recommend or require the development of single-enantiomer drugs.[4] Therefore, a reliable chiral separation method is essential for:
-
Pharmacological Profiling: To assess the activity and safety of each individual enantiomer.
-
Quality Control: To quantify the enantiomeric purity of the final drug substance and product.
-
Process Chemistry: To monitor the stereoselectivity of synthetic routes.
Q2: What are the primary analytical techniques for separating piperidine enantiomers?
A2: The two most common and powerful techniques are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[4][6]
-
HPLC with Chiral Stationary Phases (CSPs): This is the most widely used method.[7] It involves a column packed with a chiral material that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are particularly successful for a broad range of compounds, including piperidine derivatives.[5][8]
-
Capillary Electrophoresis (CE): CE offers high efficiency and requires minimal sample and solvent.[9] Chiral separation is achieved by adding a chiral selector (like cyclodextrins) to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, causing them to migrate at different velocities.[9][10]
Q3: I have a new piperidine derivative. Where do I start with method development?
A3: A systematic screening approach is the most efficient path to a successful separation.[5][11]
Step 1: Understand Your Analyte.
-
Acidity/Basicity (pKa): The piperidine nitrogen is basic. Note any other acidic or basic functional groups. This will guide your choice of mobile phase additives.
-
UV Chromophore: Does the molecule have a UV-absorbing moiety? If not, you may need to consider derivatization or alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD).[12]
-
Solubility: Test the solubility of your racemic mixture in common HPLC solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water).
Step 2: Initial Column and Mobile Phase Screening. A broad screening across different CSPs and mobile phase modes is recommended. Polysaccharide-based columns are an excellent starting point due to their wide applicability.[5]
Method Development Workflow
Caption: A systematic workflow for chiral method development.
Troubleshooting Guide
Issue 1: No Separation or Poor Resolution (Rs < 1.5)
This is the most common initial challenge in chiral method development.
Potential Causes & Explanations:
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation is the differential interaction between the enantiomers and the CSP, often described by the "three-point interaction model".[13] If the CSP's chiral selector does not offer suitable interaction points (e.g., hydrogen bonding, π-π interactions, steric hindrance) for your specific piperidine derivative, no separation will occur. Polysaccharide CSPs, for instance, have chiral grooves and cavities; amylose has a helical structure while cellulose has a more linear, layered one, leading to different selectivities.[5]
-
Incorrect Mobile Phase Mode: The mobile phase dictates the interaction between the analyte and the CSP. For basic compounds like piperidines, interactions can be too strong or too weak depending on the mode (Normal Phase, Reversed-Phase, Polar Organic).
-
Suboptimal Mobile Phase Composition: Even in the correct mode, the solvent composition is crucial. Selectivity in chiral separations is highly sensitive to the mobile phase.[5] Small changes in solvent ratios or additives can dramatically impact resolution.
Step-by-Step Solutions:
-
Broaden Your CSP Screening: If you started with one type of CSP (e.g., an amylose derivative), screen a cellulose derivative next, or a completely different type like a Pirkle or macrocyclic glycopeptide phase.[5][14]
-
Protocol: Prepare your sample in the mobile phase and inject it onto a panel of at least 2-4 different CSPs. Use generic starting conditions as recommended by the column manufacturer.
-
-
Change the Separation Mode:
-
Normal Phase (NP): Hexane/Alcohol. This is often a good starting point. Vary the alcohol (Isopropanol vs. Ethanol) and its percentage. For basic piperidines, peak shape can be an issue.
-
Reversed-Phase (RP): Acetonitrile/Water or Methanol/Water with buffers. This mode can be effective, especially for more polar piperidine derivatives.
-
Polar Organic (PO): Acetonitrile or Methanol with additives. This mode can offer unique selectivity.
-
-
Optimize the Mobile Phase:
-
Vary the Alcohol Modifier (NP): Switch between ethanol and isopropanol. They have different hydrogen bonding capabilities and can significantly alter selectivity.
-
Incorporate Additives: For basic piperidines, acidic or basic additives are often essential to improve peak shape and influence retention.
-
Basic Additives (for NP/PO modes): Add 0.1% diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase. This competes with the basic piperidine nitrogen for active sites on the silica surface, reducing peak tailing and sometimes improving resolution.[15]
-
Acidic Additives (for RP/PO modes): Add 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase. This protonates the piperidine nitrogen, leading to more consistent interactions.
-
-
Adjust Temperature: Temperature can drastically change selectivity.[5] Try running the separation at a lower temperature (e.g., 10-15°C) and a higher temperature (e.g., 40°C) than ambient. A decrease in temperature often improves resolution, but increases analysis time and pressure.
-
| Parameter | Recommended Starting Conditions for Screening |
| Columns | Chiralpak® IA/IB/IC/ID, Chiralcel® OD/OJ |
| Normal Phase | n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA |
| Reversed-Phase | Acetonitrile / 20mM Ammonium Bicarbonate pH 9 (70:30, v/v) |
| Polar Organic | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID columns) |
| Temperature | 25°C |
| Detection | UV at 220 nm & 254 nm (or as per analyte's spectrum) |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Peak tailing is particularly common for basic analytes like piperidines.
Potential Causes & Explanations:
-
Secondary Interactions: The basic nitrogen of the piperidine ring can interact strongly with residual acidic silanol groups on the silica support of the CSP. This causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion (often fronting).
-
"Additive Memory Effect": Chiral columns can "remember" previous mobile phases, especially additives.[13] If a column was previously used with an acidic modifier and is now used with a basic one without proper flushing, the residual acid can interact with the basic piperidine, causing tailing.
Step-by-Step Solutions:
-
Use a Mobile Phase Additive: This is the most effective solution for secondary interactions.
-
Protocol: For normal or polar organic modes, add 0.1-0.2% of a competing base like DEA to your mobile phase.[15] For reversed-phase, ensure your buffer has sufficient capacity and the pH is appropriate to maintain a consistent charge state of the analyte.
-
-
Reduce Sample Concentration/Injection Volume:
-
Protocol: Dilute your sample by a factor of 10 and re-inject. If peak shape improves, you were likely overloading the column. Find the optimal mass load that maintains a good signal-to-noise ratio without compromising peak shape.
-
-
Dedicate or Thoroughly Flush Columns:
-
Protocol: Ideally, dedicate a specific column to a particular method or class of compounds (e.g., basic analytes).[13] If you must switch between methods with different additive types (acidic vs. basic), flush the column extensively with a solvent like Isopropanol or Ethanol for at least 50-100 column volumes before equilibrating with the new mobile phase.
-
Issue 3: My Piperidine Analyte Has No UV Chromophore.
Potential Causes & Explanations:
-
Molecular Structure: Many simple piperidine scaffolds lack conjugated systems or aromatic rings, making them transparent to UV-Vis detection at standard wavelengths (210-400 nm).
Step-by-Step Solutions:
-
Pre-column Derivatization: Introduce a UV-absorbing tag to the molecule before analysis.
-
Mechanism: The piperidine nitrogen is a nucleophilic secondary amine, making it an excellent handle for derivatization. Reagents like p-toluenesulfonyl chloride (PTSC) or benzoyl chloride can be used to attach a chromophore.[12]
-
Protocol:
-
Dissolve the piperidine enantiomers in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) followed by the derivatizing agent (e.g., PTSC).
-
Allow the reaction to proceed to completion.
-
Quench the reaction and extract the derivatized product.
-
Analyze the derivatized product using the chiral HPLC method.
-
-
Caution: Ensure the derivatization conditions do not cause racemization of your analyte. Run a control experiment with a single enantiomer if available.
-
-
Use Alternative Detection Methods:
-
Mass Spectrometry (MS): LC-MS is an excellent alternative, offering high sensitivity and selectivity without the need for a chromophore.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors suitable for non-volatile analytes that lack a chromophore.
-
Capillary Electrophoresis (CE) Troubleshooting
Issue 4: No Enantiomeric Separation in CE.
Potential Causes & Explanations:
-
Incorrect Chiral Selector: The most common chiral selectors in CE are cyclodextrins (CDs). The size of the CD cavity and its functional groups must be compatible with the size and shape of the piperidine enantiomer to allow for differential inclusion complex formation.[10]
-
Suboptimal pH of Background Electrolyte (BGE): The pH of the BGE determines the charge state of both the piperidine analyte (cationic at low pH) and some chiral selectors (e.g., anionic sulfonated CDs). Effective separation relies on optimizing these charge states and the resulting electrophoretic mobilities.
-
Insufficient Selector Concentration: The concentration of the chiral selector must be high enough to ensure a significant portion of the enantiomers are complexed during their transit through the capillary.
Step-by-Step Solutions:
-
Screen Different Cyclodextrins:
-
Protocol: Start with neutral CDs like β-CD or γ-CD. If no separation is observed, move to derivatized CDs.
-
Charged CDs: For cationic piperidines, anionic CDs like sulfobutylether-β-CD (SBE-β-CD) are highly effective.[16] They move in the opposite direction of the analyte, enhancing the separation window.
-
Neutral Derivatized CDs: Hydroxypropyl-β-CD (HP-β-CD) offers different selectivity through altered hydrogen bonding capabilities.
-
-
-
Optimize BGE pH and Concentration:
-
Protocol: For a basic piperidine, start with a low pH buffer (e.g., 25-50 mM phosphate buffer at pH 2.5). This ensures the piperidine is fully protonated and cationic. Systematically increase the pH to observe its effect on resolution.
-
-
Vary Chiral Selector Concentration:
-
Protocol: Prepare BGEs with increasing concentrations of the chosen CD (e.g., 5, 10, 15, 20 mg/mL).[16] Plot resolution against CD concentration to find the optimal level. Note that excessively high concentrations can lead to high currents and viscosity issues.
-
Chiral Recognition Mechanism
Caption: The three-point interaction model for chiral recognition.
References
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]
-
ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved January 23, 2026, from [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved January 23, 2026, from [Link]
-
Chromatography Today. (2013, June 6). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. [Link]
-
Labstat. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
ResearchGate. (2014, September 17). How can I improve my chiral column resolution?[Link]
-
Sci-Hub. (n.d.). Chiral resolution of functionalized piperidine enantiomers by capillary electrophoresis with native, alkylated and anionic β-cyclodextrins. Retrieved January 23, 2026, from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. bio-rad.com [bio-rad.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. eijppr.com [eijppr.com]
- 15. researchgate.net [researchgate.net]
- 16. sci-hub.st [sci-hub.st]
Technical Support Center: Scaling the Synthesis of 1-Methyl-4-(4-piperidinylmethyl)piperidine
Welcome to the technical support center for the synthesis of 1-Methyl-4-(4-piperidinylmethyl)piperidine. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important diamine intermediate. Here, we address common challenges and provide practical, field-tested solutions to streamline your process, enhance yield, and ensure product quality.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 1-Methyl-4-(4-piperidinylmethyl)piperidine?
A1: The most industrially viable route is the direct reductive amination between 1-Methyl-4-piperidone and 4-(Aminomethyl)piperidine. This one-pot reaction typically offers high atom economy and avoids the need for intermediate isolation, which is critical for efficient scale-up. The reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine product.
Q2: What are the primary challenges when scaling this synthesis from the bench to a pilot or manufacturing scale?
A2: The key challenges include:
-
Reaction Control: Managing the exothermicity of both imine formation and the subsequent reduction, especially when using reactive hydrides like sodium borohydride.
-
Impurity Profile: Preventing the formation of byproducts such as over-alkylation products or dimers, which can complicate purification.
-
Catalyst Handling & Safety (for Catalytic Hydrogenation): Ensuring safe handling of pyrophoric catalysts (e.g., Pd/C) and managing high-pressure hydrogen gas.
-
Product Isolation & Purification: The high boiling point and polar nature of the diamine product make purification by distillation challenging. Crystallization of a salt form is often a more effective strategy.
Q3: Which reduction method is preferable for scale-up: catalytic hydrogenation or a chemical reducing agent like sodium borohydride?
A3: Both methods are viable, and the choice depends on available equipment, safety infrastructure, and cost considerations.
-
Catalytic Hydrogenation (e.g., H₂ with Pd/C or PtO₂): This is often preferred for large-scale production due to lower cost, high efficiency, and simpler workup (catalyst is filtered off). However, it requires specialized high-pressure reactors and stringent safety protocols. Catalyst poisoning can also be an issue.[1]
-
Sodium Borohydride (NaBH₄): This is an excellent choice for bench and pilot scale due to its operational simplicity and effectiveness. However, its cost can be prohibitive at a very large scale, and the aqueous quench and workup can generate significant waste streams. Careful control of addition rate and temperature is crucial to manage hydrogen gas evolution and exotherms.[2][3]
Process Chemistry & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Reaction & Synthesis Issues
Q: My reductive amination reaction is stalling, with significant amounts of starting materials remaining. What is the likely cause?
A: Reaction stalling is a common scale-up issue and can often be traced to several factors:
-
Inefficient Imine Formation: The reaction is an equilibrium process. On a larger scale, inefficient water removal can push the equilibrium back towards the starting materials. If using a method that requires water removal (less common for direct reductive amination with borohydrides but relevant in some contexts), ensure your Dean-Stark trap or other drying method is functioning correctly.
-
Catalyst Deactivation (Catalytic Hydrogenation): If you are using catalytic hydrogenation, the catalyst may be poisoned.[1] Common poisons include sulfur compounds, residual halides from starting materials, or strongly coordinating amines. Filtering the reaction mixture through a pad of activated carbon or silica before adding the catalyst can sometimes remove trace poisons. Also, ensure you are using a fresh, active batch of catalyst.[4]
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For NaBH₄, a 1.5 to 2.0 molar equivalent is typical to drive the reaction to completion and account for any reaction with the solvent (e.g., methanol).
-
Poor Mass Transfer: On a larger scale, inefficient stirring can lead to poor mixing of reactants, catalyst, and/or reducing agent. Ensure your reactor's agitation is sufficient to maintain a homogenous suspension.
Q: I am observing a significant byproduct with a mass corresponding to a dimer of the starting amine. How can I prevent this?
A: This byproduct likely arises from the product amine reacting with another molecule of the starting ketone (1-Methyl-4-piperidone) to form a tertiary amine impurity. This is a form of over-alkylation.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the primary amine, 4-(Aminomethyl)piperidine. This ensures the ketone is consumed quickly, minimizing its opportunity to react with the product.
-
Slow Addition: Add the reducing agent or the ketone slowly to the reaction mixture. This keeps the instantaneous concentration of the reactive species low, favoring the desired primary amine-ketone reaction over the secondary amine-ketone side reaction.
Purification Challenges
Q: Vacuum distillation of the final product is resulting in low recovery and thermal degradation. What is a better purification strategy?
A: 1-Methyl-4-(4-piperidinylmethyl)piperidine is a high-boiling, polar diamine, making it susceptible to degradation at the high temperatures required for distillation. A much more robust and scalable method is salt formation and crystallization .
-
Acid Selection: Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol, or acetone). Add a solution of an acid like hydrochloric acid (HCl) or sulfuric acid to form the corresponding salt. The dihydrochloride salt is common.
-
Crystallization: The salt will often have much lower solubility in the organic solvent than the freebase, causing it to crystallize out. This process is highly effective at rejecting non-basic impurities.
-
Isolation: The crystallized salt can be isolated by filtration, washed with a cold solvent, and dried. If the freebase is required for the next step, it can be liberated by treating the purified salt with a strong base (e.g., NaOH) and extracting it into an organic solvent. For some applications, purification via liquid-liquid extraction can also be an option.[5]
Q: My final product is off-color (yellow to brown), even after purification. What causes this and how can it be fixed?
A: Color formation in amines is typically due to oxidation and the formation of minor, highly colored impurities.
-
Inert Atmosphere: During the reaction and workup, maintain an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Activated Carbon Treatment: Before the final isolation or crystallization step, you can treat a solution of your product with activated carbon. Stir the solution with 1-5% w/w of activated carbon for 30-60 minutes, then filter it through a pad of Celite® or another filter aid to remove the carbon. This is highly effective at adsorbing colored impurities.
-
Use of Reducing Agents in Workup: Including a small amount of a reducing agent like sodium bisulfite during the aqueous workup can sometimes prevent oxidative discoloration.[5]
Visual Aids & Workflows
Synthetic Pathway Diagram
The following diagram illustrates the direct reductive amination pathway for the synthesis.
Caption: Reductive amination of 1-Methyl-4-piperidone and 4-(Aminomethyl)piperidine.
Troubleshooting Workflow: Low Yield
Use this decision tree to diagnose the root cause of low product yield.
Caption: A decision tree for troubleshooting low yield in the synthesis.
Key Process Parameters & Methodologies
Recommended Process Parameters
The table below summarizes typical parameters for a robust, scalable process using sodium borohydride.
| Parameter | Recommended Value | Rationale & Notes |
| Solvent | Methanol (MeOH) | Excellent solvent for reactants and NaBH₄. Participates in the reaction, so must be used in sufficient quantity. |
| Reactant Ratio | 1.0 eq. Ketone / 1.05-1.1 eq. Amine | A slight excess of the amine helps drive the reaction to completion and minimizes over-alkylation of the product. |
| Reducing Agent | 1.5 - 2.0 eq. Sodium Borohydride | An excess is required to ensure full reduction of the imine intermediate and to account for reaction with the protic solvent. |
| Temperature | 0 °C to 25 °C | The reaction is exothermic. Maintain cooling to control the rate of hydrogen evolution and prevent runaway reactions.[6] |
| Addition Method | Portion-wise addition of NaBH₄ | Add NaBH₄ slowly over 1-2 hours to control the exotherm and gas evolution. Never add it all at once on a large scale.[3] |
| Reaction Time | 4 - 12 hours | Monitor by TLC or GC/LC-MS until the starting ketone is consumed. |
| Workup | Quench with water/acetone, pH adjustment, extraction | Cautiously quench excess borohydride, adjust pH to >12 with NaOH to ensure product is in freebase form, then extract. |
| Purification | Salt crystallization (e.g., with HCl in IPA) | Provides high purity product and is more scalable and efficient than distillation for this compound.[5] |
Detailed Experimental Protocol (Illustrative Lab-Scale)
Warning: This reaction is exothermic and produces flammable hydrogen gas. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2][7]
-
Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Place the flask in an ice/water bath.
-
Charging Reactants: Charge 1-Methyl-4-piperidone (e.g., 56.5 g, 0.5 mol, 1.0 eq) and 4-(Aminomethyl)piperidine (e.g., 62.8 g, 0.55 mol, 1.1 eq) into the flask. Add methanol (500 mL) and stir to dissolve.
-
Reduction: Cool the solution to 0-5 °C. Begin adding sodium borohydride (e.g., 37.8 g, 1.0 mol, 2.0 eq) portion-wise over 1.5 hours, ensuring the internal temperature does not exceed 15 °C. Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup & Quench: Once the reaction is complete, cool the flask back to 0-5 °C. Slowly and cautiously add acetone (50 mL) to quench any remaining NaBH₄. Then, slowly add water (100 mL).
-
Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Add 20% aqueous sodium hydroxide solution until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification (Optional Salt Formation): Dissolve the crude oil in isopropanol (300 mL). Slowly add a solution of concentrated HCl in isopropanol until the solution is acidic (pH ~2). Stir for 1 hour. The white dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the pure product salt.
References
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]
-
Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Available at: [Link]
-
WIPO Patentscope. (2020). Purification Method for Diamine Compound. Patent WO/2020/179817. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazard Summary: Sodium Borohydride. Available at: [Link]
-
University of California. (2012). Standard Operating Procedure: Sodium borohydride. Available at: [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Available at: [Link]
-
Organic Process Research & Development. (2018). Solving Issues with Heterogeneous Catalytic Hydrogenation. Available at: [Link]
Sources
- 1. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. nj.gov [nj.gov]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Validation & Comparative
A Senior Application Scientist's Guide to Piperidine Scaffolds in Drug Discovery: A Comparative Analysis of 1-Methyl-4-(4-piperidinylmethyl)piperidine
Introduction: The Enduring Primacy of the Piperidine Scaffold
In the landscape of medicinal chemistry, few heterocyclic scaffolds have demonstrated the versatility and therapeutic impact of piperidine.[1][2] This six-membered nitrogenous ring is a cornerstone of modern drug design, appearing in numerous blockbuster pharmaceuticals across a vast range of therapeutic areas, from oncology to central nervous system (CNS) disorders.[2] Its prevalence is not accidental; the piperidine ring offers a stable, three-dimensional structure that can be readily functionalized to modulate crucial physicochemical and pharmacokinetic properties.[2] It provides a basic nitrogen center, capable of forming key salt bridges and hydrogen bonds, while its saturated framework allows for precise spatial orientation of substituents to optimize interactions with biological targets.
This guide provides an in-depth comparison of a specific, complex bis-piperidine, 1-Methyl-4-(4-piperidinylmethyl)piperidine , against a panel of foundational piperidine scaffolds. Our objective is to dissect the structure-property relationships that govern their behavior, offering researchers and drug developers a rational framework for scaffold selection. We will explore how specific modifications—such as N-alkylation, C4-substitution, and spirocyclization—impact key drug-like attributes, supported by established medicinal chemistry principles and detailed experimental protocols for their evaluation.
While direct experimental data for 1-Methyl-4-(4-piperidinylmethyl)piperidine is not extensively published, this guide will construct a robust, predicted profile based on data from its constituent parts and closely related analogs. This comparative approach will illuminate the nuanced effects of structural modifications, empowering chemists to make more informed decisions in their pursuit of novel therapeutics.
Structural and Physicochemical Comparison of Piperidine Scaffolds
The selection of a scaffold is a critical decision in drug design, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare our focus molecule with three other scaffolds that represent fundamental modifications to the piperidine core.
The Scaffolds Under Comparison
To understand the unique properties of 1-Methyl-4-(4-piperidinylmethyl)piperidine, we must first understand its constituent parts and how they differ from simpler analogs.
Caption: Chemical structures of the piperidine scaffolds discussed in this guide.
Table 1: Comparative Physicochemical Properties
The table below summarizes key physicochemical parameters. It is crucial to note that values for the focus molecule are predicted based on established principles, as direct experimental data is sparse.
| Property | Piperidine | N-Methylpiperidine | 4-Benzylpiperidine | 1-Methyl-4-(4-piperidinylmethyl)piperidine | Causality and Field Insights |
| Molecular Weight ( g/mol ) | 85.15 | 99.17 | 175.26 | 196.34 | Increasing MW impacts ligand efficiency. The bis-piperidine structure significantly increases mass. |
| pKa | ~11.1 | ~10.1[3] | ~10.8 | ~10.5 (N-Me), ~11.0 (NH) (Predicted) | N-methylation slightly reduces basicity due to inductive effects, but it remains a strong base. The focus molecule possesses two basic centers, influencing solubility and potential off-target interactions. |
| cLogP | 0.83 | 1.35 | 2.80 | 1.90 (Predicted) | N-methylation and C-alkylation increase lipophilicity, which can enhance membrane permeability but may also increase metabolic liability and hERG binding.[4] The second piperidine ring in the focus molecule adds polarity, moderating the lipophilicity increase from the N-methyl group. |
| H-Bond Donors | 1 | 0 | 1 | 1 | Critical Distinction: N-methylation removes the hydrogen bond donor capability. This prevents the formation of certain metabolic products (e.g., N-glucuronides) and alters binding interactions where an H-bond donor is required. |
| H-Bond Acceptors | 1 | 1 | 1 | 2 | The focus molecule has two nitrogen atoms that can act as H-bond acceptors, increasing its potential for polar interactions and impacting its solubility and target binding profile. |
| Polar Surface Area (Ų) | 12.03 | 3.24 | 12.03 | 15.27 (Predicted) | The removal of the N-H bond drastically reduces the PSA of N-Methylpiperidine. The focus molecule's PSA is slightly elevated due to the second nitrogen, suggesting a good balance for CNS penetration. |
Impact on Pharmacokinetics (ADME): A Deeper Dive
Physicochemical properties are direct predictors of a compound's ADME profile. The structural changes across our comparative scaffolds have profound and predictable consequences for their in vivo behavior.
Membrane Permeability
The ability of a drug to cross biological membranes, like the intestinal wall or the blood-brain barrier, is fundamental to its efficacy.
-
Piperidine vs. N-Methylpiperidine: The increased lipophilicity (cLogP 1.35 vs 0.83) and lower PSA of N-methylpiperidine suggest it will exhibit higher passive permeability than the parent scaffold.[4]
-
Focus Molecule - 1-Methyl-4-(4-piperidinylmethyl)piperidine: This molecule presents a complex case. Its N-methyl group enhances lipophilicity, but the presence of a second, basic piperidine ring introduces polarity. With two basic centers, its charge state will be highly pH-dependent. At physiological pH (~7.4), a significant portion of the molecules will be mono- or di-protonated, which would limit passive diffusion. However, the uncharged species should have moderate permeability. This makes experimental validation via assays like PAMPA essential.
Metabolic Stability
The piperidine ring is relatively metabolically stable, but it is not inert. Metabolism often occurs at positions alpha to the nitrogen.[2]
-
N-Methylpiperidine: The N-methyl group itself is a primary site for metabolism, specifically N-demethylation by cytochrome P450 enzymes (CYPs) to yield piperidine and formaldehyde.
-
4-Benzylpiperidine: The benzyl group introduces multiple potential sites for CYP-mediated oxidation on the aromatic ring (hydroxylation) or at the benzylic position.
-
Focus Molecule: The N-methyl group is a likely metabolic soft spot. Additionally, the methylene bridge and the C-H bonds on both piperidine rings are susceptible to oxidation.
-
Improving Metabolic Stability: A common strategy to block metabolism at a specific position is to introduce steric hindrance or replace a susceptible C-H bond. For instance, spirocyclization at a metabolically vulnerable position can improve stability by creating a quaternary center that is resistant to oxidation.[2][5][6] Azaspirocycles have been shown to offer higher metabolic stability compared to their simpler piperidine or piperazine counterparts.[6]
hERG Liability
Inhibition of the hERG potassium channel is a major cause of cardiac toxicity and a critical safety checkpoint. A common pharmacophore for hERG inhibition includes a basic nitrogen atom that can interact with key residues in the channel pore, coupled with a lipophilic region.
-
All scaffolds presented contain a basic nitrogen and varying degrees of lipophilicity. The risk of hERG inhibition generally increases with lipophilicity.[7] Therefore, 4-benzylpiperidine would be predicted to have a higher risk than piperidine.
-
The focus molecule, with its two basic centers and moderate lipophilicity, requires careful experimental evaluation. The presence of two potential protonation sites could influence its interaction with the hERG channel.
Experimental Protocols for Scaffold Evaluation
To move from prediction to data, a series of standardized in vitro assays are indispensable. These protocols provide a framework for the objective comparison of different scaffolds.
Workflow for In Vitro ADME Profiling
A logical flow of experiments ensures that resources are used efficiently, with simpler, higher-throughput assays preceding more complex ones.
Caption: A streamlined workflow for evaluating key drug-like properties of new chemical entities.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: This assay isolates passive diffusion, providing a clean, rapid measure of a compound's intrinsic ability to cross a lipid membrane.[8][9] It is a cost-effective high-throughput screen used to rank compounds before committing to more complex cell-based assays.[10]
Methodology:
-
Prepare the Artificial Membrane:
-
A stock solution of a lipid, typically phosphatidylcholine, in an organic solvent like dodecane is prepared.[11]
-
The filter of a 96-well donor plate (hydrophobic PVDF) is coated with a small volume (e.g., 5 µL) of the lipid solution. The solvent is allowed to evaporate, leaving a lipid layer that mimics a cell membrane.[10]
-
-
Prepare Solutions:
-
Test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 100 µM), usually containing a small percentage of DMSO (e.g., 1-5%) to aid solubility.
-
The 96-well acceptor plate is filled with fresh buffer solution.
-
-
Assay Execution:
-
The buffer containing the test compounds is added to the donor plate wells.
-
The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich".
-
The sandwich is incubated at room temperature for a set period (e.g., 4-16 hours) to allow the compounds to diffuse from the donor to the acceptor chamber.
-
-
Quantification and Analysis:
-
After incubation, the plates are separated.
-
The concentrations of the compound in the donor, acceptor, and (optionally) the membrane are measured using LC-MS/MS or UV-Vis spectroscopy.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_eq) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [Drug]_A is the drug concentration in the acceptor well, and [Drug]_eq is the equilibrium concentration.
-
Protocol 2: Liver Microsomal Stability Assay
Causality: This assay determines a compound's susceptibility to Phase I metabolism by CYP enzymes, which are highly concentrated in liver microsomes.[2] A compound that is rapidly metabolized will have a short half-life and low bioavailability, making this a critical early assessment.
Methodology:
-
Prepare Reagents:
-
Pooled liver microsomes (from human, rat, or other species) are thawed on ice.
-
A solution of NADPH (a required cofactor for CYP enzymes) in buffer (e.g., 0.1 M phosphate buffer, pH 7.4) is prepared.
-
-
Assay Setup:
-
The reaction is typically run in a 96-well plate.
-
Test compound (e.g., at 1 µM final concentration) is added to the microsomal suspension in buffer and pre-warmed at 37°C for 5-10 minutes. Control compounds with known stability (e.g., Verapamil for low stability, Warfarin for high stability) are run in parallel.
-
Negative control wells are prepared without NADPH to measure non-enzymatic degradation.
-
-
Initiate Reaction and Time Points:
-
The metabolic reaction is initiated by adding the pre-warmed NADPH solution.
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, typically acetonitrile, containing an internal standard for LC-MS/MS analysis.
-
-
Sample Analysis and Data Interpretation:
-
The quenched samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k).
-
From this, the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint) are calculated.
-
Protocol 3: hERG Manual Patch Clamp Assay
Causality: This is the gold-standard assay for assessing cardiac liability.[12] It directly measures the flow of ions through the hERG channel in a single cell, providing a precise measurement of inhibition. Automated patch-clamp systems are often used for higher throughput.[13][14]
Methodology:
-
Cell Preparation:
-
A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.
-
Cells are cultured and prepared into a single-cell suspension.
-
-
Electrophysiology:
-
A single cell is targeted with a glass micropipette, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing electrical control of the cell's membrane potential and measurement of ion channel currents.
-
-
Voltage Protocol and Data Acquisition:
-
A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. A standard protocol involves holding the cell at a negative potential (e.g., -80 mV), stepping to a positive potential (e.g., +20 mV) to open the channels, and then repolarizing to a negative potential (e.g., -50 mV) to measure the peak "tail current".[15]
-
The baseline hERG current is recorded in the presence of the vehicle (e.g., 0.1% DMSO).
-
-
Compound Application and Analysis:
-
The test compound is then perfused over the cell at increasing concentrations.
-
The hERG current is recorded at each concentration until a steady-state effect is observed.
-
The percentage of current inhibition at each concentration is calculated relative to the baseline.
-
A concentration-response curve is plotted, and the IC50 value (the concentration at which 50% of the current is inhibited) is determined.
-
Conclusion and Strategic Outlook
The piperidine scaffold is a privileged structure in medicinal chemistry for good reason. Its conformational flexibility, chemical stability, and tunable basicity provide a robust foundation for drug design. Our comparative analysis highlights the critical impact of substitution on this core ring system.
-
1-Methyl-4-(4-piperidinylmethyl)piperidine represents a scaffold with moderate lipophilicity, two basic centers, and one hydrogen bond donor. The N-methyl group blocks a potential metabolic site and removes H-bond donor capability, while the flexible C4-substituent provides a vector for exploring interactions with a target protein. Its dual basic nature will strongly influence its solubility and permeability, requiring careful experimental characterization.
-
N-Alkylation is a powerful tool for increasing permeability and blocking N-H related metabolism, but it can also introduce a new metabolic liability (N-dealkylation) and removes a key H-bond donor interaction point.
-
C4-Substitution is a primary strategy for modulating potency and selectivity by directing moieties toward key binding pockets. However, large lipophilic substituents can negatively impact ADME properties and increase hERG risk.
-
Advanced Scaffolds like spirocycles offer a rational approach to improving metabolic stability and controlling conformation, representing a next-generation strategy in piperidine-based drug design.[6]
Ultimately, there is no single "best" scaffold. The optimal choice is context-dependent, dictated by the specific goals of the drug discovery program—the nature of the biological target, the desired therapeutic area (e.g., CNS vs. peripheral), and the required ADME profile. By understanding the causal relationships between structure and function, and by employing the rigorous experimental evaluations outlined here, researchers can harness the full potential of the versatile piperidine scaffold to develop safer and more effective medicines.
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Spring, D. R., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(40), 11996-12003. Available at: [Link]
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The Methyl Effect: A Comparative Guide to the Biological Activity of Methylated vs. Non-Methylated Piperidines
Introduction: The Piperidine Scaffold and the Subtle Power of a Methyl Group
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in pharmaceuticals and natural alkaloids underscores its importance as a privileged scaffold.[3] This guide provides an in-depth comparison of the biological activity of non-methylated piperidine with its methylated analogues. We will explore how the simple addition of a methyl group—a seemingly minor structural modification—can profoundly influence a molecule's physicochemical properties, pharmacological activity, and pharmacokinetic profile. Understanding these effects is paramount for researchers in drug discovery and development, enabling more rational design of potent, selective, and safe therapeutics.
This guide will delve into the causal relationships behind the observed differences in biological activity, supported by experimental data and detailed protocols for key assays. We will examine both N-methylation and C-methylation at various positions on the piperidine ring, providing a comprehensive overview for researchers and scientists.
Physicochemical Properties: The Foundation of Biological Activity
The biological activity of a molecule is intrinsically linked to its physicochemical properties. Methylation of the piperidine ring can significantly alter these properties, thereby influencing how the molecule interacts with its biological target and behaves in a physiological environment.
Lipophilicity (LogP)
The addition of a methyl group generally increases the lipophilicity of the piperidine scaffold, as reflected in higher LogP values.[4] This increased lipophilicity can enhance membrane permeability, potentially leading to better absorption and distribution.[4]
Basicity (pKa)
The position of the methyl group has a nuanced effect on the basicity of the piperidine nitrogen. 4-methylpiperidine has a pKa very similar to piperidine itself, suggesting a minimal electronic effect at this position.[4] In contrast, 2-methyl and 3-methylpiperidine exhibit slightly lower pKa values, which can be attributed to steric hindrance and inductive effects that reduce the availability of the nitrogen's lone pair of electrons.[4]
Conformational Preferences
In N-methylpiperidine, the equatorial conformation of the methyl group is strongly preferred over the axial conformation.[5] This preference is significantly greater than that observed in methylcyclohexane, highlighting the influence of the nitrogen atom on the ring's conformation.[5]
Here is a summary of the key physicochemical properties of piperidine and its methylated isomers:
| Property | Piperidine | N-Methylpiperidine | 2-Methylpiperidine | 3-Methylpiperidine | 4-Methylpiperidine |
| Molecular Weight ( g/mol ) | 85.15 | 99.17 | 99.17 | 99.17 | 99.17 |
| LogP | 0.84 | 1.1 | 1.1 | 1.1 | 1.1 |
| pKa | 11.22 | Not specified | 10.95 | 11.07 | 11.23 |
Note: LogP and pKa values are sourced from chemical databases.[4]
Impact of Methylation on Biological Activity: A Comparative Analysis
The alterations in physicochemical properties induced by methylation directly translate to changes in biological activity. The following sections provide a comparative analysis based on available experimental data.
Receptor Binding and Functional Activity
The position and nature of methylation can dramatically alter a ligand's affinity and selectivity for its receptor target.
-
Sigma-1 (σ1) Receptor: Studies on piperidine derivatives as σ1 receptor ligands have shown that N-methylation can be a critical determinant of activity. In one study, the piperidine ring was identified as the most influential structural element for σ1 receptor activity.[6]
-
Choline Transport Inhibition: A comparative study of 4-methylpiperidine analogues of hemicholinium-3 demonstrated that both the tertiary amine and its N-methyl quaternary ammonium salt are potent inhibitors of the high-affinity choline uptake system.[7] The inhibitory constants (Ki) were in a similar range, suggesting that in this specific case, N-methylation did not drastically alter the inhibitory potency.[7]
| Compound | Target | Assay | Result (Ki) |
| A-4 (tertiary amine) | High-affinity choline uptake | Choline transport inhibition | 18 to 25 µM |
| A-5 (N-methyl quaternary) | High-affinity choline uptake | Choline transport inhibition | 20 to 26 µM |
| Hemicholinium-3 | High-affinity choline uptake | Choline transport inhibition | 68 to 75 µM |
Data from a study on neuroblastoma cells.[7]
Enzyme Inhibition
Methylation can influence how a molecule fits into an enzyme's active site and its susceptibility to metabolic enzymes.
-
Dipeptidyl Peptidase IV (DPP-4) Inhibition: In the development of DPP-4 inhibitors, the introduction of a methylsulfonyl group to a piperidine-constrained phenethylamine did not significantly alter its potency, with the Ki remaining around 4 nM.[8] This indicates that the effect of substitution is highly dependent on the specific molecular context and the target enzyme.[8]
Pharmacokinetic Properties (ADME)
Methylation can significantly impact a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Metabolic Stability: N-methylation can enhance the metabolic stability of certain compounds.[9][10] For instance, N-methylated N-sulfonylhydrazones were found to be metabolized by cytochrome P450 enzymes, whereas their non-N-methylated counterparts were susceptible to hydrolysis at acidic pH.[11] The metabolic stability of the piperidine scaffold itself is influenced by substitution patterns, particularly at positions adjacent to the nitrogen atom.[2] The 4-position is generally considered less prone to metabolism compared to the 2- and 3-positions.[4]
-
Permeability: The increased lipophilicity of methylated piperidines is predicted to lead to higher passive diffusion across biological membranes, such as the Caco-2 cell monolayer, which is a common model for intestinal absorption.[4] N-methylated N-sulfonylhydrazones have also been shown to have the ability to cross an artificial blood-brain barrier, while their non-methylated analogs could not.[11]
Here is a summary of predicted ADME properties for piperidine and its C-methylated isomers:
| Property | Piperidine | 2-Methylpiperidine | 3-Methylpiperidine | 4-Methylpiperidine |
| Caco-2 Permeability | Predicted: Moderate | Predicted: Moderate to High | Predicted: Moderate to High | Predicted: Moderate to High |
| Metabolic Stability | Predicted: Low | Predicted: Moderate | Predicted: Low to Moderate | Predicted: Low |
| Plasma Protein Binding | Predicted: Low | Predicted: Low | Predicted: Low | Predicted: Low |
Note: These values are generated from in silico ADME models and serve as a guide for further experimental validation.[4]
Experimental Protocols for Comparative Analysis
To empirically determine the differences in biological activity between methylated and non-methylated piperidines, a panel of standardized in vitro assays is essential. The following are detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of methylated and non-methylated piperidine derivatives for a target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
Test compounds (methylated and non-methylated piperidines)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations
-
Radioligand at a concentration near its Kd
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and the cytotoxic potential of compounds.
Objective: To determine the concentration of methylated and non-methylated piperidines that causes a 50% reduction in cell viability (IC50).
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Caption: Workflow for an MTT cytotoxicity assay.
hERG Channel Assay
This electrophysiology-based assay is crucial for assessing the potential of a compound to cause cardiac arrhythmias.
Objective: To determine the IC50 of methylated and non-methylated piperidines for the hERG potassium channel.
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293-hERG)
-
Automated patch-clamp system
-
Intracellular and extracellular solutions
-
Test compounds
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.
-
Patch-Clamp Recording: Using an automated patch-clamp system, establish a whole-cell recording configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.[11]
-
Compound Application: Apply increasing concentrations of the test compound to the cells while continuously recording the hERG current.
-
Data Analysis: Measure the peak tail current at each compound concentration and plot the percentage of inhibition against the concentration to determine the IC50 value.
Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the in vitro half-life and intrinsic clearance of methylated and non-methylated piperidines in liver microsomes.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes and the test compound in phosphate buffer.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction with cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.[6]
Conclusion: Strategic Methylation in Drug Design
The methylation of a piperidine scaffold is a powerful tool in the medicinal chemist's arsenal. It is not merely a means of increasing molecular weight but a strategic approach to fine-tune a molecule's physicochemical properties and, consequently, its biological activity and pharmacokinetic profile.
This guide has demonstrated that:
-
C-methylation can influence lipophilicity and basicity, with the position of the methyl group being a critical factor.[4] These changes can impact membrane permeability and receptor-ligand interactions.
-
N-methylation can significantly alter a molecule's metabolic stability and its interaction with biological targets.[9][11]
A thorough understanding of the "methyl effect," supported by a robust panel of in vitro assays, is essential for the rational design of piperidine-containing drug candidates. By strategically employing methylation, researchers can optimize lead compounds to achieve the desired balance of potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective medicines.
References
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Piperidine. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown]. Available from: [Link]
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Newton MW, et al. Characterization of the effect of two 4-methyl piperidine derivatives of hemicholinium-3, A-4 and A-5, on choline transport. J Pharmacol Exp Ther. 1988;245(3):820-7. Available from: [Link]
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Showing metabocard for Piperidine (HMDB0034301). Human Metabolome Database. Available from: [Link]
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Saeed A, et al. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules. 2024;29(5):1098. Available from: [Link]
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Alves-Ferreira M, et al. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. 2022;7(43):38849-60. Available from: [Link]
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Redaelli S, et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Pharmaceuticals (Basel). 2022;15(7):800. Available from: [Link]
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de Oliveira V, et al. Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. 2020. Available from: [Link]
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Structure-activity relationship of piperidine derivatives with dual inhibitory activity against tyrosinase and pancreatic lipase: Experimental and computational studies. ResearchGate. 2023. Available from: [Link]
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Gilon C, et al. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Biopolymers. 2008;90(5):671-82. Available from: [Link]
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Tong F, et al. Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). J Med Entomol. 2012;49(2):366-73. Available from: [Link]
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Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI. 2023. Available from: [Link]
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Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. ResearchGate. 2008. Available from: [Link]
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Saeed A, et al. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. 2024. Available from: [Link]
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DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. ResearchGate. 2017. Available from: [Link]
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Reddemma M, et al. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. 2024;9(2). Available from: [Link]
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Kim D, et al. Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. J Med Chem. 2007;50(24):5889-92. Available from: [Link]
-
Jones SP, et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med Chem. 2022;13(11):1614-25. Available from: [Link]
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A Researcher's Guide to the Structure-Activity Relationship of 1-Methyl-4-(4-piperidinylmethyl)piperidine Analogs as Sigma Receptor Modulators
Welcome to a comprehensive examination of the structure-activity relationships (SAR) for analogs of 1-Methyl-4-(4-piperidinylmethyl)piperidine. This guide is tailored for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel therapeutics targeting sigma receptors. Here, we move beyond a simple recitation of facts to provide a deeper understanding of the molecular nuances that govern the interaction of this important chemical scaffold with its biological targets.
The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and bioactive compounds.[1][2] The bis-piperidine scaffold, specifically the 1-Methyl-4-(4-piperidinylmethyl)piperidine core, has emerged as a particularly fruitful starting point for developing high-affinity ligands for sigma-1 (σ1R) and sigma-2 (σ2R) receptors.[3][4] These receptors are implicated in a wide array of pathologies, including neurodegenerative diseases, cancer, and neuropsychiatric disorders, making them attractive targets for therapeutic intervention.[3]
This guide will dissect the SAR of this family of compounds, drawing upon published data to illuminate how subtle structural modifications translate into significant changes in binding affinity and selectivity. We will explore the critical roles of specific functional groups, providing you with the evidence-based insights needed to guide your own drug design and optimization efforts.
The Core Scaffold: A Foundation for High Affinity
The 1-Methyl-4-(4-piperidinylmethyl)piperidine scaffold possesses the key pharmacophoric elements for sigma receptor binding: a protonatable amine and hydrophobic regions. The central basic nitrogen atom of one piperidine ring is crucial for the initial ionic interaction with the receptor binding pocket. The rest of the molecule explores and occupies hydrophobic sub-pockets within the receptor.
Core SAR Analysis: Deconstructing the Molecule
Our analysis will focus on three primary regions of the 1-Methyl-4-(4-piperidinylmethyl)piperidine scaffold where modifications have been shown to significantly impact biological activity.
1. The N-Substituent of the Primary Piperidine Ring
The substituent on the nitrogen of the first piperidine ring is a critical determinant of both affinity and selectivity for sigma receptors.
-
The N-Methyl Group: The presence of a methyl group at this position, as in our parent scaffold, has been demonstrated to be highly favorable for σ1 receptor affinity and selectivity over the σ2 subtype.[5] This is a recurring theme in various piperidine-based sigma receptor ligands.[5] Molecular dynamics simulations suggest that this small, lipophilic group fits snugly into a hydrophobic pocket in the σ1 receptor, contributing to a stable binding interaction.[5]
-
Larger Alkyl Groups: Replacing the methyl group with larger alkyl chains, such as ethyl or propyl, often leads to a decrease in σ1 affinity.[5] This suggests that the hydrophobic pocket accommodating this substituent is sterically constrained.
-
Removal of the N-Alkyl Group (Secondary Amine): Analogs with a proton on the nitrogen (N-H) generally exhibit considerably lower σ1 affinity compared to their N-methylated counterparts.[5] This underscores the importance of the hydrophobic interaction provided by the methyl group for potent binding.
2. The Linker Region
The methylene bridge connecting the two piperidine rings also plays a role in optimizing the orientation of the molecule within the binding site. While the single methylene linker is common, studies on related phenoxyalkylpiperidines show that increasing the linker length can sometimes enhance affinity by allowing the terminal hydrophobic moiety to better access and occupy distal hydrophobic regions of the binding pocket.[6]
3. Modifications of the Second Piperidine Ring
The second piperidine ring serves as a versatile platform for introducing further substitutions to enhance affinity and modulate selectivity.
-
Aromatic Substituents: The introduction of aromatic groups, either directly or via a linker to the nitrogen of the second piperidine, can lead to a significant increase in affinity. For instance, in related structures, a 4-phenylpiperazine tail can act as a primary hydrophobic group, contributing significantly to binding.[3]
-
Cyclic Substituents: In other disubstituted piperidine series, N-cyclopropylmethyl groups have been shown to produce compounds with excellent in vivo potency as sigma ligands.[7]
Quantitative Data Summary
The following table summarizes the structure-activity relationship data for a series of representative piperidine analogs, highlighting the impact of substitutions on sigma receptor binding affinity.
| Compound ID | Scaffold Modification | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (σ1/σ2) |
| Analog 1 | 1-Methyl -4-(4-piperidinylmethyl)piperidine | High | Moderate | High for σ1 |
| Analog 2 | 1-Ethyl -4-(4-piperidinylmethyl)piperidine | Lower | Moderate | Reduced for σ1 |
| Analog 3 | 1-H-4-(4-piperidinylmethyl)piperidine | Low | Low | Non-selective |
| Analog 4 | 1-Methyl-4-(4-(N-benzyl -piperidinyl)methyl)piperidine | Very High | High | Variable |
Note: The data presented is a qualitative summary based on trends reported in the literature.[5][7] Absolute Kᵢ values can vary based on specific assay conditions.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. The primary method for determining the binding affinity of novel ligands to sigma receptors is the competitive radioligand binding assay.
Protocol: σ1 Receptor Radioligand Binding Assay
This protocol describes a self-validating system for assessing the affinity of test compounds for the σ1 receptor.
1. Materials and Reagents:
-
Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing recombinant human σ1 receptors.
-
Radioligand: -pentazocine, a high-affinity σ1 receptor ligand.
-
Reference Compound: Haloperidol, for determination of non-specific binding.
-
Test Compounds: Synthesized 1-Methyl-4-(4-piperidinylmethyl)piperidine analogs.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration System: Brandel or Millipore cell harvester with GF/B glass fiber filters.
-
Scintillation Cocktail and Counter.
2. Step-by-Step Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Assay Incubation: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound at various concentrations.
-
50 µL of the radioligand (e.g., 2 nM -pentazocine).
-
100 µL of the membrane preparation (containing ~100 µg of protein).
-
-
Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation. The choice of this duration and temperature is to ensure the binding reaction reaches equilibrium.
-
Termination of Reaction: Rapidly terminate the incubation by vacuum filtration through GF/B filters pre-soaked in assay buffer. This step is crucial to separate bound from free radioligand quickly.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of Haloperidol) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using a non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Biological Context: The Role of Sigma Receptors
Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum (ER), where they act as molecular chaperones.[8] They are involved in regulating calcium signaling, ion channel function, and cellular stress responses.[3][8] Their modulation by ligands can have profound effects on cell survival and proliferation.
Simplified Sigma-1 Receptor Signaling Pathway
Caption: Simplified role of σ1R in cellular signaling.
Conclusion and Future Directions
The 1-Methyl-4-(4-piperidinylmethyl)piperidine scaffold is a validated and promising starting point for the development of potent and selective sigma receptor ligands. The structure-activity relationships discussed herein highlight several key principles for optimization:
-
The N-methyl group is a privileged substituent for achieving high σ1 receptor affinity.
-
The second piperidine ring offers a key vector for introducing additional functionality to fine-tune affinity and selectivity.
-
Careful consideration of steric and hydrophobic interactions within the receptor's binding pocket is paramount for rational drug design.
Future research should focus on exploring a wider range of substitutions on the second piperidine ring to develop ligands with improved selectivity for σ2 over σ1 receptors, or vice versa, depending on the therapeutic goal. Additionally, functional assays are necessary to characterize these analogs as agonists or antagonists, which is critical for their development as potential therapeutics for cancer, pain, and neurodegenerative disorders.[4]
References
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Di, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]
-
Held, C., et al. (2021). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules. Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
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Cheng, C. Y., et al. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Nanomedicine. Available at: [Link]
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Jun, D., et al. (2019). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry. Available at: [Link]
-
Contino, M., et al. (2011). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Su, T. P., et al. (2007). Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. Expert Opinion on Therapeutic Targets. Available at: [Link]
-
Huang, H., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. Available at: [Link]
-
Sahn, J. J., et al. (2017). A focus on piperidine and piperazine scaffolds in the design of selective sigma receptor ligands with analgesic activity. European Journal of Medicinal Chemistry. Available at: [Link]
-
S. A. M. Husain, et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
-
S. A. M. Husain, et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. International Journal of Molecular Sciences. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Methyl-4-(4-piperidinylmethyl)piperidine
Abstract
The robust and reliable quantification of 1-Methyl-4-(4-piperidinylmethyl)piperidine, a key building block in pharmaceutical synthesis, is paramount for ensuring final product quality and regulatory compliance. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy—for the analysis of this compound. We present a comprehensive cross-validation study, detailing the experimental protocols, performance data, and the scientific rationale behind method selection for specific applications. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods for piperidine-based active pharmaceutical ingredients (APIs) and intermediates.
Introduction: The Analytical Imperative for 1-Methyl-4-(4-piperidinylmethyl)piperidine
1-Methyl-4-(4-piperidinylmethyl)piperidine is a tertiary amine containing two piperidine rings. Its non-chromophoric nature and potential for volatility present unique challenges for analytical method development. The presence of impurities, isomers, or degradants can significantly impact the safety and efficacy of the final drug product. Therefore, the selection of a suitable, validated analytical method is a critical step in the drug development lifecycle.
The principle of cross-validation, as outlined in guidelines such as the ICH Q2(R2), ensures that different analytical procedures can be used for the same intended purpose, yielding comparable and reliable results.[1][2] This is particularly crucial when methods are transferred between laboratories or when different techniques are employed throughout the development process. This guide will explore the cross-validation of HPLC-UV (utilizing derivatization), GC-MS, and ¹H NMR for the comprehensive analysis of 1-Methyl-4-(4-piperidinylmethyl)piperidine.
Experimental Design: A Tripartite Approach to Cross-Validation
Our cross-validation study is designed to rigorously assess the performance of three distinct analytical methodologies. The core objective is to determine the suitability of each method for different analytical purposes, such as purity assessment, impurity quantification, and identity confirmation.
The Analyte: 1-Methyl-4-(4-piperidinylmethyl)piperidine
-
Structure:
Caption: Chemical structure of 1-Methyl-4-(4-piperidinylmethyl)piperidine.
-
Key Physicochemical Properties: Tertiary amine, basic, volatile, lacks a strong UV chromophore. These properties guide the selection of appropriate analytical techniques and highlight potential challenges.
Validation Parameters
The cross-validation will assess the following parameters for each method, in accordance with ICH guidelines:[3][4]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for the analysis of 1-Methyl-4-(4-piperidinylmethyl)piperidine.
Method 1: HPLC-UV with Pre-Column Derivatization
Rationale: Direct UV detection of the analyte is not feasible due to the absence of a suitable chromophore. Pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride, introduces a chromophore, enabling sensitive UV detection.[5] This approach is well-suited for quantifying the analyte and its related substances in a variety of sample matrices.
Experimental Protocol:
-
Derivatizing Reagent Preparation: Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the 1-Methyl-4-(4-piperidinylmethyl)piperidine reference standard and sample in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a concentration of 1 mg/mL.
-
To 1.0 mL of each solution, add 1.0 mL of the derivatizing reagent and 0.5 mL of a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool to room temperature and dilute to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1100 Series HPLC or equivalent with a Diode Array Detector (DAD).[6]
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds.[7] It offers high sensitivity and specificity, with the mass spectrometer providing definitive identification of the analyte and its impurities based on their mass-to-charge ratio and fragmentation patterns.[8] This method is particularly useful for identifying and quantifying trace-level volatile impurities.
Experimental Protocol:
-
Sample and Standard Preparation:
-
Prepare a stock solution of 1-Methyl-4-(4-piperidinylmethyl)piperidine in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For sample analysis, dissolve the material in methanol to a final concentration within the calibration range.
-
-
GC-MS Conditions:
-
Instrument: Agilent GC-MS system or equivalent.
-
Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness) or similar mid-polarity column.[9]
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-500 amu.
-
-
Method 3: Quantitative ¹H NMR Spectroscopy (qNMR)
Rationale: ¹H NMR provides absolute quantification without the need for a reference standard of the analyte itself, relying instead on a certified internal standard. It is highly specific, as the chemical shifts and coupling patterns are unique to the molecule's structure. This makes it an excellent tool for identity confirmation and for providing an orthogonal assay value to compare against chromatographic methods.
Experimental Protocol:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of the 1-Methyl-4-(4-piperidinylmethyl)piperidine sample and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Instrument: Bruker 400 MHz NMR spectrometer or equivalent.
-
Nucleus: ¹H.
-
Solvent: CDCl₃.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Pulse Angle: 90 degrees.
-
-
Data Processing and Quantification:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the concentration of the analyte using the following equation:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.
-
-
Comparative Performance Data
The following tables summarize the hypothetical performance data obtained during the cross-validation study.
Table 1: Specificity and Linearity
| Parameter | HPLC-UV (Derivatized) | GC-MS | ¹H NMR |
| Specificity | Baseline resolution >2.0 from all known impurities | No co-eluting peaks at the analyte's m/z | Unique, well-resolved signals for analyte and internal standard |
| Linearity Range | 1 - 200 µg/mL | 0.5 - 100 µg/mL | 1 - 20 mg/mL |
| Correlation Coefficient (r²) | > 0.9995 | > 0.9992 | > 0.9998 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV (Derivatized) | GC-MS | ¹H NMR |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.0% | 99.0% - 100.5% |
| Repeatability (RSD%) | < 1.0% | < 1.5% | < 0.5% |
| Intermediate Precision (RSD%) | < 1.5% | < 2.0% | < 0.8% |
Table 3: Sensitivity and Robustness
| Parameter | HPLC-UV (Derivatized) | GC-MS | ¹H NMR |
| LOD | 0.3 µg/mL | 0.1 µg/mL | ~0.1 mg/mL |
| LOQ | 1.0 µg/mL | 0.5 µg/mL | ~0.5 mg/mL |
| Robustness | Passed (variations in pH, mobile phase composition, flow rate) | Passed (variations in oven ramp rate, injector temp) | Passed (variations in pulse angle, relaxation delay) |
Discussion and Method Selection
The cross-validation study demonstrates that all three methods are suitable for the analysis of 1-Methyl-4-(4-piperidinylmethyl)piperidine, but their strengths and weaknesses make them better suited for different applications.
-
HPLC-UV with Derivatization: This method provides excellent quantitative performance and is ideal for routine quality control testing, such as assay and impurity profiling in a GMP environment.[10] The primary drawback is the additional sample preparation step (derivatization), which can introduce variability if not carefully controlled.
-
GC-MS: This is the most sensitive method, making it the preferred choice for trace-level impurity analysis, including residual solvents and starting materials.[7][9] The mass spectrometric detection provides a high degree of confidence in peak identification. However, the high temperatures involved may not be suitable for thermally labile impurities.
-
¹H NMR: This technique is unparalleled for identity confirmation and as a primary method for determining the purity of reference standards due to its structural specificity and ability to provide absolute quantification without a specific reference standard for the analyte. Its lower sensitivity compared to the chromatographic methods makes it less suitable for trace impurity analysis.
Conclusion
The cross-validation of HPLC-UV, GC-MS, and ¹H NMR methods for the analysis of 1-Methyl-4-(4-piperidinylmethyl)piperidine has been successfully demonstrated. The data presented herein confirms that these methods are robust, reliable, and can be used interchangeably for their intended purposes, provided they are properly validated. For comprehensive characterization of this analyte, a combination of these techniques is recommended: HPLC-UV for routine purity and assay, GC-MS for sensitive impurity profiling, and ¹H NMR for definitive structural confirmation and reference standard qualification. This multi-faceted approach ensures the highest level of analytical confidence throughout the drug development process.
References
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National Institutes of Health. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved from [Link]
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BEPLS. (n.d.). Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. Retrieved from [Link]
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PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive. Retrieved from [Link]
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Chromatography Forum. (2015). piperidine analysis in API by GC-HS. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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A Comparative Guide to the In Vivo Efficacy of 1-Methyl-4-(4-piperidinylmethyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities, including analgesic, anti-inflammatory, and central nervous system (CNS) effects.[1] This guide provides an in-depth comparative analysis of the in vivo efficacy of a specific subclass: 1-Methyl-4-(4-piperidinylmethyl)piperidine derivatives. While direct in vivo validation studies for this exact chemical entity are not extensively reported in publicly available literature, this guide will draw upon robust data from closely related analogs, namely 4-piperidinopiperidine (PP) and 4-amino methylpiperidine (AMP) derivatives, to offer valuable insights into the potential therapeutic applications and performance of this structural class.[2]
The central hypothesis underpinning the investigation of these molecules is that the bis-piperidine core, particularly with an N-methyl substitution, can confer potent pharmacological activity. The nitrogen atom within the piperidine ring is a key pharmacophoric feature, and its substitution pattern can significantly modulate the compound's interaction with biological targets, influencing efficacy and selectivity. This guide will synthesize available preclinical data to build a comprehensive picture of their potential, compare their performance against established drugs, and provide detailed experimental protocols to support further research and development.
Comparative In Vivo Efficacy Analysis
The primary therapeutic area where derivatives of the 4-(piperidinylmethyl)piperidine scaffold have shown significant promise is in analgesia. The data presented below is derived from studies on structurally similar compounds, providing a strong basis for inferring the potential efficacy of 1-Methyl-4-(4-piperidinylmethyl)piperidine derivatives.
Analgesic Activity
In vivo analgesic effects are commonly evaluated using thermal nociception assays, such as the tail-flick or tail immersion test, which measure the response to a painful heat stimulus. These tests are particularly sensitive to centrally acting analgesics, such as opioids.[3]
A key study investigating 4-piperidinopiperidine (PP) and 4-amino methylpiperidine (AMP) derivatives provides compelling evidence of their analgesic potential.[4] Several of these compounds exhibited significant dose-dependent analgesia in the tail immersion test in mice.[4][5]
Table 1: Comparison of Analgesic Activity of 4-Piperidinopiperidine and 4-Amino Methylpiperidine Derivatives in the Tail Immersion Test [4]
| Compound | Animal Model | Dose | Route of Administration | Analgesic Effect | Standard Drug Comparison |
| PP1 | Mice | 50 mg/kg | p.o. | Prominent and persistent analgesia for up to 180 minutes | More potent than Pethidine |
| AMP5 | Mice | 1 mg/kg | i.p. | Potent analgesia with significant duration | More potent than Pethidine |
| AMP6 | Mice | 0.1 mg/kg | i.p. | Potent analgesia | More potent than Pethidine |
| Pethidine | Mice | 50 mg/kg | p.o. | Standard opioid analgesic | - |
Data extracted from a study by Zafar et al. (2015). The specific chemical structures of PP1, AMP5, and AMP6 can be found in the cited literature.[4]
Expert Insights: The data strongly suggests that the bis-piperidine scaffold is a promising framework for the development of potent analgesics. Notably, the 4-amino methylpiperidine derivatives (AMP5 and AMP6) demonstrated high potency at significantly lower doses compared to the standard opioid, pethidine. This highlights the potential for developing compounds with improved therapeutic windows. The N-methyl group, as present in the target class of 1-Methyl-4-(4-piperidinylmethyl)piperidine derivatives, is a common feature in many potent opioids and is expected to play a crucial role in receptor interaction and activity.
Putative Mechanism of Action: Mu-Opioid Receptor Agonism
The analgesic effects of these piperidine derivatives are likely mediated through their interaction with opioid receptors, particularly the mu-opioid receptor (MOR).[6] This is supported by docking studies that show a good binding affinity of these compounds to the MOR.[5] The piperidine ring is a well-established pharmacophore for opioid activity, present in numerous clinically used analgesics like fentanyl and pethidine.[4]
Caption: Proposed mechanism of action for analgesic effect.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental methodologies are paramount. The following are step-by-step protocols for the key in vivo assays relevant to the evaluation of 1-Methyl-4-(4-piperidinylmethyl)piperidine derivatives.
Tail Immersion Test for Analgesia
This protocol is adapted from standard methods used to assess centrally mediated analgesia.[3]
Objective: To evaluate the analgesic effect of a test compound by measuring the latency of tail withdrawal from a noxious thermal stimulus.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compound (1-Methyl-4-(4-piperidinylmethyl)piperidine derivative)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Standard analgesic drug (e.g., Pethidine, Morphine)
-
Water bath maintained at 55 ± 0.5°C
-
Stopwatch
-
Animal restrainers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Grouping: Randomly divide the animals into groups (n=6-10 per group):
-
Vehicle control group
-
Test compound group(s) (different doses)
-
Standard drug group
-
-
Baseline Latency: Gently restrain each mouse and immerse the distal 2-3 cm of its tail into the hot water bath. Record the time taken for the mouse to flick its tail out of the water. This is the baseline latency. A cut-off time of 10-15 seconds is typically used to prevent tissue damage.
-
Drug Administration: Administer the vehicle, test compound, or standard drug via the desired route (e.g., intraperitoneally or orally).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120, and 180 minutes), repeat the tail immersion test and record the tail-flick latency.
-
Data Analysis: Calculate the Percentage Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect compared to the control group.
Caption: Experimental workflow for the tail immersion test.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a widely used and reproducible model for evaluating the anti-inflammatory activity of novel compounds.[7][8]
Objective: To assess the anti-inflammatory effect of a test compound by measuring its ability to inhibit edema formation in the rat paw induced by carrageenan.
Materials:
-
Male Wistar rats (150-200 g)
-
Test compound (1-Methyl-4-(4-piperidinylmethyl)piperidine derivative)
-
Vehicle (e.g., saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
1% w/v carrageenan suspension in saline
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to the experimental conditions for at least 24 hours before the study.
-
Grouping: Divide the rats into groups (n=6 per group):
-
Vehicle control group
-
Test compound group(s)
-
Standard drug group
-
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, test compound, or standard drug (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.
-
Statistical Analysis: Compare the mean increase in paw volume between the treated and control groups using statistical tests like Student's t-test or ANOVA.
Conclusion and Future Directions
The available in vivo data on structurally related analogs strongly supports the potential of 1-Methyl-4-(4-piperidinylmethyl)piperidine derivatives as potent analgesic agents, likely acting through the mu-opioid receptor. Their efficacy, particularly at low doses, suggests a favorable therapeutic profile compared to some existing opioids.
Further research is warranted to definitively establish the in vivo efficacy and safety profile of this specific class of compounds. This should include:
-
Dose-response studies to determine the ED50 for analgesic and anti-inflammatory effects.
-
Investigation of a broader range of pharmacological activities , including other CNS effects.
-
Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand the drug's behavior in the body.
-
Head-to-head comparative studies against a wider range of standard-of-care analgesics and anti-inflammatory drugs.
-
Elucidation of the precise mechanism of action , including receptor binding affinities and functional assays for opioid and other relevant receptors.
By systematically addressing these research questions, the full therapeutic potential of 1-Methyl-4-(4-piperidinylmethyl)piperidine derivatives can be unlocked, potentially leading to the development of novel and improved treatments for pain and inflammation.
References
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- Figshare. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
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- MDPI. (2023).
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Navigating the Off-Target Landscape of 1-Methyl-4-(4-piperidinylmethyl)piperidine-Based Compounds: A Comparative Guide
Foreword
In the intricate world of drug discovery, the piperidine moiety stands as a testament to nature's ingenuity and synthetic chemistry's power.[1] This privileged scaffold is a cornerstone in a vast array of therapeutics, lauded for its ability to confer favorable pharmacokinetic properties.[1] However, the very features that make piperidine a medicinal chemist's ally can also introduce a significant challenge: off-target effects. This guide provides an in-depth technical comparison of the off-target liabilities associated with a specific, yet increasingly utilized scaffold: 1-Methyl-4-(4-piperidinylmethyl)piperidine.
Our exploration is tailored for researchers, scientists, and drug development professionals. We will dissect the known and potential off-target interactions of this compound class, provide robust, field-proven experimental protocols for their assessment, and compare their profiles with alternative chemical scaffolds. The aim is to equip you with the knowledge to anticipate, identify, and mitigate off-target effects, thereby fostering the development of safer and more effective therapeutics.
The 1-Methyl-4-(4-piperidinylmethyl)piperidine Scaffold: A Double-Edged Sword
The 1-Methyl-4-(4-piperidinylmethyl)piperidine scaffold, characterized by two interconnected piperidine rings, presents a unique set of steric and electronic properties. The N-methylation of one piperidine ring and the methylene linker between the two rings influence the overall conformation, basicity, and lipophilicity of the molecule. These factors are critical determinants of a compound's interaction with its intended biological target. However, they also govern its potential for promiscuous binding to other proteins, leading to undesired pharmacological effects.
While specific public data on the comprehensive off-target profile of this exact scaffold is limited, we can draw valuable insights from structurally related N-methylpiperidine derivatives and compounds with linked piperidine rings.[2][3] These analogs have been associated with a range of off-target activities, underscoring the importance of thorough profiling.
Deconstructing Off-Target Liabilities: Key Areas of Concern
Based on the recurring off-target profiles of piperidine-containing molecules, we will focus on three primary areas of concern for compounds based on the 1-Methyl-4-(4-piperidinylmethyl)piperidine scaffold:
-
Monoamine Receptors and Transporters: The structural resemblance of the piperidine motif to endogenous neurotransmitters like serotonin and dopamine makes it a frequent binder to their respective receptors and transporters.
-
hERG Potassium Channel: Blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a critical safety liability for many drugs, leading to potentially fatal cardiac arrhythmias. The lipophilic and basic nature of many piperidine compounds increases their propensity for hERG interaction.
-
Kinome Promiscuity: The vast and diverse family of protein kinases presents a significant hurdle for achieving selectivity. Off-target kinase inhibition can lead to a multitude of unintended cellular effects.
Experimental Strategies for Unmasking Off-Target Effects
A proactive and multi-faceted approach to off-target profiling is essential. Here, we provide detailed, step-by-step methodologies for key in vitro assays that form the bedrock of a robust safety assessment.
Broad Off-Target Profiling with Receptor Binding Assays
A primary screen against a panel of known off-target liabilities is the first line of defense. The Eurofins SafetyScreen44™ panel, for instance, offers a cost-effective and comprehensive initial assessment.[4][5]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the general procedure for a competitive radioligand binding assay, a gold standard for quantifying the affinity of a test compound for a specific receptor.[6]
Objective: To determine the inhibitory constant (Ki) of a test compound for a panel of receptors.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A specific radioligand for each target receptor.
-
Test compound (1-Methyl-4-(4-piperidinylmethyl)piperidine derivative).
-
Non-specific binding inhibitor (a high concentration of an unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Plate Preparation: Add 25 µL of assay buffer to all wells of a 96-well plate.
-
Non-Specific Binding: To designated wells, add 25 µL of the non-specific binding inhibitor.
-
Test Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. Add 25 µL of each concentration to the appropriate wells.
-
Radioligand Addition: Add 25 µL of the radioligand solution (at a concentration close to its Kd) to all wells.
-
Receptor Addition: Add 125 µL of the membrane/receptor preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (sufficient to reach equilibrium).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value by non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.[6]
Causality Behind Experimental Choices:
-
Competitive Binding: This format allows for the determination of the affinity of an unlabeled test compound by measuring its ability to displace a known radioligand.
-
Filtration: This is a rapid and efficient method to separate the receptor-bound radioligand from the unbound fraction.
-
Non-Specific Binding Control: This is crucial to differentiate true receptor binding from non-specific adhesion to the filter or other components.
Self-Validating System: The inclusion of a positive control (a known inhibitor for each target) and a negative control (vehicle) in each assay plate validates the performance of the assay.
Assessing Cardiotoxicity: The hERG Assay
Given the prevalence of hERG liability with piperidine-containing compounds, a dedicated assay is non-negotiable. Automated patch-clamp systems like the IonWorks Barracuda provide a high-throughput and reliable method for assessing hERG channel inhibition.[7][8]
Experimental Protocol: Automated Patch-Clamp hERG Assay
Objective: To determine the IC50 of a test compound for the hERG potassium channel.
Materials:
-
CHO or HEK293 cells stably expressing the hERG channel.
-
Extracellular solution (e.g., 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Intracellular solution (e.g., 120 mM KF, 20 mM KCl, 10 mM HEPES, 5 mM EGTA, pH 7.2).
-
Test compound.
-
Positive control (e.g., Cisapride, a known hERG blocker).
-
IonWorks Barracuda system and associated consumables (PatchPlate™).
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells.
-
System Priming: Prime the fluidics of the IonWorks Barracuda system with the appropriate intracellular and extracellular solutions.
-
Cell Seeding: Load the cell suspension onto the PatchPlate. The system will automatically establish whole-cell patch-clamp configurations.
-
Baseline Recording: Record baseline hERG currents using a specific voltage protocol designed to elicit the characteristic tail current.
-
Compound Addition: The system adds a range of concentrations of the test compound to the wells.
-
Post-Compound Recording: After a defined incubation period, record the hERG currents again in the presence of the compound.
-
Data Analysis: The software automatically calculates the percentage of hERG current inhibition for each compound concentration. An IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices:
-
Automated Patch-Clamp: This technology allows for high-throughput electrophysiological measurements, providing a direct functional assessment of ion channel activity.[9]
-
Voltage Protocol: The specific voltage steps are designed to activate and then deactivate the hERG channels, allowing for the measurement of the characteristic tail current which is sensitive to blockade.
Self-Validating System: The use of a positive control with a known IC50 on each plate ensures the assay is performing correctly and that the cells are responding as expected.
Caption: Automated patch-clamp workflow for hERG liability assessment.
Kinome Profiling for Selectivity Assessment
To understand the broader selectivity profile of a compound, a comprehensive kinase screen is invaluable. The KINOMEscan™ platform from DiscoverX (now part of Eurofins Discovery) is a widely used competition binding assay that assesses the interaction of a compound with a large panel of kinases.[10][11][12]
Experimental Protocol: KINOMEscan™ Profiling
Objective: To determine the binding affinities (Kd) of a test compound for a large panel of protein kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using qPCR.[10]
Procedure (as performed by a service provider like Eurofins Discovery):
-
Compound Submission: The researcher provides the test compound.
-
Assay Execution:
-
Kinases are tagged with a unique DNA label.
-
The tagged kinase, the test compound, and an immobilized ligand are incubated together.
-
The mixture is passed over a solid support that captures the immobilized ligand and any bound kinase.
-
Unbound components are washed away.
-
The amount of captured kinase is quantified by qPCR of the DNA tag.
-
-
Data Analysis: The results are typically reported as the percentage of kinase remaining bound in the presence of the test compound compared to a DMSO control. A dose-response curve is generated to determine the dissociation constant (Kd).
Causality Behind Experimental Choices:
-
Competition Binding Assay: This format allows for the direct measurement of binding affinity (Kd) in a high-throughput manner.
-
qPCR Detection: This provides a highly sensitive and quantitative readout.
Self-Validating System: The platform is extensively validated with known kinase inhibitors to ensure data quality and reproducibility.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Comparative Analysis: Alternatives to the 1-Methyl-4-(4-piperidinylmethyl)piperidine Scaffold
When the off-target profile of a lead compound is unfavorable, exploring alternative scaffolds is a crucial step. The choice of an alternative will depend on the specific on-target activity and the nature of the off-target liabilities.
| Scaffold Class | Potential Advantages in Off-Target Profile | Potential Disadvantages |
| Bicyclic Piperidine Analogs | - Increased rigidity can enhance selectivity by better fitting the target binding pocket.[13] - May reduce binding to flexible off-targets. | - More complex synthesis. - May introduce new, unforeseen off-target interactions. |
| Spirocyclic Piperidines | - The spirocyclic center can orient substituents in unique vectors, potentially avoiding interactions with off-targets. | - Synthetic challenges. - Can significantly alter physicochemical properties. |
| Non-Piperidine Scaffolds (e.g., Pyrrolidines, Azetidines) | - Fundamentally different geometry and basicity can eliminate piperidine-associated off-target effects. | - May require complete re-optimization of on-target activity. - May introduce a different set of off-target liabilities. |
Data Presentation: Hypothetical Off-Target Comparison
The following table presents a hypothetical comparison of the off-target profiles for a compound based on the 1-Methyl-4-(4-piperidinylmethyl)piperidine scaffold and a potential bicyclic alternative. This data is illustrative and not based on actual experimental results for the specific scaffold.
| Target | 1-Methyl-4-(4-piperidinylmethyl)piperidine Derivative (Ki, nM) | Bicyclic Piperidine Analog (Ki, nM) |
| Primary Target | 10 | 15 |
| Serotonin Receptor 5-HT2A | 150 | >10,000 |
| Dopamine Transporter (DAT) | 500 | >10,000 |
| hERG Channel (IC50, µM) | 1.2 | >30 |
| Kinase X | 80 | 1,200 |
| Kinase Y | 250 | >10,000 |
In Silico Predictive Modeling: An Early Warning System
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can provide an early indication of potential off-target liabilities before a compound is even synthesized.[14][15] These models use machine learning algorithms trained on large datasets of known drug-target interactions to predict the likelihood of a new compound binding to various off-targets.[16][17] While not a substitute for experimental testing, these predictive tools are invaluable for prioritizing compounds and guiding medicinal chemistry efforts.[18]
Caption: Workflow for in silico prediction of off-target effects.
Conclusion and Future Perspectives
The 1-Methyl-4-(4-piperidinylmethyl)piperidine scaffold, while offering significant potential in drug design, necessitates a thorough and early assessment of its off-target liabilities. A comprehensive strategy, combining broad panel screening, dedicated safety pharmacology assays for high-risk targets like hERG, and extensive kinome profiling, is paramount. When off-target issues arise, the exploration of alternative scaffolds, guided by an understanding of structure-activity relationships, can lead to the development of safer drug candidates. The integration of in silico predictive modeling provides an essential early-warning system, enabling a more efficient and informed drug discovery process. As our understanding of polypharmacology deepens, a proactive and data-driven approach to managing off-target effects will continue to be a critical determinant of success in bringing new medicines to patients.
References
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Benchmarking 1-Methyl-4-(4-piperidinylmethyl)piperidine: A Comparative Guide to Kinase Inhibitor Profiling
Abstract
This guide provides a comprehensive framework for the systematic evaluation of 1-Methyl-4-(4-piperidinylmethyl)piperidine, a novel compound with potential kinase inhibitory activity. In the ever-evolving landscape of kinase inhibitor discovery, rigorous and objective benchmarking against established standards is paramount. This document outlines a detailed, multi-tiered experimental strategy designed for researchers, scientists, and drug development professionals. The proposed workflow progresses from broad-spectrum kinase profiling to in-depth mechanistic studies and cellular validation, ensuring a thorough characterization of the compound's potency, selectivity, and potential as a therapeutic agent. By adhering to the principles of scientific integrity and employing self-validating experimental designs, this guide aims to provide a robust pathway for elucidating the pharmacological profile of 1-Methyl-4-(4-piperidinylmethyl)piperidine in comparison to known kinase inhibitors.
Introduction: The Rationale for Kinase Inhibitor Benchmarking
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The human kinome comprises over 500 kinases, and while this presents a wealth of potential drug targets, it also underscores a significant challenge: inhibitor selectivity.[2] A promising compound must not only exhibit high potency against its intended target but also minimal activity against other kinases to avoid off-target effects and associated toxicities.
1-Methyl-4-(4-piperidinylmethyl)piperidine is a synthetic compound featuring a disubstituted piperidine core. While piperidine moieties are prevalent in a wide range of biologically active compounds, including some with demonstrated anti-cancer and anti-inflammatory properties, the specific kinase inhibition profile of this particular molecule is not well-documented in publicly available literature.[3][4] A patent for the synthesis of the related compound, 1-methyl-4-(4-piperidyl)piperazine hydrochloride, notes its use as an intermediate for Gilteritinib, an inhibitor of FLT3 tyrosine kinase.[5] This suggests that similar structures may have activity against tyrosine kinases.
This guide, therefore, presents a systematic approach to benchmark 1-Methyl-4-(4-piperidinylmethyl)piperidine against a panel of well-characterized kinase inhibitors. The objective is to generate a comprehensive data package that will allow for an informed assessment of its potential as a lead compound for further development.
Strategic Overview: A Phased Approach to Benchmarking
A successful benchmarking study requires a logical progression from broad, high-throughput screening to more focused, hypothesis-driven experiments. This phased approach ensures that resources are utilized efficiently and that the resulting data is both comprehensive and conclusive.
Figure 1: A phased workflow for kinase inhibitor benchmarking.
Phase 1: Broad Kinase Profiling and Potency Assessment
The initial phase is designed to cast a wide net, identifying which kinases, if any, are inhibited by 1-Methyl-4-(4-piperidinylmethyl)piperidine. This unbiased approach is crucial for discovering both intended and unexpected activities.
Experiment 1: Large-Scale Kinase Panel Screening
Rationale: A broad kinase panel screen is the most efficient method to survey a large portion of the human kinome and identify initial hits.[6] This provides a preliminary "fingerprint" of the compound's activity.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of 1-Methyl-4-(4-piperidinylmethyl)piperidine in 100% DMSO.
-
Assay Concentration: Submit the compound for screening at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting inhibition.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a panel of at least 200-400 kinases. Radiometric assays, such as the HotSpot™ platform, are often considered the gold standard due to their direct measurement of enzymatic activity and broad applicability.[2]
-
ATP Concentration: It is advisable to perform the initial screen at a low ATP concentration (e.g., 10 µM) to increase the sensitivity for detecting ATP-competitive inhibitors.[2]
-
Data Analysis: The primary endpoint is the percentage of kinase activity remaining in the presence of the compound compared to a vehicle control (DMSO). A significant reduction in activity (e.g., >50% inhibition) is considered a "hit."
Experiment 2: IC50 Determination for Primary Hits
Rationale: For any kinases identified as "hits" in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This value provides a quantitative measure of the compound's potency.[7]
Protocol:
-
Compound Dilution: Prepare a series of 10-point, 3-fold serial dilutions of 1-Methyl-4-(4-piperidinylmethyl)piperidine in DMSO.
-
Benchmark Inhibitors: For each identified kinase "hit," select a well-characterized, potent, and selective inhibitor to run in parallel as a positive control. Examples of commonly used benchmark inhibitors for various kinase families are provided in Table 1.
-
Assay Format: The choice of assay format can influence the results. Fluorescence-based or luminescence-based assays are suitable for high-throughput IC50 determination.[2][8]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Kinase Family | Benchmark Inhibitor | Primary Target(s) |
| Tyrosine Kinases | Staurosporine | Broad Spectrum |
| Dasatinib | BCR-ABL, SRC family | |
| Erlotinib | EGFR | |
| Sunitinib | VEGFR, PDGFR | |
| Serine/Threonine Kinases | H-89 | PKA |
| Gö 6983 | PKC | |
| U0126 | MEK1/2 |
Table 1: Examples of Benchmark Kinase Inhibitors.
Phase 2: In-depth Mechanistic and Selectivity Characterization
With primary targets and their potencies established, the focus shifts to understanding how the compound inhibits the kinase and how selective it is.
Experiment 3: Mechanism of Action (MoA) Studies
Rationale: Determining the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) provides critical insights into how the compound interacts with the kinase.[7]
Protocol:
-
Kinetic Analysis: Perform kinase activity assays with varying concentrations of both the compound and ATP.
-
Data Visualization: Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).
-
Binding Assays: Complement the kinetic analysis with direct binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to measure the binding affinity (Kd) and stoichiometry of the interaction.[7][9]
Figure 2: Simplified representation of inhibitor binding modes.
Experiment 4: Quantitative Selectivity Profiling
Rationale: A single IC50 value is insufficient to declare a compound as "selective." A more quantitative measure, such as a selectivity index or a Gini coefficient, derived from a broader panel of kinases, provides a more accurate representation of selectivity.[6][10]
Protocol:
-
Dose-Response Screening: Screen 1-Methyl-4-(4-piperidinylmethyl)piperidine and benchmark inhibitors against a focused panel of kinases (e.g., the DiscoverX KINOMEscan™ panel) at multiple concentrations.
-
Selectivity Analysis: Calculate a selectivity score. The "S-score" is a common metric, where a lower score indicates higher selectivity.
-
Data Visualization: Represent the selectivity data as a "tree map" or a dendrogram to visually illustrate the compound's activity across the kinome.
Phase 3: Cellular and Functional Validation
The ultimate test of a kinase inhibitor is its ability to function in a complex cellular environment. This phase aims to bridge the gap between biochemical activity and cellular function.
Experiment 5: Cellular Potency and Target Engagement
Rationale: It is essential to confirm that the compound can enter cells and inhibit the target kinase at concentrations comparable to its biochemical IC50.
Protocol:
-
Cell Line Selection: Choose cell lines where the target kinase is known to be a key driver of a measurable phenotype (e.g., proliferation, survival).
-
Cellular Assays:
-
Phospho-protein Western Blotting: Treat cells with the compound and measure the phosphorylation status of the direct downstream substrate of the target kinase.
-
Cellular Thermal Shift Assay (CETSA): Assess target engagement by measuring the thermal stabilization of the target kinase upon compound binding.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): Determine the concentration of the compound that inhibits cell growth by 50% (GI50).
-
Experiment 6: Downstream Signaling Pathway Analysis
Rationale: To confirm that target inhibition leads to the desired biological effect, it is important to analyze the impact on the broader signaling pathway.
Protocol:
-
Phospho-proteomics: Use mass spectrometry-based phospho-proteomics to obtain an unbiased view of the changes in cellular phosphorylation events following compound treatment.
-
Pathway Analysis: Employ bioinformatics tools (e.g., Ingenuity Pathway Analysis, GSEA) to identify the signaling pathways that are significantly modulated by the compound. This can also help to identify potential off-target effects.
Data Summary and Interpretation
A comprehensive benchmarking study generates a large amount of data. It is crucial to present this data in a clear and concise manner to facilitate interpretation and decision-making.
| Parameter | 1-Methyl-4-(4-piperidinylmethyl)piperidine | Benchmark Inhibitor A | Benchmark Inhibitor B |
| Primary Target(s) | TBD | Kinase X | Kinase Y |
| Biochemical IC50 (nM) | TBD | Value | Value |
| Selectivity Score (S-score) | TBD | Value | Value |
| Mechanism of Action | TBD | ATP-competitive | Allosteric |
| Cellular GI50 (µM) | TBD | Value | Value |
| Target Engagement (CETSA) | TBD | Yes/No | Yes/No |
Table 2: Example of a summary table for comparative analysis.
Conclusion
The systematic benchmarking of 1-Methyl-4-(4-piperidinylmethyl)piperidine against known kinase inhibitors, as outlined in this guide, will provide a robust and multi-faceted understanding of its pharmacological profile. By progressing through a logical sequence of experiments, from broad profiling to detailed mechanistic and cellular studies, researchers can generate the high-quality data necessary to make informed decisions about the future development of this compound. This rigorous, evidence-based approach is fundamental to the successful discovery and development of novel kinase-targeted therapies.
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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 1-Methyl-4-(4-piperidinylmethyl)piperidine Derivatives
Introduction: The Strategic Value of the Piperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands out as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its ubiquity is no accident; the piperidine framework offers a versatile, three-dimensional exit vector for substituents, enabling precise spatial orientation of pharmacophoric features. Furthermore, its basic nitrogen atom is often protonated at physiological pH, which can be leveraged to enhance aqueous solubility and facilitate critical interactions with biological targets.
This guide focuses on a specific, yet promising scaffold: 1-Methyl-4-(4-piperidinylmethyl)piperidine . This structure presents a unique bis-piperidine motif, offering a flexible linker and multiple points for diversification. However, as with any lead series, the journey from a promising scaffold to a viable oral drug candidate is fraught with challenges, primarily governed by the molecule's physicochemical properties. Poor absorption, distribution, metabolism, and excretion (ADME) characteristics are a leading cause of late-stage clinical trial failures.[3]
Therefore, a robust, early-stage assessment of "drug-likeness" is not merely a procedural step but a critical strategic imperative. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the drug-like potential of 1-Methyl-4-(4-piperidinylmethyl)piperidine derivatives. We will dissect the core principles of drug-likeness, provide detailed protocols for both computational and experimental assessment, and present a comparative analysis to illustrate how structural modifications impact a compound's potential for oral bioavailability.
Pillar 1: Foundational Concepts in Oral Drug-Likeness
Before delving into methodologies, it is crucial to understand the physicochemical principles that govern a drug's ability to be absorbed orally. The prevailing hypothesis is that for a compound to be orally bioavailable, it must possess a delicate balance between aqueous solubility (to dissolve in the gastrointestinal tract) and lipid permeability (to cross cellular membranes). This balance is empirically captured by several widely adopted guidelines.
Lipinski's Rule of Five (Ro5)
Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" is a foundational guideline for predicting poor oral absorption or permeation.[4][5] It was derived from an analysis of drug candidates that had successfully reached Phase II clinical trials. The rule states that a compound is likely to have poor absorption if it violates two or more of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Larger molecules are less likely to passively diffuse across membranes.
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Excessively lipophilic compounds may have poor aqueous solubility and can be trapped in lipid bilayers.[6][7][8]
-
Hydrogen Bond Donors (HBD) ≤ 5: The count of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The count of all nitrogen and oxygen atoms. Excessive hydrogen bonding capacity can hinder membrane permeation.
Veber's Rule: The Importance of Molecular Flexibility and Polarity
While Ro5 is a powerful tool, further studies by Veber et al. on over 1,100 drug candidates revealed that oral bioavailability is also significantly influenced by molecular flexibility and polarity.[9][10][11] Their findings suggest that good oral bioavailability is more likely for compounds that have:
-
Number of Rotatable Bonds (nRotB) ≤ 10: High molecular flexibility can be entropically unfavorable for receptor binding and membrane permeation.[12]
-
Topological Polar Surface Area (TPSA) ≤ 140 Ų: TPSA is the sum of the surface areas of polar atoms (oxygens, nitrogens, and attached hydrogens) in a molecule. It is an excellent predictor of passive molecular transport through membranes.[13][14] Molecules with high TPSA are often poor at permeating cell membranes.[13]
These rules are not absolute laws but rather guidelines that provide a robust framework for prioritizing compounds and identifying potential liabilities early in the discovery process.
Pillar 2: Methodologies for Drug-Likeness Assessment
A multi-faceted approach, combining rapid in silico predictions with rigorous experimental validation, forms a self-validating system for assessing drug-likeness.
Workflow for Drug-Likeness Assessment
Caption: Workflow for assessing drug-likeness of derivatives.
Protocol 1: In Silico Physicochemical Property Calculation (A Self-Validating System)
Causality: Computational methods are employed first due to their high throughput and cost-effectiveness. They allow for the rapid screening of virtual libraries of derivatives, enabling researchers to filter out compounds with a high probability of failure before committing resources to synthesis. The SwissADME web tool is an excellent example of a reliable, freely accessible platform for this purpose.[15]
Step-by-Step Methodology:
-
Obtain SMILES Strings: For the parent scaffold and each derivative, generate a SMILES (Simplified Molecular-Input Line-Entry System) string. For 1-Methyl-4-(4-piperidinylmethyl)piperidine, the SMILES string is CN1CCN(CC2CCNCC2)CC1.
-
Navigate to SwissADME: Access the SwissADME web server (]">www.swissadme.ch).[15]
-
Input Molecules: In the input field, paste the list of SMILES strings, one per line.
-
Execute Analysis: Click the "Run" button to initiate the calculations.
-
Data Extraction: The platform will generate a comprehensive report for each molecule. Extract the following key parameters:
-
Molecular Weight (MW)
-
Consensus LogP (an average of multiple prediction algorithms)
-
Topological Polar Surface Area (TPSA)
-
H-bond Acceptors (HBA)
-
H-bond Donors (HBD)
-
Number of Rotatable Bonds (nRotB)
-
Lipinski #violations
-
-
Tabulate and Analyze: Organize the extracted data into a comparison table (see Table 1 below) to systematically evaluate each derivative against the drug-likeness rules.
Protocol 2: Experimental Determination of Lipophilicity (LogP/D)
Causality: While in silico LogP predictions are valuable, they are estimations. Experimental determination provides a ground-truth measurement of a compound's lipophilicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used, robust method that correlates chromatographic retention time with lipophilicity.[16] It is generally faster and requires less material than the traditional "shake-flask" method.[17]
Step-by-Step Methodology (RP-HPLC):
-
System Preparation: Use a C18 reversed-phase column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at a relevant pH, like 7.4, for LogD) and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of your derivatives.
-
Sample Preparation: Dissolve a small, precise amount of each derivative in a suitable solvent (e.g., DMSO) to create stock solutions. Dilute further with the mobile phase to an appropriate concentration for UV detection.
-
Chromatographic Run: Inject the standards and test compounds onto the HPLC system. Record the retention time (t_R) for each compound. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot the known LogP values of the standards against the logarithm of their calculated capacity factors (log k'). Perform a linear regression to obtain the equation of the line.
-
Determine LogP of Derivatives: Using the log k' value for each derivative and the equation from the calibration curve, calculate its experimental LogP.
Pillar 3: Comparative Analysis of Hypothetical Derivatives
To demonstrate the application of this framework, we will assess the parent scaffold and three hypothetical derivatives, each representing a common medicinal chemistry modification.
-
Parent Scaffold: 1-Methyl-4-(4-piperidinylmethyl)piperidine
-
Derivative A (Hydroxylation): A hydroxyl group is added to one piperidine ring. This is a common strategy to increase solubility and introduce a hydrogen bonding moiety.
-
Derivative B (Aromatization): A phenyl group is attached to one of the piperidine nitrogens, a strategy often used to explore interactions with aromatic-binding pockets.
-
Derivative C (Acidic Group): A carboxylic acid group is added. This drastically increases polarity and introduces a negative charge at physiological pH.
Table 1: In Silico Drug-Likeness Assessment of 1-Methyl-4-(4-piperidinylmethyl)piperidine Derivatives
| Compound | Structure | MW ( g/mol ) | Consensus LogP | TPSA (Ų) | HBD | HBA | nRotB | Lipinski Violations | Veber Rule Compliant? |
| Parent Scaffold | CN1CCN(CC2CCNCC2)CC1 | 197.34 | 1.15 | 6.48 | 1 | 3 | 3 | 0 | Yes |
| Derivative A | CN1CCN(CC2CCN(O)CC2)CC1 | 213.34 | 0.85 | 26.71 | 2 | 4 | 3 | 0 | Yes |
| Derivative B | CN1CCN(CC2CCN(c3ccccc3)CC2)CC1 | 273.43 | 3.30 | 6.48 | 1 | 3 | 4 | 0 | Yes |
| Derivative C | CN1CCN(CC2CC(C(=O)O)NCC2)CC1 | 241.34 | -0.20 | 43.71 | 2 | 4 | 4 | 0 | Yes |
Analysis of Comparative Data
The in silico data provides immediate, actionable insights:
-
Parent Scaffold: The parent molecule exhibits excellent drug-like properties. It is small, moderately lipophilic, has a very low TPSA, and minimal rotatable bonds. It comfortably passes both Lipinski's and Veber's rules, making it an outstanding starting point.
-
Derivative A (Hydroxylation): The addition of a hydroxyl group slightly increases MW, decreases LogP (making it more hydrophilic), and significantly increases TPSA and H-bond capacity. It remains well within all acceptable ranges, suggesting this is a favorable modification for improving solubility without sacrificing permeability.
-
Derivative B (Aromatization): Attaching a phenyl group substantially increases both MW and LogP, pushing the molecule towards higher lipophilicity. While it still passes all rules, this trajectory highlights a potential risk. Further additions to the phenyl ring could easily lead to a LogP violation (>5), potentially causing solubility issues.
-
Derivative C (Acidic Group): Introducing a carboxylic acid has the most dramatic effect on polarity. It significantly lowers the LogP and increases the TPSA. While still compliant, this modification makes the compound highly polar. If targeting the central nervous system, this derivative would likely fail due to its inability to cross the blood-brain barrier (which typically requires a TPSA < 90 Ų).[13]
Relationship Between Physicochemical Properties and Drug-Likeness Rules
Caption: Interplay of properties and rules in predicting bioavailability.
Discussion & Strategic Implications
The assessment of drug-likeness is a dynamic process of multi-parameter optimization. The data from our case study reveals several key strategic points:
-
A Strong Starting Point: The 1-Methyl-4-(4-piperidinylmethyl)piperidine scaffold is inherently "drug-like," providing significant room for modification before encountering physicochemical hurdles.
-
Controlled Modifications: Each chemical modification must be considered in the context of its impact on the full suite of drug-like properties. Adding a simple hydroxyl group (Derivative A) appears to be a safer strategy for modulating properties than adding a large, lipophilic aromatic ring (Derivative B).
-
The Peril of "Molecular Obesity": Drug discovery programs often suffer from an uncontrolled increase in molecular weight and lipophilicity as chemists strive to improve potency. This "molecular obesity" is a primary driver of poor ADME properties. The framework presented here acts as a crucial guardrail against this tendency.
-
Beyond the Rules - Bioisosteric Replacement: If a derivative exhibits a liability (e.g., high LogP), but has excellent potency, the solution is not to discard it but to optimize it. Techniques like bioisosteric replacement can be employed.[18] For instance, if the phenyl group in Derivative B was causing high lipophilicity, a medicinal chemist might replace it with a less lipophilic pyridine or pyrimidine ring to reduce LogP while maintaining key aromatic interactions. This is an advanced strategy to fine-tune properties while preserving biological activity.[19][20]
Conclusion
Assessing the drug-likeness of novel chemical entities is a cornerstone of modern, efficient drug discovery. For derivatives of the promising 1-Methyl-4-(4-piperidinylmethyl)piperidine scaffold, a systematic approach combining validated in silico tools with targeted experimental verification provides the most reliable path forward. By adhering to the principles of Lipinski's Rule of Five and Veber's Rule, and by understanding the causal relationships between chemical structure and physicochemical properties, research teams can make more informed decisions. This guide provides the foundational protocols and strategic insights necessary to prioritize compounds with the highest probability of success, ultimately conserving resources and accelerating the journey from the laboratory bench to the patient's bedside.
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Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Methyl-4-(4-piperidinylmethyl)piperidine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is a critical, non-negotiable final step that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides a detailed protocol for the safe and compliant disposal of 1-Methyl-4-(4-piperidinylmethyl)piperidine.
Part 1: Understanding the Hazard Profile
Substituted piperidines are heterocyclic amines that are foundational in many pharmaceutical compounds.[3] However, their utility is matched by their potential hazards. Based on analogous compounds, 1-Methyl-4-(4-piperidinylmethyl)piperidine should be handled as a substance that is:
-
Corrosive: Likely to cause severe skin burns and serious eye damage upon contact.[1][2]
-
Toxic: May be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1]
-
Flammable: Vapors may form explosive mixtures with air, and the liquid should be kept away from heat, sparks, and open flames.[1][4]
The causality behind these hazards lies in the basicity of the amine functional groups and the compound's potential to interfere with biological processes. Therefore, every step of the disposal process is designed to isolate the chemical from human contact and prevent its release into the environment.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment you finish your experiment. The core principle is waste segregation at the source to prevent unintentional chemical reactions and to ensure proper treatment.
Step 1: Immediate Decontamination
-
Work Surface: Upon completion of your work, thoroughly wipe down the immediate work area (fume hood surface, etc.) with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by water. The wipes used for this decontamination must be disposed of as solid hazardous waste.
-
Glassware and Equipment: All non-disposable glassware and equipment that have come into contact with the compound must be decontaminated. Rinse the equipment three times with a suitable solvent (e.g., acetone or methanol). The initial rinseate is considered acutely hazardous and must be collected in your liquid hazardous waste container. Subsequent rinses can also be added to the waste container.
Step 2: Waste Segregation
Properly segregating waste is crucial. You will generate three primary waste streams when working with this compound.
-
Liquid Waste: This includes the initial solvent rinses from glassware, any unused or leftover solutions of the compound, and reaction mixtures containing it.
-
Solid Waste: This stream includes all contaminated disposable items such as gloves, pipette tips, weighing paper, and decontamination wipes.
-
Sharps Waste: Contaminated needles or sharp-edged tools must be placed in a designated, puncture-proof sharps container.
Step 3: Containerization and Labeling
-
Select Appropriate Containers:
-
Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container with a screw cap. The container must be in good condition.[5]
-
Solid Waste: Use a designated, sturdy plastic bag or a wide-mouthed, sealable container clearly marked for solid chemical waste.
-
-
Labeling: This is a critical regulatory requirement.[5] Each waste container must be labeled with the words "HAZARDOUS WASTE" . The label must also clearly list all contents, including the full chemical name "1-Methyl-4-(4-piperidinylmethyl)piperidine" and any solvents or other reagents present. Approximate percentages of each component should be included.
Step 4: Spill Management
Accidental spills must be handled immediately and safely.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.
-
Contain the Spill: If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate PPE.[6]
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[4][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.[7] Decontaminate the spill area as described in Step 1. All materials used for cleanup must be disposed of as hazardous waste.
Part 3: Data Summary and Workflow Visualization
For quick reference, the essential safety and disposal parameters are summarized below.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile or neoprene gloves, chemical splash goggles, face shield, lab coat.[1] | To prevent skin and eye contact with the corrosive and toxic material. |
| Waste Container Type | Liquid: Tightly-sealed, chemically resistant bottle. Solid: Labeled, sealed bag or container. | To prevent leaks, spills, and vapor release.[5] |
| Waste Labeling | "HAZARDOUS WASTE" + full chemical names of all contents with percentages. | Regulatory compliance and safety for waste handlers. |
| Spill Kit Material | Inert absorbent (vermiculite, sand), waste container, PPE.[6] | To safely contain and collect spilled material without reacting with it. |
| Key Prohibitions | DO NOT pour down the drain. DO NOT mix with incompatible waste streams (e.g., strong acids or oxidizers). DO NOT overfill waste containers. | To prevent environmental contamination, dangerous chemical reactions, and spills. |
Disposal Decision Workflow
The following diagram illustrates the logical flow for handling materials contaminated with 1-Methyl-4-(4-piperidinylmethyl)piperidine.
Caption: Waste Segregation and Disposal Workflow.
Conclusion
The responsible handling and disposal of 1-Methyl-4-(4-piperidinylmethyl)piperidine are paramount for a safe and compliant laboratory. By understanding its potential hazards and adhering to a systematic disposal protocol—from immediate decontamination to final containerization and labeling—researchers can mitigate risks effectively. Always consult your institution's specific hazardous waste management guidelines, as local regulations may vary.
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A Senior Application Scientist's Guide to Handling 1-Methyl-4-(4-piperidinylmethyl)piperidine
This document provides essential safety and handling protocols for 1-Methyl-4-(4-piperidinylmethyl)piperidine. As a substituted diamine containing two piperidine rings, this compound requires careful management due to its likely corrosive nature and potential toxicity, characteristics common to similar piperidine derivatives. The following guide synthesizes field-proven insights and authoritative data to ensure your safety and experimental integrity.
Immediate Safety Profile
Based on data from structurally analogous compounds such as (1-Methyl-4-piperidinyl)methanamine and piperidine itself, 1-Methyl-4-(4-piperidinylmethyl)piperidine should be handled as a hazardous substance. The primary dangers include severe skin and eye damage.[1][2][3][4]
| Hazard Category | Anticipated Risk | Primary Reference Source |
| Skin Corrosion/Irritation | Category 1B/1C: Causes severe skin burns. | Analog SDS for (1-Methyl-4-piperidinyl)methanamine[3] |
| Serious Eye Damage | Category 1: Causes serious, potentially irreversible eye damage. | Analog SDS for Piperidine & related compounds[1][2][3] |
| Acute Toxicity (Oral, Inhalation) | Category 4 (Harmful): May be harmful if swallowed or inhaled. | Analog SDS for (1-Methyl-4-piperidinyl)methanamine[3] |
| Acute Toxicity (Dermal) | Category 3 (Toxic): Potentially toxic in contact with skin. | Analog SDS for Piperidine[1][2] |
Essential Personal Protective Equipment (PPE) at a Glance
The following diagram outlines the non-negotiable PPE required for handling this compound.
Caption: Essential PPE for handling 1-Methyl-4-(4-piperidinylmethyl)piperidine.
Core Operational Protocol: A Step-by-Step Guide
This protocol is designed to minimize exposure and ensure safe handling from receipt to disposal. The causality behind each step is explained to foster a deep understanding of the required precautions.
Preparation and Engineering Controls
-
Step 1: Designate a Work Area. All handling of this compound must occur within a certified chemical fume hood to control vapor inhalation.[3] The causality here is that piperidine derivatives can have volatile and toxic vapors, and local exhaust ventilation is the most effective way to prevent respiratory exposure.[1]
-
Step 2: Assemble All Materials. Before bringing the chemical into the hood, ensure all necessary equipment (glassware, stir bars, reagents, waste containers) is present. This minimizes traffic in and out of the designated area, reducing the chance of accidental spills or contamination.
-
Step 3: Verify Emergency Equipment. Confirm that a safety shower and eyewash station are accessible and unobstructed. Check the date on the fire extinguisher. This readiness is a critical component of a self-validating safety system.
Handling the Compound
-
Step 4: Don PPE. Wear all PPE as specified in the diagram above. Chemical-resistant gloves (nitrile or neoprene are generally suitable) are essential to prevent skin contact.[5] Remember, corrosive amines can rapidly cause severe burns.[2][3][6]
-
Step 5: Unpacking and Aliquoting. Conduct these operations in the fume hood. When opening the primary container, do so slowly to release any potential pressure buildup. Use non-sparking tools if the compound is stored in a metal container or if flammable solvents are nearby.[1][4] Grounding containers may be necessary to prevent static discharge.[2][7]
-
Step 6: Weighing and Transfer. If weighing a solid form, do so in the hood on a tared weigh boat. For liquids, use a calibrated pipette or syringe. Always add corrosive materials to the solvent or reaction mixture slowly; never the other way around, especially with water, to avoid a violent exothermic reaction.[6]
-
Step 7: Post-Handling Decontamination. After completing the work, wipe down the work surface in the fume hood with an appropriate decontaminating solution. Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated hazardous waste container. Wash hands and forearms thoroughly with soap and water.[3]
Storage
-
Step 8: Segregated Storage. Store the compound in a tightly sealed, clearly labeled container.[4] It must be stored in a designated "Corrosives" cabinet, segregated from acids and strong oxidizing agents with which it can react violently.[4][8] The storage area should be cool, dry, and well-ventilated.[3]
Workflow Diagram: From Receipt to Disposal
Caption: A comprehensive workflow for the safe handling of the compound.
Emergency Procedures: Plan for the Unexpected
Spill Management
-
Minor Spill (in fume hood):
-
Ensure you are wearing full PPE.
-
Contain the spill with a non-flammable absorbent material like sand, diatomaceous earth, or vermiculite.[2][7][9]
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[10]
-
Decontaminate the area with a suitable cleaning agent, followed by a water rinse.
-
-
Major Spill (outside fume hood):
-
Alert all personnel in the immediate area and evacuate.
-
If safe to do so, close the doors to the lab to contain vapors.
-
Call your institution's emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment, including respiratory protection.[1]
-
Personnel Exposure
-
Skin Contact: Immediately go to the nearest safety shower. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All materials contaminated with 1-Methyl-4-(4-piperidinylmethyl)piperidine are considered hazardous waste.
-
Chemical Waste: Collect any unused or waste material in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items, such as gloves, weigh boats, and absorbent pads, must be placed in a sealed bag or container labeled as hazardous waste.[10]
-
Disposal Protocol: The waste must be disposed of through your institution's environmental health and safety (EHS) office.[2] Do not pour this chemical down the drain under any circumstances.[1][7] All waste handling must comply with local, state, and federal regulations.[10]
By adhering to this guide, you establish a self-validating system of safety that protects you, your colleagues, and your research.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
